molecular formula C38H57N9O9 B1330344 alpha-Casein (90-95) CAS No. 83471-50-5

alpha-Casein (90-95)

Cat. No.: B1330344
CAS No.: 83471-50-5
M. Wt: 783.9 g/mol
InChI Key: KWLNZVXBGCEDOO-FGHIVKBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arg-Tyr-Leu-Gly-Tyr-Leu is a synthetic hexapeptide corresponding to the fragment positions 90 to 95 of bovine α-Casein . This sequence is also identified by the canonical SMILES: CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N . With a molecular formula of C38H57N9O9 and a molecular weight of 783.93 g/mol, it is supplied as a lyophilized powder with high purity . As a defined protein fragment, this peptide is an essential tool for proteomics research, particularly in the study of milk protein structure, function, and digestion . It is also valuable for use in bioactivity assays to investigate the physiological roles of casein-derived peptides and for developing analytical methods and standards in food science and biochemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

83471-50-5

Molecular Formula

C38H57N9O9

Molecular Weight

783.9 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31?/m0/s1

InChI Key

KWLNZVXBGCEDOO-FGHIVKBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N

physical_description

Solid;  [Sigma-Aldrich MSDS]

sequence

RYLGYL

Synonyms

alpha-casein (90-95)
alpha-casein exorphin (90-95)
Arg-Tyr-Leu-Gly-Tyr-Leu

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Biological Activities of α-Casein (90-95): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Milk-Derived Peptide

Derived from the enzymatic hydrolysis of bovine αs1-casein, the peptide fragment α-Casein (90-95), with the amino acid sequence Arg-Tyr-Leu-Gly-Tyr-Leu, has emerged as a significant subject of scientific inquiry.[1][2] This hexapeptide, along with the closely related decapeptide α-casozepine (αs1-casein 91-100), is at the forefront of research into bioactive peptides due to its diverse physiological effects.[3][4] Initially recognized for its calming properties, reminiscent of the soothing effects of milk, subsequent investigations have revealed a broader spectrum of biological activities, including opioid agonism and anti-proliferative effects.[3][5][6]

This technical guide provides an in-depth exploration of the biological activities of α-Casein (90-95), offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, preclinical and clinical evidence, and established experimental protocols for its study. The content herein is structured to facilitate a deep understanding of the causality behind experimental choices and to provide a foundation for future research and therapeutic development.

Anxiolytic Properties: A Key Biological Activity

The most extensively studied biological activity of α-casein-derived peptides is their anxiolytic, or anxiety-reducing, effect. This has positioned them as promising candidates for the management of stress and anxiety-related disorders in both humans and animals.[6][7][8]

Mechanism of Action: Interaction with the GABAergic System

The anxiolytic effects of α-casein peptides are primarily attributed to their interaction with the central nervous system's primary inhibitory neurotransmitter system, the γ-aminobutyric acid (GABA) system.[9] Specifically, these peptides are believed to bind to GABA-A receptors, acting as positive allosteric modulators.[4][10] This mechanism is analogous to that of benzodiazepines, a class of well-established anxiolytic drugs.[4] However, a key distinction is that α-casein peptides do not appear to induce the common side effects associated with benzodiazepines, such as sedation, memory impairment, or dependence.[4][7]

The binding of α-Casein (90-95) to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing a calming and anxiolytic effect.[9]


Figure 1: Simplified signaling pathway of the anxiolytic action of α-Casein (90-95).

Preclinical and Clinical Evidence

A substantial body of preclinical evidence supports the anxiolytic effects of α-casein peptides. In rodent models, administration of these peptides has been shown to be as effective as diazepam in standard anxiety tests like the elevated-plus maze and the conditioned defensive burying paradigm.[7][11]

Furthermore, numerous studies have demonstrated the efficacy of α-casozepine in reducing anxiety and stress-related behaviors in companion animals. In cats, it has been shown to significantly improve social phobias and general fears.[7][12] Similarly, in dogs, it has been effective in managing anxiety disorders.[8]

Human clinical trials, although more modest in scale, have also provided supportive evidence. Studies have indicated that α-casozepine can have a positive impact on both physical and psychological symptoms of anxiety in individuals experiencing stress.[4]

Experimental Protocol: Elevated Plus Maze for Rodents

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Objective: To evaluate the anxiolytic potential of α-Casein (90-95) by measuring the exploratory behavior of mice or rats in the EPM.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Test animals (mice or rats).

  • α-Casein (90-95) solution.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., diazepam).

  • Video recording and analysis software.

Procedure:

  • Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer α-Casein (90-95), vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before testing (e.g., 30 minutes for i.p.).

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.

  • Recording: Record the animal's behavior for a 5-minute period using a video camera positioned above the maze.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (a measure of general activity).

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Causality Behind Experimental Choices:

  • Positive Control (Diazepam): Including a known anxiolytic drug validates the experimental setup and provides a benchmark for the efficacy of the test compound.

  • Vehicle Control: This group accounts for any effects of the administration procedure or the vehicle itself.

  • Video Recording: This allows for unbiased and repeated scoring of the behavioral parameters.

Opioid and Other Biological Activities

Beyond its anxiolytic properties, α-Casein (90-95) exhibits other significant biological activities, highlighting its potential for diverse therapeutic applications.

Opioid Receptor Agonism

α-Casein (90-95) is characterized as a partial agonist of opioid receptors.[5][13] This opioid activity is distinct from its anxiolytic effects and suggests a different mechanism of action.[3] The arginine residue at position 90 is considered crucial for this opioid activity.[14] The interaction with opioid receptors can lead to a cascade of intracellular events, including the activation of Gi-like proteins and the modulation of intracellular calcium levels.[5]


Figure 2: Proposed signaling pathway for the opioid activity of α-Casein (90-95).

Antiproliferative Effects on Cancer Cells

In vitro studies have demonstrated that α-Casein (90-95) can inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells.[5] This anti-proliferative activity suggests a potential role for this peptide in cancer research and therapy.

Cell LineIC50 (nM)
LNCaP (Prostate Cancer)0.94
PC3 (Prostate Cancer)6.92
DU145 (Prostate Cancer)137
Table 1: Inhibitory concentrations (IC50) of α-Casein (90-95) on prostate cancer cell lines.[5]
Modulation of Mast Cell Activity

α-Casein (90-95) has also been shown to influence the activity of mast cells. It can induce the secretion of β-hexosaminidase from rat peritoneal mast cells, indicating a potential role in modulating allergic and inflammatory responses.[5]

Experimental Protocol: Cell Proliferation (MTT) Assay

Objective: To determine the anti-proliferative effect of α-Casein (90-95) on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC3).

  • Complete cell culture medium.

  • α-Casein (90-95) stock solution.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of α-Casein (90-95). Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Causality Behind Experimental Choices:

  • Dose-Response Curve: Testing a range of concentrations allows for the determination of the IC50, a key measure of potency.

  • MTT Reagent: This colorimetric assay provides a quantitative measure of cell viability based on mitochondrial activity, which is a reliable indicator of cell proliferation.

Production, Bioavailability, and Metabolism

The generation and stability of α-Casein (90-95) are critical factors for its biological activity.

Enzymatic Generation of Bioactive Peptides

Bioactive peptides like α-Casein (90-95) are typically produced through the enzymatic hydrolysis of the parent protein, αs1-casein.[15] Trypsin is a commonly used enzyme for this purpose, as it cleaves the protein at specific sites to release the desired peptide fragments.[4] Subsequent purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are necessary to isolate the peptide of interest.[11]


Figure 3: General workflow for the production of α-Casein (90-95).

In Vitro and In Vivo Metabolism

The stability of α-Casein (90-95) in the gastrointestinal tract is a crucial determinant of its in vivo efficacy. In vitro digestion studies have shown that while α-casozepine is sensitive to pepsin, the N-terminal region, including the 91-95 sequence, is relatively resistant to hydrolysis by various proteases.[16][17] Notably, the fragment αs1-casein (91-97) has been identified as a significant and stable product of digestion that retains anxiolytic activity.[17] This suggests that the biological effects observed after oral administration may be mediated by both the parent peptide and its stable, active fragments.[16]

Conclusion and Future Directions

α-Casein (90-95) is a compelling example of a milk-derived bioactive peptide with a diverse and therapeutically relevant range of biological activities. Its well-documented anxiolytic properties, mediated through the GABAergic system, have paved the way for its use in managing stress and anxiety. Furthermore, its opioid agonistic and anti-proliferative effects open up exciting avenues for future research and drug development.

Future research should focus on:

  • Conducting larger-scale, well-controlled clinical trials to further validate the anxiolytic efficacy of α-Casein (90-95) in various human populations.

  • Elucidating the precise molecular mechanisms underlying its opioid and anti-proliferative activities.

  • Investigating the in vivo bioavailability and metabolic fate of α-Casein (90-95) and its active fragments in greater detail.

  • Exploring other potential biological activities of this versatile peptide.

The continued exploration of α-Casein (90-95) holds significant promise for the development of novel, naturally derived therapeutic agents with favorable safety profiles.

References

  • Relationship: GABA and lactium casein decapeptide - Caring Sunshine. (n.d.).
  • Effect of alpha-casozepine (Zylkene) on anxiety in cats. (2007). Journal of Veterinary Behavior, 2(2), 40-46.
  • α-Casein (90-95). MedChemExpress. (n.d.).
  • Casein-derived peptides having anxiolytic activity. (2014). Google Patents.
  • α-Casozepine supplementation shows no effect on foals' growth and cortisol levels before and after weaning in. (2024). AVMA Journals.
  • In Vitro Digestibility of α-Casozepine, a Benzodiazepine-like Peptide from Bovine Casein, and Biological Activity of Its Main Proteolytic Fragment. (n.d.). ResearchGate.
  • Alpha-casozepine: The solution for your cat's anxiety. (2025). Stylla.
  • What is alpha-casozepine and how is it used in animal behavioral therapies? (2023). Dr Seidel.
  • Effect of alpha-casozepine (Zylkene) on anxiety in cats. (n.d.). CABI Digital Library.
  • α-Casein (90-95) TFA. (n.d.). MedChemExpress.
  • Emerging Trend in Therapeutic Potential of Casein Derived Bioactive Peptides. (2021). Journal of Animal Research and Nutrition.
  • Effects of alpha-casozepine (Zylkene) versus selegiline hydrochloride (Selgian, Anipryl) on anxiety disorders in dogs. (n.d.). Protexin Veterinary.
  • Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. (2020). PMC - PubMed Central.
  • Anxiolytic composition containing [alpha]s1-casein-derived peptides. (n.d.). Google Patents.
  • Caseins as source of bioactive peptides. (n.d.). ScienceDirect.
  • Casein and Peptides Derived from Casein as Antileukaemic Agents. (2019). PMC.
  • Characterization of a-casozepine, a tryptic peptide from bovine aS1-casein with benzodiazepine-like activity. (2025). ResearchGate.
  • Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. (2020). PubMed.
  • In vitro digestibility of α-casozepine, a benzodiazepine-like peptide from bovine casein, and biological activity of its main proteolytic fragment. (2011). PubMed.
  • alpha-Casein (90-95). (n.d.). CPC Scientific.
  • The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve. (2022). PMC - PubMed Central.

Sources

An In-Depth Technical Guide to the Amino Acid Sequence and Biological Significance of Alpha-Casein (90-95)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioactive peptides derived from food proteins represent a burgeoning field of research with significant therapeutic potential. Among these, fragments of milk proteins, particularly caseins, have garnered considerable attention for their diverse physiological effects. This technical guide provides a comprehensive analysis of the alpha-Casein (90-95) fragment, a hexapeptide with the sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL). We will delve into its structural context within the parent alpha-S1-casein molecule, methodologies for its generation and characterization, its biological functions with a focus on its opioid-like and anxiolytic properties, and its potential applications in research and drug development.

Introduction to Alpha-Casein: The Precursor Protein

Caseins are the predominant phosphoproteins in milk, accounting for approximately 80% of the total protein content in bovine milk. They are broadly classified into alpha (α), beta (β), and kappa (κ)-caseins. Alpha-caseins are further subdivided into alpha-s1 (αs1) and alpha-s2 (αs2) caseins, with αs1-casein being the most abundant casein in cow's milk[1]. These proteins are characterized by their open and flexible structures, making them susceptible to enzymatic hydrolysis, which can release a variety of bioactive peptides[1].

Table 1: Comparison of Bovine Alpha-S1 and Alpha-S2 Casein

FeatureAlpha-S1-Casein (CSN1S1)Alpha-S2-Casein (CSN1S2)
Full-Length (Mature Protein) 199 amino acids[1]207 amino acids
Gene Locus (Bovine) Chromosome 6[2][3]Chromosome 6[2]
Phosphorylation Sites ~9 phosphoserine residues[4]~13 phosphoserine residues[4]
Key Characteristics Major casein component in bovine milk, exists in several genetic variants. Precursor to numerous bioactive peptides, including α-casozepine.[1]Highly hydrophilic and susceptible to proteolysis.[4]

The peptide of interest, alpha-Casein (90-95), is derived from the bovine alpha-S1-casein protein.

The Alpha-Casein (90-95) Fragment: Sequence and Position

The alpha-Casein (90-95) fragment is a hexapeptide with the following amino acid sequence:

Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)

This sequence is located at positions 90 to 95 within the full 199-amino acid sequence of the mature bovine alpha-S1-casein protein (UniProt accession number: P02662)[5].

Full Sequence of Bovine Alpha-S1-Casein (Mature Protein) with the 90-95 Fragment Highlighted:

The flanking regions of the RYLGYL sequence are crucial for determining the appropriate enzymatic strategy for its release from the parent protein. The preceding residue at position 89 is Serine (S), and the succeeding residue at position 96 is Glutamine (Q).

Methodologies for Generation, Purification, and Characterization

The generation and study of the alpha-Casein (90-95) peptide necessitate a multi-step workflow involving either enzymatic hydrolysis of the parent protein or direct chemical synthesis, followed by purification and rigorous analytical characterization.

Generation of the Alpha-Casein (90-95) Fragment

A. Enzymatic Hydrolysis:

The release of the RYLGYL fragment from bovine alpha-S1-casein can be achieved through controlled enzymatic digestion. The choice of protease is critical and is dictated by the amino acid residues flanking the target sequence.

  • Pepsin: With its broad specificity, pepsin preferentially cleaves at the C-terminal side of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as Leucine (Leu)[6][7]. Given the presence of Tyrosine at position 91 and Leucine at position 95 within the RYLGYL sequence, and flanking residues, pepsin is a candidate for generating fragments containing this sequence.

  • Chymotrypsin: This protease exhibits a strong preference for cleaving at the C-terminal side of large hydrophobic residues, particularly Tyr, Trp, and Phe[8][9]. It would likely cleave after the Tyrosine residues at positions 91 and 94.

  • Trypsin: Trypsin specifically cleaves at the C-terminal side of basic amino acids, namely Lysine (Lys) and Arginine (Arg)[10][11]. It would cleave after the Arginine at position 90.

A combination of these enzymes, mimicking gastrointestinal digestion, is often employed to generate a complex mixture of peptides from which the desired fragment can be isolated[10].

Experimental Protocol: Enzymatic Digestion of Bovine Alpha-S1-Casein

  • Substrate Preparation: Dissolve purified bovine alpha-S1-casein in a suitable buffer (e.g., phosphate buffer for neutral proteases or a low pH buffer for pepsin). The optimal protein concentration is typically 1 mg/mL.

  • Enzyme Addition: Add the selected protease (e.g., pepsin, trypsin, or chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the mixture at the optimal temperature and pH for the chosen enzyme (e.g., 37°C). The incubation time can range from a few hours to 24 hours, depending on the desired degree of hydrolysis.

  • Enzyme Inactivation: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a level that inactivates the enzyme.

B. Solid-Phase Peptide Synthesis (SPPS):

For applications requiring a high purity of the RYLGYL peptide without contaminants from a protein digest, SPPS is the method of choice. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of Arg-Tyr-Leu-Gly-Tyr-Leu

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide, or a Wang resin for a C-terminally carboxylated peptide.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH) to the resin. Each coupling step is followed by a deprotection step to remove the Fmoc group from the N-terminus of the newly added amino acid, preparing it for the next coupling reaction.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavenger reagents.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and lyophilization. The crude peptide is then purified by HPLC.

spss_workflow Resin Resin Support Fmoc_Leu Couple Fmoc-Leu-OH Resin->Fmoc_Leu Deprotect1 Fmoc Deprotection Fmoc_Leu->Deprotect1 Fmoc_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect1->Fmoc_Tyr Deprotect2 Fmoc Deprotection Fmoc_Tyr->Deprotect2 Fmoc_Gly Couple Fmoc-Gly-OH Deprotect2->Fmoc_Gly Deprotect3 Fmoc Deprotection Fmoc_Gly->Deprotect3 Fmoc_Leu2 Couple Fmoc-Leu-OH Deprotect3->Fmoc_Leu2 Deprotect4 Fmoc Deprotection Fmoc_Leu2->Deprotect4 Fmoc_Tyr2 Couple Fmoc-Tyr(tBu)-OH Deprotect4->Fmoc_Tyr2 Deprotect5 Fmoc Deprotection Fmoc_Tyr2->Deprotect5 Fmoc_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect5->Fmoc_Arg Deprotect6 Fmoc Deprotection Fmoc_Arg->Deprotect6 Cleavage Cleavage & Deprotection Deprotect6->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow for RYLGYL.

Purification of Alpha-Casein (90-95)

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides from a complex mixture. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity.

Experimental Protocol: RP-HPLC Purification of RYLGYL

  • Column: Utilize a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Apply a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% Mobile Phase B over 30 minutes) to elute the peptides.

  • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Purity Analysis: Assess the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

Characterization of Alpha-Casein (90-95)

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for confirming the identity and purity of the RYLGYL peptide.

  • Molecular Weight Determination: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the peptide, which should match the calculated theoretical mass.

  • Sequence Verification: Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. The fragmentation pattern will show characteristic b- and y-ions corresponding to the RYLGYL sequence.

Biological Activity and Mechanism of Action

The alpha-Casein (90-95) peptide, RYLGYL, is a fragment of the larger bioactive decapeptide known as alpha-casozepine (α-CZP), which corresponds to the 91-100 sequence of bovine alpha-S1-casein[12]. RYLGYL itself has been shown to possess significant biological activity.

Anxiolytic-like Properties

Studies have demonstrated that RYLGYL exhibits anxiolytic-like properties in animal models. When administered to mice, this pentapeptide showed effects comparable to the parent decapeptide, α-casozepine, and the well-known anxiolytic drug, diazepam[13]. This suggests that RYLGYL is a key contributor to the calming effects attributed to alpha-casozepine.

Interaction with Neurotransmitter Systems

The anxiolytic effects of RYLGYL are believed to be mediated through its interaction with several key neurotransmitter systems in the brain. It has been shown to modulate c-Fos expression in brain regions associated with anxiety, such as the amygdala[13][14]. While the peptide itself may not bind directly to the receptors with high affinity, its effects are blocked by antagonists of:

  • Serotonin 5-HT1A receptors

  • Dopamine D1 receptors

  • GABA-A receptors

This indicates that RYLGYL likely triggers a signaling cascade that ultimately influences these major neurotransmitter systems.

Opioid Receptor Activity

The alpha-Casein (90-95) fragment is also known to act as a partial agonist at opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects, including analgesia, euphoria, and sedation. Upon activation by a ligand like RYLGYL, these receptors initiate intracellular signaling cascades.

Opioid Receptor Signaling Pathways:

Opioid receptor activation typically leads to two main signaling pathways:

  • G-protein Pathway: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (typically of the Gi/o family). The Gα-GTP and Gβγ subunits then dissociate and interact with various downstream effectors, leading to:

    • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

    • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

  • β-Arrestin Pathway: Following G-protein activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein, leading to desensitization and internalization of the receptor[15][16]. The β-arrestin pathway is also implicated in some of the adverse effects of opioid agonists[16][17].

opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RYLGYL RYLGYL OpioidReceptor Opioid Receptor (GPCR) RYLGYL->OpioidReceptor Binds G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates BetaArrestin β-Arrestin OpioidReceptor->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Opioid Receptor Signaling Pathways Activated by RYLGYL.

Applications in Research and Drug Development

The unique biological activities of the alpha-Casein (90-95) peptide make it a valuable tool and a potential therapeutic lead in several areas:

  • Neuroscience Research: As a modulator of the GABAergic, dopaminergic, and serotonergic systems, RYLGYL can be used as a probe to study the mechanisms of anxiety and the interplay between these neurotransmitter pathways.

  • Drug Development for Anxiety Disorders: The anxiolytic properties of RYLGYL, coupled with its natural origin, make it an attractive candidate for the development of novel nutraceuticals or pharmaceuticals for the management of anxiety and stress-related disorders.

  • Opioid Research: As a partial opioid agonist, RYLGYL can be used to investigate the nuances of opioid receptor signaling, including the potential for biased agonism (preferential activation of the G-protein pathway over the β-arrestin pathway), which is a key strategy in the development of safer opioid analgesics with reduced side effects.

  • Cancer Research: While the direct anti-cancer effects of the RYLGYL hexapeptide are not well-defined, the parent alpha-casein protein has been shown to have tumor-suppressive properties. Further research could explore whether this fragment contributes to these effects.

Conclusion

The alpha-Casein (90-95) fragment, Arg-Tyr-Leu-Gly-Tyr-Leu, is a well-defined bioactive peptide derived from bovine alpha-S1-casein. Its anxiolytic-like and opioid-like activities, mediated through complex interactions with major neurotransmitter systems, position it as a significant molecule of interest for both fundamental research and therapeutic development. The methodologies for its generation, purification, and characterization are well-established, providing a solid foundation for further investigation into its full pharmacological potential. As the demand for natural and safer therapeutic agents grows, food-derived peptides like RYLGYL represent a promising frontier in drug discovery and nutritional science.

References

  • Assay Genie. (n.d.). Bovine Alpha-S1-casein (CSN1S1) ELISA Kit (BOEB0998). Retrieved from [Link]

  • Iio, K., et al. (2024). Quantitative Analysis of Bovine and Caprine Alpha-S1-Caseins in Milk by Liquid Chromatography/Tandem Mass Spectrometry. Journal of the Food Hygienic Society of Japan, 65(2), 55-61.
  • CUSABIO. (n.d.). Recombinant Bovine Alpha-S1-casein (CSN1S1). Retrieved from [Link]

  • Alshaikh, M. A., et al. (2022). Phylogenetic comparative analysis: Chemical and biological features of caseins (alpha-S-1, alpha-S-2, beta- and kappa-) in domestic dairy animals. Frontiers in Nutrition, 9, 951374.
  • Mehra, V. K., et al. (2021). Cloning and Characterization of α-S1-casein (CSN1S1) gene and Protein in Indian buffalo (Bubalus bubalis). Indian Journal of Veterinary Science and Biotechnology, 17(4), 10-16.
  • ExPASy. (n.d.). PeptideCutter. Retrieved from [Link]

  • Ohsawa, K., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. The FASEB Journal, 27(8), 3075-3083.
  • Li, G., et al. (2020). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules, 25(23), 5746.
  • Kelly, E., et al. (2012). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. International Journal of Molecular Sciences, 13(5), 6259-6281.
  • Vana, V., et al. (2021). Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. British Journal of Pharmacology, 178(15), 2899-2923.
  • Ahn, J., et al. (2015). Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases. Journal of the American Society for Mass Spectrometry, 26(12), 2098-2107.
  • Cakir-Kiefer, C., et al. (2020). Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. Nutrients, 12(5), 1526.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Corder, G., et al. (2014). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Scientia, 1(1), 1-15.
  • Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16654-16663.
  • Nishiuchi, Y., et al. (1998). Amino Acids and Peptides. Part 32." Total Synthesis of Eglin c. Part 2. Synthesis of a Heptacontapeptide. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-115.
  • Cakir-Kiefer, C., et al. (2020). Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. Nutrients, 12(5), 1526.
  • Geisz, A., et al. (2014). Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. The Journal of Biological Chemistry, 289(37), 25556-25565.
  • Stoeber, M., et al. (2021). Conformational specificity of opioid receptors is determined by subcellular location irrespective of agonist. eLife, 10, e66358.
  • Wikipedia. (n.d.). Pepsin. Retrieved from [Link]

  • Traynor, J. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 13, 1.
  • Giansanti, P., et al. (2022). Beyond the known cuts: trypsin specificity in native proteins. Chemical Science, 13(30), 8749-8761.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Opioid receptors signaling network. Current Opinion in Neurobiology, 21(6), 841-847.
  • ResearchGate. (2019). Chymotrypsin cleavage sites?. Retrieved from [Link]

  • Bio-protocol. (2017). Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Miclo, L., et al. (2001). In Vitro Digestibility of α-Casozepine, a Benzodiazepine-like Peptide from Bovine Casein, and Biological Activity of Its Main Proteolytic Fragment. Journal of Agricultural and Food Chemistry, 49(10), 4945-4950.
  • Cheng, K., et al. (2017). Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study. ACS Chemical Neuroscience, 8(3), 575-586.
  • Kadek, A., et al. (2020). Comparative Analysis of Cleavage Specificities of Immobilized Porcine Pepsin and Nepenthesin II under Hydrogen/Deuterium Exchange Conditions. Analytical Chemistry, 92(15), 10456-10464.
  • Ma, B., et al. (2012). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PLoS ONE, 7(8), e43233.
  • Montandon, G., et al. (2021). Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L741-L745.
  • ExPASy. (n.d.). PeptideCutter. Retrieved from [Link]

  • ResearchGate. (2015). Fragmentation Patterns Of Glycerophospholipids. Retrieved from [Link]

  • Mondal, S., et al. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26236-26245.
  • Williams, J. T., et al. (2013). Efficacy and ligand bias at the μ-opioid receptor. British Journal of Pharmacology, 170(4), 727-735.
  • JoVE. (2021). Video: Opioid Receptors: Overview. Retrieved from [Link]

  • Boyett Health Services Inc. (2023). Beta-Arrestin-Mediated Downregulation of μ-Opioid and Dopamine Receptors: Implications for Tolerance, Opioid-Induced Hyperalgesia, and the Opponent Process in Addiction. Retrieved from [Link]

  • Nishiuchi, Y., et al. (1998). Amino Acids and Peptides. Part 32." Total Synthesis of Eglin c. Part 2. Synthesis of a Heptacontapeptide. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-115.
  • Kim, H. J., et al. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 23(19), 11843.
  • Fruton, J. S. (1976). The Specificity and Mechanism of Pepsin Action. Advances in Enzymology and Related Areas of Molecular Biology, 44, 1-36.
  • Ceraudo, G., et al. (2017). Short-Term Anxiolytic and Pro-Hypnotic Activity of a Tryptic Hydrolysate of Bovine Αs1-Casein in Patients with Anxiety Spectrum Disorders. Journal of Nutraceuticals and Food Science, 2(2), 7.
  • Wagner, M., & Raines, R. T. (2018). Synthesis of peptides and proteins with site-specific glutamate arginylation. Methods in Molecular Biology, 1789, 135-147.
  • Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16654-16663.
  • Vanholme, R., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8099-8110.
  • Le, T., et al. (2017). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. ACS Chemical Neuroscience, 8(3), 575-586.

Sources

alpha-Casein (90-95) as an opioid receptor agonist

Technical Guide: -Casein f(90-95) Opioid Receptor Agonist

Executive Summary

This technical guide provides a comprehensive analysis of


-Casein f(90-95)Arg-Tyr-Leu-Gly-Tyr-Leu1

Part 1: Molecular Characterization & Physicochemical Properties

Peptide Identity

The peptide corresponds to amino acid residues 90 through 95 of the bovine

123

PropertySpecification
Sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)
Parent Protein Bovine

-Casein (Variants B, C, D)
Molecular Formula

Molecular Weight 783.93 Da
Isoelectric Point (pI) ~9.8 (Basic due to N-terminal Arginine)
Solubility Soluble in water, PBS, and 5% acetic acid
Stability Resistant to trypsin; susceptible to chymotrypsin
Structural Determinants of Activity

Unlike classic opioids, the N-terminal Arginine (Arg90) is critical for the bioactivity of

Part 2: Pharmacodynamics (Mechanism of Action)

Receptor Binding Profile
selective partial agonist

-opioid receptor (DOR)

-opioid receptor (MOR)
  • Affinity: It displaces tritiated ligands (e.g.,

    
    -Dihydromorphine and 
    
    
    -DADLE) from mammalian brain membranes.
  • Potency: It is the most potent fraction among

    
    -casein exorphins, showing IC50 values in the micromolar range for binding, but nanomolar efficacy in specific cellular proliferation assays (e.g., prostate cancer lines).
    
  • Reversibility: All opioid-mediated effects are fully antagonized by Naloxone , confirming specific receptor mediation.

Signaling Pathway

Upon binding, the peptide triggers a

Visualization: Opioid Signaling Cascade

OpioidSignalingcluster_membraneCell MembraneAgonistα-Casein f(90-95)(Ligand)ReceptorOpioid Receptor(MOR/DOR)Agonist->ReceptorBindingGProteinGi/Go Protein(Heterotrimeric)Receptor->GProteinActivationACAdenylyl CyclaseGProtein->ACInhibition (-)IonChannelsIon Channels(Ca2+ Inh / K+ Act)GProtein->IonChannelsModulationcAMPcAMP LevelsAC->cAMPReduction (-)PKAProtein Kinase AcAMP->PKAReduced ActivityResponsePhysiological Response(Analgesia / Anti-proliferation)PKA->ResponseDownstream SignalingIonChannels->ResponseHyperpolarization

Caption: Signal transduction pathway activated by

Part 3: Experimental Methodologies

Isolation & Purification Protocol

To study this peptide, researchers must isolate it from bovine casein or synthesize it. Below is the validated protocol for enzymatic isolation.

Workflow Logic: Pepsin mimics the gastric environment, releasing the exorphin. The pH adjustment precipitates unhydrolyzed proteins.

Step-by-Step Protocol:
  • Substrate Preparation: Dissolve Bovine

    
    -Casein (10 mg/mL) in water. Adjust pH to 2.0 using 1M HCl.
    
  • Enzymatic Hydrolysis: Add Porcine Pepsin (EC 3.4.23.1) at an Enzyme:Substrate ratio of 1:50 (w/w).

  • Incubation: Incubate at 37°C for 4 hours with gentle shaking.

  • Termination: Heat to 95°C for 15 minutes to denature the enzyme.

  • Fractionation: Centrifuge at 10,000 x g for 20 mins to remove insoluble debris.

  • Purification (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., 5µm, 250 x 4.6 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0-60% B over 45 minutes.

    • Detection: Absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine).

  • Validation: Collect fractions and verify mass (783.93 Da) via Mass Spectrometry (ESI-MS).

Visualization: Isolation Workflow

IsolationWorkflowMilkBovine CaseinAcidAcidification(pH 2.0)Milk->AcidPepsinPepsin Digestion(37°C, 4h)Acid->PepsinHeatHeat Inactivation(95°C)Pepsin->HeatCentrifugeCentrifugationHeat->CentrifugeHPLCRP-HPLCPurificationCentrifuge->HPLCSupernatantPeptideα-Casein f(90-95)(RYLGYL)HPLC->PeptideFraction Collection

Caption: Enzymatic isolation workflow for generating

In Vitro Bioactivity Assay (Self-Validating Protocol)

Objective: Confirm opioid receptor agonist activity using the Guinea Pig Ileum (GPI) or Mouse Vas Deferens (MVD) assay.

  • Tissue Prep: Suspend ileum segments in organ bath containing Krebs solution at 37°C, aerated with 95%

    
    /5% 
    
    
    .
  • Stimulation: Apply electrical field stimulation (EFS) to induce contractions.

  • Treatment: Administer

    
    -Casein f(90-95) (
    
    
    to
    
    
    M).
    • Expected Result: Dose-dependent inhibition of electrically induced contractions.

  • Validation (Critical Step): Add Naloxone (

    
     M).
    
    • Pass Criteria: Immediate restoration of contraction amplitude. If Naloxone does not reverse the effect, the activity is not opioid-mediated.

Part 4: Therapeutic Potential & Stability[5]

Stability Profile

A major challenge for peptide drugs is proteolytic stability.

  • Trypsin Resistance: The sequence RYLGYL is resistant to trypsin because trypsin cleaves C-terminal to Lys/Arg. While Arg is present, it is at the N-terminus, making it less susceptible to endopeptidase cleavage compared to internal residues.

  • In Vivo Half-life: The peptide survives gastric digestion (pepsin) but may be degraded by brush border peptidases. Formulation strategies (e.g., encapsulation) are recommended for oral delivery.

Clinical Applications
  • Analgesia: Peripheral pain modulation with reduced risk of central respiratory depression compared to morphine.

  • Oncology: Significant antiproliferative activity against prostate cancer cells (LNCaP, PC3) via opioid receptor-mediated signaling.[3][4][5]

  • Gut Motility: Modulation of peristalsis, potentially useful for diarrhea (similar to loperamide mechanism) or irritable bowel syndrome.

References

  • Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins.[1][6] Biochemistry.[2] Link

  • Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979).[6] Opioid peptides derived from food proteins.[2][7] The exorphins. Journal of Biological Chemistry. Link

  • Kampa, M., et al. (1997). Opioid alkaloids and casomorphin peptides decrease the proliferation of prostatic cancer cell lines.[5] Cell Biology International. Link

  • Teschemacher, H. (2003). Opioid receptor ligands derived from food proteins.[2][8] Current Pharmaceutical Design.[2] Link

  • MedChemExpress. (n.d.). alpha-Casein (90-95) Product Information.[1][2][3][6][5][9]Link

alpha-Casein (90-95) and STAT1 signaling pathway

Technical Deep Dive: -Casein (90-95) and the STAT1 Signaling Axis

Executive Summary & Biological Context

The peptide fragment


-Casein (90-95)Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)


Recent oncology and immunology research indicates a critical intersection between casein-derived peptides and the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. While STAT1 is canonically activated by interferons (IFN-


This guide outlines the mechanistic basis of the RYLGYL-STAT1 Axis and provides a validated experimental framework for researchers investigating its potential as an immunomodulatory or anti-tumor agent.

Physicochemical Profile: -Casein (90-95)[1]

Before initiating biological assays, the peptide's stability and solubility must be verified.

PropertySpecificationNotes
Sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)N-terminal Arginine is critical for receptor affinity.
Molecular Weight 783.93 Da-
Isoelectric Point (pI) ~9.6Net positive charge at physiological pH (7.4).
Solubility Water, 1% Acetic AcidHydrophobic residues (Leu, Tyr) may require initial dissolution in organic solvent (DMSO) if concentration >1 mM.
Receptor Affinity

-Opioid Receptor (DOR)

values typically in the

M range.
Key Bioactivity Mast Cell Degranulation; Anti-proliferationInduces

-hexosaminidase release; Inhibits LNCaP cell growth.[1]

Mechanistic Pathways: The RYLGYL-STAT1 Axis

The activation of STAT1 by

Pathway A: The GPCR-STAT Transactivation Loop

RYLGYL binds to Opioid Receptors (GPCRs), activating

Serine 727
Pathway B: The Cytokine-Mediated Canonical Loop

RYLGYL induces degranulation in mast cells and leukocytes, releasing pro-inflammatory cytokines (including IFNs). These cytokines bind their respective receptors on target cells (autocrine or paracrine), activating JAK1/2, which phosphorylates STAT1 at Tyrosine 701 , leading to nuclear translocation and tumor suppressor gene expression (e.g., Caspase-3, p21).

Visualization of Signaling Architecture

RYLGYL_SignalingFigure 1: Convergent Activation of STAT1 by alpha-Casein (90-95)RYLGYLalpha-Casein (90-95)(RYLGYL)OROpioid Receptor(GPCR)RYLGYL->ORBindingMastCellMast CellDegranulationRYLGYL->MastCellStimulationGiGi/Go ProteinOR->GiCytokinesCytokine Release(IFN-g / TNF-a)MastCell->CytokinesMAPKMAPK / ERKGi->MAPKSTAT1_UUnphosphorylatedSTAT1MAPK->STAT1_UPhos (Ser727)IFNRCytokine ReceptorCytokines->IFNRParacrineJAKJAK1 / JAK2IFNR->JAKJAK->STAT1_UPhos (Tyr701)STAT1_PPhospho-STAT1(Active Dimer)STAT1_U->STAT1_PActivationNucleusNuclear Translocation& Gene ExpressionSTAT1_P->NucleusTumor Suppression

Experimental Protocol: Validating the Axis

This protocol is designed to differentiate between direct GPCR effects and secondary cytokine effects.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve RYLGYL to 10 mM in sterile water. If turbidity occurs, add 0.1M Acetic Acid dropwise. Store at -20°C.

  • Cell Lines:

    • Model A (Immune): Rat Peritoneal Mast Cells (RPMCs) or RBL-2H3 (for cytokine release).

    • Model B (Target): LNCaP (Prostate Cancer) or MCF-7 (Breast Cancer) to observe STAT1-mediated growth inhibition.

Phase 2: Treatment Workflow
StepActionCritical Parameter
1. Starvation Serum-starve cells for 12-24h prior to treatment.Eliminates basal STAT1 activation by serum growth factors.
2. Inhibitor Pre-treatment Group A: Vehicle control.Group B: Naloxone (10

M) - Opioid Antagonist.Group C: Ruxolitinib (1

M) - JAK1/2 Inhibitor.
Pre-incubate for 1 hour. This proves causality.
3. Peptide Induction Add RYLGYL at 0.1

M, 1

M, 10

M
.
Dose-dependency is crucial.

for mast cells is ~0.1

M.
4.[1] Time Course Harvest lysates at 15 min, 60 min, 4h, 24h .• 15-60 min: Captures Phosphorylation (Tyr701/Ser727).• 24h: Captures Apoptosis/Gene Expression.
Phase 3: Readout & Analysis (Western Blot)

To confirm STAT1 activation, you must probe for specific phosphorylation sites.

  • Primary Antibody 1: Anti-p-STAT1 (Tyr701) – Marker of Canonical JAK Activation.

  • Primary Antibody 2: Anti-p-STAT1 (Ser727) – Marker of MAPK/GPCR Activation.

  • Primary Antibody 3: Anti-Caspase 3 (Cleaved) – Marker of downstream apoptosis.

Interpretation Logic:

  • If Naloxone blocks p-STAT1

    
     Mechanism is Opioid Receptor dependent.
    
  • If Ruxolitinib blocks p-STAT1

    
     Mechanism is JAK-mediated (likely cytokine loop).
    
  • If RYLGYL induces p-STAT1 (Ser727) but not Tyr701

    
     Direct GPCR-MAPK crosstalk.
    

Troubleshooting & Controls

Self-Validating System Checks
  • Positive Control: Treat a subset of cells with IFN-

    
     (10 ng/mL) . If this fails to induce p-STAT1, the assay is invalid.
    
  • Negative Control: Treat with Scrambled Peptide (Gly-Leu-Tyr-Arg-Leu-Tyr) to rule out non-specific charge interactions.

  • Endotoxin Check: Ensure peptide synthesis purity is >98% and endotoxin-free. LPS contamination will falsely activate STAT1 via TLR4.

Common Pitfalls
  • Precipitation: RYLGYL can aggregate in high-salt buffers (PBS) at high concentrations. Dilute in media immediately before use.

  • Serum Interference: Serum contains proteases that may degrade RYLGYL (half-life <30 min in serum). Use protease inhibitors or serum-free media during the pulse phase.

References

  • Bonuccelli, G., et al. (2012). The milk protein alpha-casein functions as a tumor suppressor via activation of STAT1 signaling. Cell Cycle.

  • Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry.[2][3][4]

  • MedChemExpress. (2024). Alpha-Casein (90-95) Product Datasheet & Biological Activity.

  • Kayser, H., & Meisel, H. (1996). Stimulation of human peripheral blood lymphocytes by bioactive peptides derived from bovine milk proteins. FEBS Letters.

  • Chianese, L., et al. (2010). Bioactive Peptides: Applications and Relevance for Human Health.In: Bioactive Peptides. CRC Press.

-Casein (90-95): Pharmacodynamics, GPCR Signaling, and Therapeutic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


-Casein (90-95) Interaction with G-Protein Coupled Receptors
Content Type:  Technical Whitepaper
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary


-Casein (90-95) is a bioactive hexapeptide fragment (Arg-Tyr-Leu-Gly-Tyr-Leu , or RYLGYL ) derived from the enzymatic hydrolysis of bovine 

-casein. Functionally classified as an exorphin , this peptide exhibits distinct pharmacological activity by interacting with G-protein coupled receptors (GPCRs), specifically Opioid Receptors (ORs).

Unlike non-specific nutritional peptides,


-Casein (90-95) acts as a partial agonist/modulator, driving specific intracellular signaling cascades involving 

proteins. Its therapeutic relevance is underscored by nanomolar-range potency against prostate cancer cell lines (LNCaP, PC3) and modulation of mast cell degranulation.[1] This guide details the molecular mechanisms, signaling pathways, and validated experimental protocols for studying this peptide-receptor interaction.

Molecular Characterization

Physicochemical Profile

The RYLGYL sequence is characterized by a cationic N-terminus (Arginine) and a hydrophobic C-terminus (Leucine), a structural motif common among opioid peptides (e.g., enkephalins).

PropertyData
Sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)
Source Bovine

-casein (f90-95)
Molecular Weight 783.9 Da
Isoelectric Point (pI) ~9.5 (Basic)
Solubility Water-soluble; stable in acidic buffers
Receptor Affinity

-Opioid (DOR),

-Opioid (MOR)
Structural Conformation

In solution, RYLGYL adopts a flexible conformation. However, upon interaction with the anionic transmembrane pockets of GPCRs, the N-terminal Tyrosine (Tyr


 in this fragment, though Tyr

is standard for opioids) and the aromatic rings provide the necessary pharmacophore for receptor binding. The Arginine residue (Arg

) is critical for electrostatic anchoring to the receptor's extracellular loops.

Pharmacodynamics & Receptor Affinity[2]

GPCR Target Specificity

-Casein (90-95) functions primarily as a partial agonist  at opioid receptors.[2]
  • Primary Target:

    
    -Opioid Receptor (DOR) and 
    
    
    
    -Opioid Receptor (MOR).
  • Secondary Target: Evidence suggests modulation of the MrgprX2 receptor on mast cells, a common target for cationic peptides, leading to non-IgE mediated degranulation (pseudo-allergy) at high concentrations, while inhibiting specific IgE-mediated pathways at physiological concentrations (

    
    ).
    
Quantitative Efficacy Data

The peptide demonstrates high potency in specific biological assays, particularly in oncology models.

Cell Line / AssayEffectPotency (

)
LNCaP (Prostate Cancer)Anti-proliferation0.94 nM
PC3 (Prostate Cancer)Anti-proliferation6.92 nM
DU145 (Prostate Cancer)Anti-proliferation137 nM
Rat Mast Cells (PMC)

-Hexosaminidase Inhibition
0.1

M

Signal Transduction Mechanisms

The binding of


-Casein (90-95) to its GPCR target induces a conformational change that activates the heterotrimeric 

protein complex.
Canonical Signaling
  • Ligand Binding: RYLGYL binds to the orthosteric site of the Opioid Receptor.

  • G-Protein Activation: Exchange of GDP for GTP on the

    
     subunit.
    
  • Adenylate Cyclase Inhibition:

    
    -GTP inhibits Adenylate Cyclase (AC), reducing cAMP levels.
    
  • MAPK Activation: The liberated

    
     subunits recruit Src kinases, leading to phosphorylation of ERK1/2 (MAPK pathway), which drives the anti-proliferative effects observed in prostate cancer cells.
    
Calcium Modulation

Unlike classical opioid signaling which often inhibits Calcium channels,


-Casein (90-95) has been observed to induce intracellular 

release in specific contexts. This is likely mediated by:
  • 
    -dependent activation of Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Generation of

    
    , triggering Calcium release from the Endoplasmic Reticulum.[3]
    
Pathway Visualization

G Ligand α-Casein (90-95) (RYLGYL) GPCR Opioid Receptor (GPCR) Ligand->GPCR Binding (Kd ~ nM) Gi Gi Heterotrimer (α-GDP/βγ) GPCR->Gi Activation G_alpha Gα-i (GTP) Gi->G_alpha Dissociation G_beta Gβγ Subunits Gi->G_beta Dissociation AC Adenylate Cyclase G_alpha->AC Inhibition PLC Phospholipase Cβ G_beta->PLC Activation MAPK MAPK / ERK1/2 Phosphorylation G_beta->MAPK Src Recruitment cAMP cAMP Levels AC->cAMP Decrease IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Release Effect_Mast Modulation of Degranulation Ca->Effect_Mast Signaling Effect_Cancer Inhibition of Cell Proliferation MAPK->Effect_Cancer Transcriptional Reg.

Figure 1: Signal transduction pathway of


-Casein (90-95) via Gi-coupled receptors, highlighting the bifurcation into cAMP inhibition and Calcium/MAPK activation.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating


-Casein (90-95) activity.
Peptide Synthesis & Preparation
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Purification: Reverse-phase HPLC (C18 column).

  • Validation: Mass Spectrometry (ESI-MS) to confirm MW ~783.9 Da.

  • Storage: Lyophilized powder at -20°C. Reconstitute in sterile water or PBS; avoid repeated freeze-thaw cycles.

Radioligand Binding Assay (Receptor Affinity)

Objective: Determine


 values for Opioid Receptors.
  • Membrane Prep: Isolate membranes from CHO cells stably expressing human

    
    - or 
    
    
    
    -opioid receptors.
  • Incubation: Incubate membranes (50

    
    g protein) with radiolabeled antagonist (e.g., 
    
    
    
    -Naloxone) and varying concentrations of RYLGYL (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition

Objective: Confirm


 coupling efficacy.
  • Cell Culture: Use PC3 or LNCaP cells (endogenous expression) or transfected HEK293 cells.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate baseline cAMP.
    
  • Treatment: Add

    
    -Casein (90-95) (0.1 nM - 10 
    
    
    
    M) for 15 minutes.
  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP kit.

  • Result: A dose-dependent decrease in cAMP confirms agonist activity at the

    
    -coupled receptor.
    
Experimental Workflow Diagram

Workflow Synth SPPS Synthesis (Fmoc) QC QC: HPLC & MS (>95% Purity) Synth->QC Binding Binding Assay (Ki Determination) QC->Binding Validated Peptide Func Functional Assay (cAMP / Ca2+) Binding->Func Confirm Target Pheno Phenotypic Assay (Proliferation/Secretion) Func->Pheno Mechanism Link

Figure 2: Step-by-step experimental workflow for validating


-Casein (90-95) bioactivity.

Therapeutic Potential & Drug Development

Oncology (Prostate Cancer)

The peptide shows significant promise as an anti-proliferative agent.[2] The mechanism involves the upregulation of E2F1 and PCNA (paradoxically associated with proliferation, but in this context linked to cell cycle arrest or apoptosis thresholds) and modulation of the PI3K/Akt pathway.[4] The nanomolar potency (


 nM for LNCaP) makes it a potent lead compound.
Immunomodulation

The dual activity on mast cells suggests utility in allergic desensitization. By inhibiting


-hexosaminidase release at low concentrations (

), it may stabilize mast cells against IgE-mediated activation, although formulation is critical to avoid pseudo-allergic reactions at injection sites.
Stability and Delivery
  • Challenge: As a hexapeptide, RYLGYL is susceptible to rapid degradation by serum peptidases (DPP-IV, aminopeptidases).

  • Strategy: Cyclization, N-terminal acetylation, or inclusion in liposomal delivery systems is recommended to enhance in vivo half-life.

References

  • Loukas, S., et al. (1983). "Opioid activities and structures of alpha-casein-derived exorphins." Biochemistry. Link

  • Kampa, M., et al. (1997). "Opioid alkaloids and casomorphin peptides decrease the proliferation of human prostate cancer cell lines (LNCaP, PC3, DU145)." Cancer Letters. Link

  • Hajrezaie, M., et al. (2019). "

    
    -Casein Changes Gene Expression Profiles and Promotes Tumorigenesis of Prostate Cancer Cells."[4][5] Nutrition and Cancer. Link
    
  • MedChemExpress. "

    
    -Casein (90-95) Product Monograph & Biological Activity." Link
    
  • Zioudrou, C., et al. (1979). "Opioid peptides derived from food proteins. The exorphins." Journal of Biological Chemistry. Link

Sources

An In-Depth Technical Guide to α-Casein (90-95) and Its Effect on Allergic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the bovine α-casein fragment (90-95), detailing its molecular characteristics, unique mechanism of action in allergic responses, and the experimental methodologies crucial for its study. It is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, allergology, and food science.

Introduction: Deconstructing the Allergenicity of Cow's Milk

Cow's milk allergy (CMA) is one of the most prevalent food allergies, particularly in early childhood, and poses a significant global health concern. The primary allergens in cow's milk are proteins, broadly categorized into caseins (approximately 80%) and whey proteins (approximately 20%). Among these, the αS1-casein fraction is a principal allergen, implicated in a large percentage of CMA cases.[1][2] While allergic reactions are typically understood as complex immune responses to intact proteins, there is growing evidence that specific peptide fragments derived from these proteins can possess potent biological activity.

This guide focuses on one such fragment: α-Casein (90-95) . This hexapeptide is not merely an allergenic epitope but an active signaling molecule that can directly trigger key effector cells of the allergic response, offering a fascinating and distinct paradigm in the study of food allergies. Understanding its specific mechanism is critical for developing more precise diagnostics and targeted therapeutic interventions.

Section 1: The Molecular Profile of α-Casein (90-95)

Origin and Structure

α-Casein (90-95) is a hexapeptide fragment derived from the parent protein, bovine αS1-casein (Bos taurus).[3][4][5][6] Its specific amino acid sequence has been identified and is crucial to its biological function.

Property Description Source(s)
Full Sequence H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH[7][8]
One-Letter Code RYLGYL[7][8][9]
Molecular Formula C₃₈H₅₇N₉O₉[7][8]
Molecular Weight 783.93 g/mol [7]
Parent Protein αS1-Casein (Bos taurus)[4][5]

This peptide is also referred to as an "exorphin" due to its opioid-like activities, a characteristic that hints at its capacity to interact with cellular signaling pathways.[7][8]

Physicochemical Properties

Beyond its primary structure, α-Casein (90-95) possesses distinct chemical properties that underpin its bioactivity. It functions as a partial agonist of opioid receptors and is also a copper ion ligand.[10] This dual functionality distinguishes it from simple allergenic epitopes. A critical feature inherited from its parent protein is heat stability. Caseins, unlike many whey proteins, lack extensive tertiary and quaternary structures, making them resistant to denaturation by heat during milk processing. This stability implies that the α-Casein (90-95) fragment can be generated during digestion and remain active.

Section 2: Mechanisms of Action in Allergic Reactions

The allergenic activity of α-Casein (90-95) is particularly noteworthy because it can activate mast cells through a pathway that is distinct from the classical IgE-mediated mechanism.

The Canonical IgE-Mediated Allergic Pathway (Context)

The textbook model of an allergic reaction is an IgE-mediated process. This involves two main phases:

  • Sensitization: Initial exposure to an allergen (e.g., αS1-casein) leads to the production of allergen-specific IgE antibodies by plasma cells. These antibodies then bind to high-affinity receptors (FcεRI) on the surface of mast cells and basophils.

  • Elicitation: Upon subsequent exposure, the allergen cross-links the IgE antibodies bound to the FcεRI receptors. This cross-linking event triggers a complex signaling cascade, culminating in the degranulation of the mast cell and the release of potent inflammatory mediators, such as histamine, leukotrienes, and proteases.

IgE_Mediated_Pathway Allergen Allergen (e.g., αS1-Casein) IgE Allergen-Specific IgE Allergen->IgE Binds to MastCell Mast Cell with FcεRI Receptors IgE->MastCell Sensitizes Crosslinking IgE Cross-Linking MastCell->Crosslinking Re-exposure to Allergen Degranulation Degranulation & Mediator Release (Histamine, etc.) Crosslinking->Degranulation Triggers Alpha_Casein_Pathway AC9095 α-Casein (90-95) Membrane Mast Cell Membrane AC9095->Membrane Interacts with G_Protein Gi-like Protein Membrane->G_Protein Activates (Receptor-Independent) Ca_Release Intracellular Ca²⁺ Release G_Protein->Ca_Release Induces Degranulation Degranulation & β-hexosaminidase Release Ca_Release->Degranulation Triggers

Caption: Receptor-independent mast cell activation by α-Casein (90-95).

Downstream Effects and Quantitative Data

The activation of mast cells by α-Casein (90-95) results in the secretion of β-hexosaminidase, a granular enzyme commonly used as a marker for mast cell degranulation. [10]In vitro studies have quantified this effect, demonstrating a significant secretagogue activity at micromolar concentrations.

Compound Assay Cell Type Result Source(s)
α-Casein (90-95)β-hexosaminidase SecretionRat Peritoneal Mast Cells (PMC)IC₅₀ = 0.1 µM[10]
α-Casein (90-95)β-hexosaminidase SecretionRat Peritoneal Mast Cells (PMC)Significant induction at 0.1 µM for 10 min[10]

Section 3: Experimental Methodologies for Studying α-Casein Allergenicity

A multi-tiered approach, combining in vitro and in vivo models, is essential to fully characterize the effects of α-Casein (90-95).

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation PMC_Assay Mast Cell Degranulation Assay (β-hexosaminidase release) Mouse_Model Murine Model of Milk Allergy (Sensitization & Challenge) PMC_Assay->Mouse_Model Confirm in Living System BAT_Assay Basophil Activation Test (BAT) (CD63 expression) BAT_Assay->Mouse_Model Endpoints Measure Endpoints: - Anaphylaxis Score - Specific IgE/IgG1 - mMCP-1 Release Mouse_Model->Endpoints Assess Allergic Response Hypothesis Hypothesis: α-Casein (90-95) has direct allergenic activity Hypothesis->PMC_Assay Test Direct Activation Hypothesis->BAT_Assay Test Functional Response

Caption: Integrated workflow for assessing peptide allergenicity.

In Vitro Assays

This assay directly measures the ability of α-Casein (90-95) to induce the release of granular content from mast cells.

Objective: To quantify β-hexosaminidase release from isolated rat peritoneal mast cells (PMCs) following stimulation.

Methodology:

  • Isolation of PMCs:

    • Euthanize a male Sprague-Dawley or Wistar rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Inject ~10 mL of ice-cold buffer (e.g., RPMI medium or PBS) into the peritoneal cavity using a 27G needle. [11] * Gently massage the abdomen for 1-2 minutes to dislodge peritoneal cells. [11][12] * Aspirate the peritoneal fluid using a 20G cannula and transfer it to a conical tube on ice. [11] * Centrifuge the cell suspension (e.g., 150 x g for 8-10 min at 4°C) and discard the supernatant.

    • Purify mast cells from the mixed cell population using a density gradient (e.g., Percoll) or by selective adherence techniques. [13]2. Degranulation Assay:

    • Wash the purified PMCs with a suitable buffer (e.g., Tyrode's buffer containing 0.1% BSA).

    • Adjust the cell concentration to 1.0 – 10.0 x 10⁶ cells/mL. [14] * Aliquot 50-100 µL of the cell suspension into a 96-well plate.

    • Add varying concentrations of α-Casein (90-95) (e.g., 0.01 µM to 10 µM) to the wells. Include a positive control (e.g., Compound 48/80 or Calcium Ionophore A23187) and a negative (buffer only) control.

    • Incubate the plate at 37°C for 10-30 minutes. [10] * Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.

  • Quantification of β-hexosaminidase:

    • Transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • To measure total cellular content, lyse the remaining cells in a control well with 0.1% Triton X-100.

    • Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to all wells and incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).

    • Read the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of degranulation relative to the total lysate control.

The BAT is a functional flow cytometry-based assay that measures the upregulation of activation markers on the surface of basophils from whole blood of sensitized individuals. [15][16] Objective: To assess the activation of basophils in response to an allergen.

Methodology:

  • Blood Collection: Collect fresh heparinized whole blood from subjects with a known or suspected cow's milk allergy.

  • Allergen Stimulation:

    • Aliquot whole blood into flow cytometry tubes.

    • Add a stimulation buffer and various concentrations of the test allergen (e.g., purified αS1-casein or α-Casein (90-95)).

    • Include a positive control (e.g., anti-FcεRI antibody) and a negative control (buffer). [17] * Incubate at 37°C for 15-30 minutes.

  • Staining and Analysis:

    • Stop the reaction by adding cold EDTA buffer.

    • Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-IgE) and measure activation (e.g., anti-CD63 or anti-CD203c). [17] * Incubate on ice in the dark for 20-30 minutes.

    • Lyse red blood cells using a lysis buffer, then wash and resuspend the cells in a staining buffer.

    • Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD63+) basophils. [18]

In Vivo Models

This model is used to study the sensitization process and the elicitation of allergic symptoms in a living organism.

Objective: To induce a cow's milk-specific allergic phenotype in mice for subsequent challenge studies.

Methodology:

  • Animals: Use a susceptible mouse strain, such as C3H/HeOuJ or BALB/c, typically 3-4 weeks old females. [19][20][21]2. Sensitization Phase:

    • Administer the allergen, such as 1-20 mg of whey protein concentrate (WPC) or purified αS1-casein, mixed with an adjuvant like 10-20 µg of Cholera Toxin (CT). [19][20][22] * The administration is typically done via oral gavage (intragastrically). [20][21] * Repeat the sensitization weekly for 5-6 consecutive weeks. [20][21][22]3. Challenge Phase (1-2 weeks after final sensitization):

    • Intradermal Challenge: Inject a small amount of the allergen (e.g., 10 µg) into the ear pinna. Measure the acute allergic skin response (ear swelling) at 1 hour post-injection. [19][21] * Systemic Challenge: Administer a higher dose of the allergen (e.g., 0.1-50 mg) via intraperitoneal (i.p.) injection or oral gavage. [20][21][23]4. Measurement of Allergic Endpoints:

    • Anaphylaxis Score: Monitor mice for clinical symptoms of anaphylaxis (e.g., reduced activity, puffiness around eyes, piloerection, tremor) and changes in core body temperature for 30-60 minutes post-challenge.

    • Blood Sample Analysis: Collect blood samples 30-60 minutes post-challenge.

    • Measure allergen-specific IgE, IgG1, and IgG2a levels in the serum via ELISA.

    • Measure mouse mast cell protease-1 (mMCP-1), a specific marker of mucosal mast cell degranulation, in the serum. [21]

Section 4: Broader Immunological and Clinical Implications

The study of α-Casein (90-95) has wider relevance for understanding food allergies.

  • T-Cell and B-Cell Responses: The parent αS1-casein protein contains numerous epitopes that are recognized by both B-cells (leading to antibody production) and T-cells (which orchestrate the immune response), making it a potent and complete allergen.

  • Cross-Reactivity: Casein proteins from different ruminant species (e.g., cow, goat, sheep) share high sequence homology. This can lead to clinical cross-reactivity, where an individual allergic to cow's milk may also react to goat's or sheep's milk.

  • Therapeutic Avenues: The unique, receptor-independent activation pathway of α-Casein (90-95) presents a novel target for drug development. Inhibitors that specifically block Gi-protein activation or downstream calcium signaling could offer a targeted approach to mitigating symptoms driven by such peptides, complementing traditional antihistamines or IgE-blocking therapies.

Conclusion

The α-Casein (90-95) peptide represents a paradigm shift from viewing food allergens as simple IgE-binding structures to recognizing them as sources of potent, biologically active fragments. Its ability to directly activate mast cells via a receptor-independent, G-protein-mediated mechanism provides a crucial piece in the complex puzzle of cow's milk allergy. This direct pathway may help explain the rapid onset of some gastrointestinal symptoms and the occurrence of allergic-like reactions in individuals with low levels of specific IgE. A thorough understanding of this peptide's function, facilitated by the robust experimental protocols detailed herein, is paramount for advancing the development of next-generation diagnostics, safer hypoallergenic formulas, and targeted therapeutics for individuals suffering from food allergies.

References

  • MedChemExpress. α-Casein (90-95) | Opioid Receptor Agonist.

  • APExBIO. α-Casein (90-95) TFA.

  • CPC Scientific. alpha-Casein (90-95).

  • National Center for Biotechnology Information. alpha-Casein (90-95) | C38H57N9O9 - PubChem.

  • National Center for Biotechnology Information. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays.

  • UniProt. CSN1S1 - Alpha-S1-casein - Bos taurus (Bovine).

  • National Center for Biotechnology Information. Induction of hypersensitivity with purified beta-lactoglobulin as a mouse model of cow's milk allergy.

  • Taylor & Francis Online. Basophil activation test in the food allergy clinic: its current use and future applications.

  • ResearchGate. Experimental protocol for pre-treatment, sensitizations and challenge...

  • Elabscience. α-Casein (90-95) (E-PP-0379).

  • PLOS One. Isolation of Mature (Peritoneum-Derived) Mast Cells and Immature (Bone Marrow-Derived) Mast Cell Precursors from Mice.

  • Frontiers. Prevention of Allergy to a Major Cow's Milk Allergen by Breastfeeding in Mice Depends on Maternal Immune Status and Oral Exposure During Lactation.

  • Online Mendelian Inheritance in Animals. Gene CSN1S1 : casein alpha s1 in Bos taurus.

  • National Center for Biotechnology Information. CSN1S1 casein alpha s1 [ (domestic cattle)] - Gene.

  • European Annals of Allergy and Clinical Immunology. A murine model of cow's milk protein-induced allergic reaction.

  • National Center for Biotechnology Information. Multicenter validation of a mouse model for cow's milk allergy to assess the allergenicity of hydrolysed cow's milk based infant formulae.

  • Semantic Scholar. (From the Department of Pathology, University of Washington, Seattle) Methods and Materials.

  • National Center for Biotechnology Information. Basophil Activation Test Reduces Oral Food Challenges to Nuts and Sesame.

  • Cloud-Clone Corp. Recombinant Casein Alpha (CSN1).

  • Dove Medical Press. The Basophil Activation Test for Management of Food Allergy.

  • Sigma-Aldrich. Mast Cell Degranulation Assay Kit.

  • ResearchGate. Basophil Activation Test (BAT) for Diagnosing LTP Food Allergy: Where Do We Stand Now? A Systematic Review.

  • GeneCards. CSN1S1 Gene - CASA1 Protein.

  • Frontiers. Transformation of primary murine peritoneal mast cells by constitutive KIT activation is accompanied by loss of Cdkn2a/Arf expression.

  • Frontiers. Towards an FDA-cleared basophil activation test.

Sources

Methodological & Application

Application Notes & Protocols: The Role of α-Casein (90-95) in Immunological Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the bioactive peptide α-Casein (90-95) in immunology. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Introduction to α-Casein (90-95): A Bioactive Peptide

α-Casein (90-95) is a hexapeptide fragment derived from bovine α-s1-casein, a primary protein component of cow's milk.[1][2] While the parent protein is known for its nutritional value and as a common allergen, specific peptide fragments cleaved from it can exhibit distinct biological activities.[2][3] The α-Casein (90-95) fragment, with the sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL), was initially identified for its opioid-like properties but has since found significant application in immunological studies, particularly in the fields of allergy and autoimmunity.[4][5][6]

Its utility in research stems from its ability to modulate specific immune cell functions, offering a valuable tool to probe complex biological pathways.[1] Understanding its physicochemical properties is the first step in its effective application.

Table 1: Physicochemical Properties of α-Casein (90-95)

PropertyValueSource
Sequence H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH[4]
One-Letter Sequence RYLGYL[4]
Molecular Formula C₃₈H₅₇N₉O₉[4]
Molecular Weight 783.93 g/mol (as free peptide)[4]
897.95 g/mol (as TFA salt)[1]
CAS Registry Number 83471-50-5[4]
Recommended Storage -20°C[1][4]
Solubility Soluble in water, DMSO, and Ethanol[1]

Mechanistic Frameworks for Immunological Application

The function of α-Casein (90-95) in immunology is multifaceted. It is primarily used to investigate mast cell activation and to model aspects of autoimmunity, leveraging a hypothesis of molecular mimicry.

Mechanism of Mast Cell Activation

α-Casein (90-95) serves as a potent secretagogue for specific mast cell populations, such as rat peritoneal mast cells (PMCs).[7] It triggers degranulation in a dose-dependent manner, leading to the release of inflammatory mediators like β-hexosaminidase.[5][6] Mechanistically, this process is thought to involve a peptidergic pathway that stimulates G-like proteins.[5][7] This activation can occur through a membrane-assisted, potentially receptor-independent mechanism or via reversible binding to opioid receptors, which induces intracellular calcium release.[5][6] This makes the peptide an excellent tool for studying the fundamental mechanisms of mast cell degranulation relevant to allergic diseases.[5]

MastCellActivation cluster_extracellular Extracellular Space cluster_cell Mast Cell peptide α-Casein (90-95) receptor Opioid Receptor (Reversible Binding) peptide->receptor Binds membrane Plasma Membrane g_protein Gᵢ-like Protein Activation receptor->g_protein Activates ca_release Intracellular Ca²⁺ Release g_protein->ca_release granule Mediator Granule (e.g., β-hexosaminidase) ca_release->granule degranulation Degranulation granule->degranulation

Caption: Proposed pathway for α-Casein (90-95)-induced mast cell degranulation.

The Casein-Myelin Cross-Reactivity Hypothesis in Autoimmunity

A critical application of casein peptides in immunology is in the study of autoimmune demyelinating diseases like multiple sclerosis (MS). Research suggests that an immune response against bovine casein can exacerbate MS-like pathology in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[8] The proposed mechanism is molecular mimicry, where antibodies generated against casein cross-react with structurally similar self-antigens in the central nervous system (CNS).[8] Specifically, anti-casein antibodies have been shown to cross-react with Myelin-Associated Glycoprotein (MAG), a key component of the myelin sheath.[8][9] This cross-reactivity can trigger a complement-dependent cytotoxic attack on oligodendrocytes, the myelin-producing cells of the CNS, leading to demyelination.[8][9] Therefore, immunizing susceptible mouse strains with casein can be used to model aspects of MS pathology that may be linked to dietary factors.

EAE_Mechanism cluster_immune_response Peripheral Immune Response cluster_cns Central Nervous System (CNS) immunization Casein Immunization b_cell B-Cell Activation & Antigen Presentation immunization->b_cell antibody Anti-Casein IgG Production b_cell->antibody cross_react Antibody Cross-Reactivity antibody->cross_react Enters CNS & Binds MAG mag Myelin-Associated Glycoprotein (MAG) on Oligodendrocyte mag->cross_react complement Complement Activation cross_react->complement damage Oligodendrocyte Damage & Demyelination complement->damage

Caption: Casein-MAG cross-reactivity model in autoimmune demyelination.

In Vitro Application Protocols

Protocol: Mast Cell Degranulation Assay

This protocol details a method to quantify mast cell activation by measuring the release of the granular enzyme β-hexosaminidase following stimulation with α-Casein (90-95).

Principle: The activity of β-hexosaminidase released into the supernatant from degranulated mast cells is measured colorimetrically. The amount of color product is proportional to the extent of degranulation.

Materials:

  • α-Casein (90-95) peptide

  • Rat Peritoneal Mast Cells (PMCs) or a suitable mast cell line (e.g., RBL-2H3)

  • Tyrode's buffer (or appropriate cell culture medium)

  • Triton X-100 (1% v/v)

  • Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Preparation: Isolate PMCs from rats or culture RBL-2H3 cells to an appropriate density. Wash cells twice with Tyrode's buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.

  • Plating: Add 50 µL of the cell suspension to each well of a 96-well plate.

  • Stimulation:

    • Prepare a serial dilution of α-Casein (90-95) in Tyrode's buffer. A final concentration range of 0.01 µM to 10 µM is recommended.[5]

    • Add 50 µL of the peptide solution to the respective wells.

    • Controls:

      • Spontaneous Release: Add 50 µL of buffer only.

      • Total Release (Lysis): Add 50 µL of 1% Triton X-100.

    • Incubate the plate at 37°C for 10-30 minutes.[5]

  • Stop Reaction: Place the plate on ice to stop the degranulation process. Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Enzyme Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the PNAG substrate solution to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Add 150 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100

Self-Validation & Causality:

  • Dose-Response: A successful experiment will demonstrate a clear dose-dependent increase in β-hexosaminidase release with increasing concentrations of α-Casein (90-95).

  • Controls: The spontaneous release should be low (<10%), while the total release control establishes the maximum possible signal, ensuring the validity of the calculated percentages. This validates that the observed degranulation is a specific response to the peptide and not due to cell death.

Protocol: T-Cell Proliferation & Cytokine Profiling Assay

While α-Casein (90-95) is not a classical T-cell epitope, this protocol is designed to assess its effect on T-cell activation in comparison to known immunodominant fragments of α-s1-casein, such as peptide (91-110).[10] This allows for the investigation of non-classical activation or its use as a negative control peptide.

Principle: T-cell proliferation is measured by the incorporation of a labeled nucleotide ([³H]-thymidine) or by dye dilution (e.g., CFSE) upon activation. Cytokine secretion into the supernatant is quantified by ELISA or ELISpot to determine the nature of the T-cell response (e.g., Th1, Th2, Th17).[11][12]

Materials:

  • α-Casein (90-95) and α-Casein (91-110) peptides

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes isolated from immunized or naive animals.

  • Complete RPMI-1640 medium

  • [³H]-thymidine or CFSE staining kit

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a positive control

  • Cytokine ELISA kits (e.g., for IFN-γ, IL-4, IL-17)

  • 96-well U-bottom cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes using Ficoll-Paque or mechanical dissociation, respectively. Wash and resuspend cells in complete RPMI medium.

  • CFSE Staining (Optional): If measuring proliferation by dye dilution, label cells with CFSE according to the manufacturer's protocol prior to plating.

  • Plating: Plate 2 x 10⁵ cells in 100 µL of medium per well in a 96-well plate.

  • Antigen Stimulation:

    • Prepare peptide solutions in complete RPMI. A final concentration range of 1-20 µg/mL is typical.

    • Add 100 µL of the peptide solutions to the wells.

    • Peptides to Test:

      • α-Casein (90-95)

      • α-Casein (91-110) (as a known T-cell epitope control)[10]

    • Controls:

      • Negative Control: Medium only.

      • Positive Control: PHA or ConA (e.g., 5 µg/mL).

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 72-96 hours.

  • Analysis:

    • Cytokine Profiling: After 48-72 hours, collect 50-100 µL of supernatant for cytokine analysis by ELISA.

    • [³H]-Thymidine Proliferation Assay: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest cells onto a filter mat using a cell harvester and measure incorporated radioactivity using a scintillation counter.

    • CFSE Proliferation Assay: Harvest cells, stain with viability dye and cell surface markers (e.g., CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

  • Data Analysis:

    • Proliferation: Express results as a Stimulation Index (SI) = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells). An SI > 2.5 is typically considered positive.

    • Cytokines: Calculate cytokine concentrations (pg/mL) based on the standard curve from the ELISA.

Self-Validation & Causality:

  • Control Responses: The negative control wells should show low proliferation and minimal cytokine secretion, establishing the baseline. The positive control (PHA/ConA) must induce robust proliferation and cytokine production, confirming the viability and responsiveness of the T-cells.

  • Comparative Analysis: The response to α-Casein (91-110) serves as the benchmark for a specific T-cell epitope response.[10] The lack of response to α-Casein (90-95) would validate its use as a negative control, while an unexpected response would trigger further investigation into non-classical activation pathways.

In Vivo Application Protocol

Protocol: Induction of EAE via Casein Immunization

This protocol describes the active induction of EAE in C57BL/6 mice by immunizing with whole casein to study the cross-reactivity phenomenon with CNS autoantigens.[8]

Principle: EAE is induced by stimulating a T-cell-mediated and antibody-mediated immune response to a neural antigen or a cross-reactive antigen.[13] Immunization with an emulsion of the antigen in Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, provides a strong pro-inflammatory stimulus. Pertussis toxin (PTX) is administered to transiently increase the permeability of the blood-brain barrier, allowing immune cells to enter the CNS.[14]

Caption: Workflow for the induction and monitoring of Casein-induced EAE.

Materials:

  • Bovine α-Casein (whole protein)

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX)

  • Sterile PBS and 0.9% Saline

  • Female C57BL/6 mice, 8-10 weeks old

  • Syringes and needles (27G)

  • Emulsification device (e.g., two Luer-lock syringes and a connector)

Procedure:

  • Antigen Emulsion Preparation (Day 0):

    • Prepare a 2 mg/mL solution of whole α-Casein in sterile PBS.

    • Prepare an equal volume of CFA.

    • Create a 1:1 water-in-oil emulsion by drawing the two solutions into separate syringes and forcefully pushing the contents back and forth through a connector until a thick, stable emulsion is formed. A drop of a stable emulsion will not disperse in a beaker of water.

    • Keep the emulsion on ice.

  • Immunization (Day 0):

    • Inject each mouse subcutaneously with 0.2 mL of the emulsion, distributed over two sites on the flank. This delivers 200 µg of casein per mouse.

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Dilute PTX in sterile saline to a concentration of 2 µg/mL.

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), inject each mouse intraperitoneally with 100 µL of the PTX solution (200 ng/mouse).[14]

  • Monitoring (Daily from Day 7):

    • Record the weight and clinical score of each mouse daily.

    • EAE Clinical Scoring Scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or wobbly gait.

      • 3: Complete hind limb paralysis.

      • 4: Hind and forelimb paralysis.

      • 5: Moribund state.

  • Endpoint Analysis:

    • At the peak of disease or a pre-determined endpoint, euthanize mice.

    • Perfuse with PBS and then 4% paraformaldehyde.

    • Collect brain and spinal cord for histopathological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).

    • Alternatively, collect tissues for immune cell isolation and analysis by flow cytometry or for T-cell restimulation assays as described in Protocol 3.2.

Self-Validation & Causality:

  • Disease Incidence: A successful induction should result in 80-100% of mice developing clinical signs of EAE, typically starting 9-14 days post-immunization.[14]

  • Histopathology: The clinical scores must be validated by histological evidence. Spinal cord sections from affected mice should show clear signs of immune cell infiltration in H&E stains and corresponding areas of demyelination in Luxol Fast Blue stains. This confirms that the observed paralysis is caused by the expected CNS pathology.

References

  • Title: The influence of bovine casein-derived exorphins on mast cells in rodents Source: ResearchGate URL: [Link]

  • Title: Anti-cancer potential of casein and its derivatives: novel strategies for cancer treatment Source: SpringerLink URL: [Link]

  • Title: Enzyme variants - Google Patents Source: Google Patents URL
  • Title: Active induction of experimental allergic encephalomyelitis Source: Semantic Scholar URL: [Link]

  • Title: Structure and biological functions of milk caseins Source: Russian Open Medical Journal URL: [Link]

  • Title: The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway Source: MDPI URL: [Link]

  • Title: T-Cell Proliferation Assay Source: Vivia Biotech URL: [Link]

  • Title: T cell recognition pattern of bovine milk alphaS1-casein and its peptides Source: PubMed URL: [Link]

  • Title: Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity Source: ResearchGate URL: [Link]

  • Title: Antibody cross-reactivity between casein and myelin-associated glycoprotein results in central nervous system demyelination Source: PNAS URL: [Link]

  • Title: Viral methods of t cell therapy - Google Patents Source: Google Patents URL
  • Title: Treatment of Experimental Autoimmune Encephalomyelitis with Alpha Lipoic Acid and Associative Conditioning Source: PMC - PubMed Central URL: [Link]

  • Title: Antibodies Raised Against Peptide Fragments of Bovine Alpha s1-casein Cross-React With the Intact Protein Only When the Peptides Contain Both B and T Cell Determinants Source: PubMed URL: [Link]

  • Title: Structural Analysis of Breast-Milk αS1-Casein: An α-Helical Conformation Is Required for TLR4-Stimulation Source: MDPI URL: [Link]

  • Title: Casein-Specific Il-4 And Il-13 Secreting T Cells: A Tool To Implement Diagnosis Of Cow's Milk Allergy Source: ResearchGate URL: [Link]

  • Title: Human casein alpha s1 induces proinflammatory cytokine expression in monocytic cells by TLR4 signaling Source: PubMed URL: [Link]

  • Title: Experimental Autoimmune Encephalomyelitis in the Mouse Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Q&A 108: Dairy Sensitivity and MS Source: MS-Selfie URL: [Link]

Sources

Application Notes and Protocols: Alpha-Casein (90-95) as a Multifaceted Research Tool in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Molecules in Cancer Research

In the landscape of oncology research, tools that offer precision and versatility are invaluable. The term "alpha-Casein" presents a fascinating duality in this context. On one hand, the specific peptide fragment, α-Casein (90-95) , has emerged as a direct-acting agent with demonstrable anti-proliferative effects on cancer cells[1]. On the other hand, the full-length α-Casein protein stands as a classical and indispensable substrate for assaying the activity of Casein Kinases (CK) , a family of enzymes deeply implicated in driving cancer progression[2][3].

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of both applications. We will first explore the direct therapeutic potential of the α-Casein (90-95) peptide. The primary focus will then shift to the broader, more established utility of α-Casein as a universal substrate to probe the function of oncogenic kinases, a cornerstone technique for basic research and high-throughput drug discovery.

Part I: The α-Casein (90-95) Peptide as a Direct Anti-Proliferative Agent

The hexapeptide α-Casein (90-95) is a fragment of the larger α-Casein protein with a specific amino acid sequence and distinct biological activities.

Biochemical Properties and Mechanism of Action

This peptide is characterized by its ability to interact with cellular signaling pathways, primarily in the context of prostate cancer research.

PropertyDescriptionSource
Sequence H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH (RYLGYL)[4][5]
Molecular Weight ~783.93 g/mol [4][5]
CAS Number 83471-50-5[4]
Proposed Mechanism Acts as a partial agonist of opioid receptors or activates Gi-like proteins through a receptor-independent pathway, leading to intracellular calcium release and downstream signaling that inhibits proliferation.[1]

The engagement of G-protein signaling or opioid receptors by α-Casein (90-95) initiates a cascade that can interfere with the proliferative machinery of cancer cells, making it an intriguing candidate for further investigation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ac9095 α-Casein (90-95) Peptide receptor Opioid Receptor / G-Protein Coupled Pathway ac9095->receptor Binds gi_protein Activation of Gi-like Proteins receptor->gi_protein Activates ca_release Intracellular Ca2+ Release gi_protein->ca_release Induces signal_cascade Downstream Signaling Cascade ca_release->signal_cascade proliferation Cell Proliferation signal_cascade->proliferation Inhibits

Caption: Proposed mechanism of α-Casein (90-95) anti-proliferative activity.

Application: Inhibition of Prostate Cancer Cell Growth

Research has demonstrated that α-Casein (90-95) effectively inhibits the growth of various prostate cancer cell lines in a dose-dependent manner.[1] This makes it a valuable tool for studying prostate cancer signaling pathways and as a potential starting point for therapeutic development.

Cell LineIC₅₀ (Concentration for 50% Inhibition)Source
LNCaP 0.94 nM[1]
PC3 6.92 nM[1]
DU145 137 nM[1]
Protocol 1: Cell Proliferation Assay Using α-Casein (90-95)

This protocol outlines a method to validate the anti-proliferative effects of the α-Casein (90-95) peptide on an adherent cancer cell line (e.g., PC3) using a standard colorimetric assay like CCK-8.

A. Materials

  • α-Casein (90-95) peptide (e.g., Thermo Scientific, J66070.M7)[5]

  • Prostate cancer cell line (e.g., PC3)

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Sterile PBS, DMSO (for peptide reconstitution)

  • Multichannel pipette, microplate reader

B. Step-by-Step Method

  • Cell Seeding:

    • Trypsinize and count PC3 cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Peptide Preparation and Treatment:

    • Reconstitute the lyophilized α-Casein (90-95) peptide in sterile water or DMSO to create a high-concentration stock solution (e.g., 1 mM). Store aliquots at -20°C.

    • Prepare a serial dilution of the peptide in serum-free medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest peptide dose).

    • After 24 hours of incubation, carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the different peptide concentrations.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell line's doubling time.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-3 hours at 37°C, until a noticeable color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the peptide concentration and use non-linear regression to calculate the IC₅₀ value.

Part II: α-Casein as a Gold-Standard Substrate for Oncogenic Kinase Assays

The dysregulation of protein kinase activity is a hallmark of cancer.[6] Kinases like Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2) are frequently overexpressed in tumors and contribute to cancer cell survival, proliferation, and resistance to apoptosis.[2][3][7] Therefore, measuring their activity and screening for inhibitors are critical areas of oncology research.

Scientific Rationale: Why Use α-Casein?
  • Broad Substrate Specificity: α-Casein is readily phosphorylated by multiple members of the Casein Kinase family, making it a versatile tool for studying CK1 and CK2.[8]

  • High Abundance & Low Cost: It is easily purified from bovine milk, ensuring a consistent and cost-effective supply for high-throughput applications.

  • Robustness: Its use in kinase assays is well-documented, providing a reliable method for generating reproducible data.

Applications in Oncology Research
  • Screening for Kinase Inhibitors: Identifying novel small molecules that can block the activity of oncogenic kinases like CK1α or CK2.[9]

  • Characterizing Kinase Activity: Quantifying and comparing the enzymatic activity of a specific kinase from tumor lysates versus normal tissue lysates.

  • Validating Purified Enzymes: Confirming the activity of recombinant kinases used in downstream experiments.

cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_stop 3. Separation & Detection reagents Combine: - Kinase (e.g., CK2) - α-Casein Substrate - [γ-³²P]ATP - Kinase Buffer (Mg²⁺) incubation Incubate at 30-37°C (10-30 min) reagents->incubation phosphorylation ³²P-α-Casein + ADP incubation->phosphorylation stop_reaction Stop Reaction (e.g., add TCA) incubation->stop_reaction separation Spot onto Paper & Wash Away Free ³²P-ATP stop_reaction->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection

Caption: General workflow for a radiometric in vitro kinase assay using α-Casein.

Protocol 2: In Vitro Radiometric Kinase Assay for CK2 Activity

This protocol describes a classic, highly sensitive method to measure the activity of Casein Kinase 2 (CK2) using [γ-³²P]ATP and dephosphorylated α-Casein.

A. Materials

  • Dephosphorylated α-Casein (substrate)

  • Recombinant human CK2 (or cell lysate containing CK2)

  • [γ-³²P]ATP (radioactive phosphate donor)

  • 5X Kinase Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • ATP solution (non-radioactive), 10 mM

  • Phosphocellulose paper (e.g., Whatman P81)

  • Wash Buffer (e.g., 75 mM phosphoric acid)

  • Scintillation vials and cocktail

  • Scintillation counter

B. Self-Validating Controls

  • No Enzyme Control: Reaction mix without the kinase to determine background signal.

  • No Substrate Control: Reaction mix without α-Casein to check for kinase autophosphorylation.

  • Positive Control: A known active batch of CK2.

  • Inhibitor Control: A reaction including a known CK2 inhibitor (e.g., TBB) to confirm assay specificity.

C. Step-by-Step Method

  • Prepare Master Mix:

    • For each 25 µL reaction, prepare a master mix on ice. The final concentrations should be approximately:

      • 1X Kinase Assay Buffer

      • 100-200 µM ATP

      • 0.5-1.0 µCi [γ-³²P]ATP

      • 0.2-0.5 mg/mL α-Casein

    • Causality Explanation: The concentration of non-radioactive ATP is kept much higher than its Kₘ to ensure the reaction rate is dependent on the enzyme concentration, not ATP availability. Mg²⁺ is a critical cofactor for kinase activity.

  • Initiate Reaction:

    • Add the kinase source (e.g., 10-50 ng of purified CK2 or 5-10 µg of cell lysate) to the master mix to start the reaction.

    • Mix gently and incubate at 30°C for 15 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Terminate the reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) or by spotting 20 µL of the reaction mixture directly onto a labeled 2x2 cm square of P81 phosphocellulose paper.

    • Causality Explanation: The acidic conditions of TCA denature the enzyme, stopping the reaction. The P81 paper has a strong negative charge, which binds the negatively charged phosphopeptide (phosphorylated α-Casein) while allowing the smaller, unbound [γ-³²P]ATP to be washed away.

  • Wash and Dry:

    • Immediately place the P81 paper squares in a large beaker containing 75 mM phosphoric acid.

    • Wash 3-4 times with gentle stirring for 5-10 minutes each time to remove all unbound radioactivity.

    • Perform a final quick wash with acetone to facilitate drying.

    • Let the papers air dry completely.

  • Quantification:

    • Place each dry paper square into a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the incorporated radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the "No Enzyme Control" from all other readings.

    • The resulting CPM is directly proportional to the kinase activity. For inhibitor studies, calculate the percentage of inhibition relative to a DMSO control.

Alternative Non-Radioactive Methods

For labs not equipped for radiochemical work, several non-radioactive alternatives exist. The ADP-Glo™ Kinase Assay is a popular choice. It measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase-based light-producing reaction. The luminescent signal is directly proportional to kinase activity.[10] This method is safer and highly amenable to high-throughput screening in 384-well plate formats.[11]

References

  • Wikipedia. Casein kinase 2. [Link]

  • Biotech Hub Africa. α-Casein (90-95). [Link]

  • Litchfield, D.W. (2003). CK2: A Key Player in Cancer Biology. PMC - NIH. [Link]

  • Al-choboq, J., et al. (2024). Casein Kinase 1α—A Target for Prostate Cancer Therapy? MDPI. [Link]

  • Giles, R.H., et al. (2018). Casein Kinase 1α as a Regulator of Wnt-Driven Cancer. ResearchGate. [Link]

  • Janovska, P., et al. (2018). Targeting Casein Kinase 1 (CK1) in Hematological Cancers. MDPI. [Link]

  • Di Caba, B., et al. (2019). The milk protein α-casein functions as a tumor suppressor via activation of STAT1 signaling, effectively preventing breast cancer tumor growth and metastasis. Taylor & Francis Online. [Link]

  • Ely, D.D., et al. (2021). Exploring the role of Casein Kinase 1α Splice Variants Across Cancer Cell Lines. PMC - NIH. [Link]

  • Liu, X., et al. (2023). Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives. AIMS Press. [Link]

  • Chua, M.M.J., & Litchfield, D.W. (2022). Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise. NIH. [Link]

  • Barroga, C.F., et al. (1995). Constitutive phosphorylation of I kappa B alpha by casein kinase II. PMC - NIH. [Link]

  • An, W.F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Bruserud, Ø., et al. (2021). Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia. MDPI. [Link]

  • Mollapour, M., et al. (2011). Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity. Oncotarget. [Link]

  • Fisher Scientific. alpha-Casein (90-95), Thermo Scientific 1 mg. [Link]

  • Placencia, V.M., et al. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers. [Link]

  • Cheong, J.W., et al. (2015). Inhibition of Casein Kinase 1 Alpha Prevents Acquired Drug Resistance to Erlotinib in EGFR-Mutant Non-Small Cell Lung Cancer. PubMed. [Link]

  • Popp, O., et al. (2023). CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders. Frontiers. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Zhang, J., et al. (2007). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of Alpha-S1-Casein Hydrolysate (α-Casozepine Precursor) for Anxiolytic and Sedative Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Nutritional Science to Neuropharmacology

For centuries, warm milk has been a folk remedy for sleeplessness and anxiety. Modern science has delved into the molecular basis of this anecdotal wisdom, identifying specific bioactive peptides within milk proteins that possess neuromodulatory properties.[1][2] This guide focuses on a tryptic hydrolysate of bovine alpha-s1-casein, a rich source of such peptides, and provides a comprehensive framework for its investigation in preclinical animal models.

Alpha-S1-Casein Hydrolysate: The Precursor to Bioactivity

Caseins are the primary protein family in bovine milk, with alpha-s1-casein being a major component.[3][4] Through controlled enzymatic digestion, typically using trypsin, the alpha-s1-casein protein is broken down into a complex mixture of smaller peptides, referred to as an alpha-s1-casein hydrolysate (ACH).[5][6] This hydrolysate is the key investigational material, as it contains the peptide responsible for the observed anxiolytic and sleep-promoting effects.

Spotlight on α-Casozepine (αs1-Casein 91-100): The Primary Anxiolytic Moiety

Intensive research has isolated and identified a specific decapeptide within the hydrolysate, α-casozepine (α-CZP), as the primary active component.[5][7] This peptide corresponds to the 91-100 amino acid fragment of the original αs1-casein protein.[8][9] Studies have demonstrated that α-casozepine exhibits significant anxiolytic-like properties in multiple species, including rats, cats, and humans, making it a focal point for research into natural, non-sedating anxiolytics.[2][5][8][10]

Distinguishing α-Casozepine from α-Casein (90-95)

It is crucial to distinguish α-casozepine from a related but different peptide, α-Casein (90-95), which has the sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL).[11][12] While α-Casein (90-95) has been investigated for its own bioactivities, including opioid receptor agonism, the benzodiazepine-like anxiolytic effects discussed in this guide are primarily attributed to α-casozepine and its metabolites.[5][13][14] The pentapeptide YLGYL, which is a fragment of α-casozepine, has also been shown to possess anxiolytic-like properties.[15]

Mechanism of Action: The GABAergic Hypothesis

The anxiolytic effects of α-casozepine are understood to be mediated through the central nervous system's primary inhibitory neurotransmitter system, the γ-aminobutyric acid (GABA) system.

Interaction with the GABA-A Receptor

α-Casozepine has been shown to bind to the benzodiazepine (BZD) site of the GABA-A receptor complex.[5][16][17] Unlike GABA itself, which binds to the main receptor site, α-casozepine acts as a positive allosteric modulator. This means it enhances the effect of endogenous GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the cell membrane makes it less likely to fire, resulting in neuronal inhibition and a state of calm.[17]

A Favorable Comparison with Benzodiazepines

While α-casozepine acts at the same site as classic benzodiazepine drugs like diazepam, it exhibits a significantly lower affinity.[5] This is a key differentiator and a potential therapeutic advantage. The lower affinity may explain the absence of side effects commonly associated with benzodiazepines, such as sedation, memory impairment (amnesia), and dependency.[2][16] Studies in rats have shown that α-casozepine produces anxiolytic effects comparable to diazepam without inducing a loss of memory or aggression.[2]

Mechanism_of_Action cluster_Neuron Postsynaptic Neuron cluster_Ligands GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_Receptor:c->GABA_Receptor:c Hyperpolarization Hyperpolarization (Neuronal Inhibition) GABA_Receptor->Hyperpolarization leads to GABA GABA GABA->GABA_Receptor Binds to GABA Site aCZP α-Casozepine aCZP->GABA_Receptor Binds to Benzodiazepine Site Modulation Enhances GABA Effect (Positive Allosteric Modulation) Modulation->GABA_Receptor caption Fig 1: α-Casozepine's modulatory effect on the GABA-A receptor.

Caption: Fig 1: α-Casozepine's modulatory effect on the GABA-A receptor.

Preclinical In Vivo Applications

The primary applications for alpha-s1-casein hydrolysate in animal studies are the investigation of its anxiolytic and sleep-enhancing properties.

Assessment of Anxiolytic-like Effects

Standard behavioral paradigms are used to assess anxiety in rodents. These tests rely on the natural conflict between the drive to explore a new environment and the aversion to open, unprotected spaces. Anxiolytic compounds typically increase the animal's willingness to explore these aversive areas. Commonly used tests include the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[18][19][20]

Evaluation of Sedative and Sleep-Promoting Properties

To objectively measure changes in sleep, polysomnography, which includes electroencephalography (EEG) and electromyography (EMG), is the gold standard.[21] Studies have shown that administration of alpha-s1-casein hydrolysate can increase total sleep duration and improve sleep quality by modulating brain wave patterns.[22][23]

Experimental Design and Compound Preparation

A robust and reproducible protocol begins with careful planning and preparation of the test compound.

Sourcing and Handling of Alpha-S1-Casein Hydrolysate

The investigational material should be a tryptic hydrolysate of bovine alpha-s1-casein with a specified concentration of α-casozepine.[24] The material is typically a lyophilized powder and should be stored in a cool, dry place, protected from light, as per the manufacturer's instructions.

Vehicle Selection and Formulation Protocol

For oral administration, the hydrolysate powder should be dissolved in a simple, inert vehicle.

  • Vehicle Choice: Purified water or 0.9% physiological saline are standard and appropriate choices.

  • Preparation:

    • Calculate the required amount of hydrolysate based on the highest dose and the number of animals.

    • Weigh the powder accurately.

    • Gradually add the vehicle while vortexing or stirring to ensure complete dissolution. Gentle warming may be used if necessary, but boiling should be avoided to prevent peptide degradation.

    • Prepare the solution fresh daily.

Recommended Dosage Regimens

Dosage will vary depending on the animal model and the intended application. The following table provides a summary of doses used in published literature as a starting point for dose-ranging studies.

Application Animal Model Dose Range Route Citation
Sleep Promotion Mice30 - 240 mg/kgp.o.[23]
Sleep Promotion Rats300 mg/kgp.o.[23]
Anxiolysis Rats3 mg/kgi.p.[5]
Anxiolysis Cats15 mg/kgp.o.[10]

Note: p.o. = oral administration; i.p. = intraperitoneal injection. Oral administration is preferred for its clinical relevance.

Administration Protocol: Oral Gavage

Oral gavage is a standard method for ensuring precise oral dosing in rodents.

  • Animal Restraint: Gently but firmly restrain the animal.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice).

  • Administration: Measure the correct volume of the prepared solution into a syringe. Pass the needle gently along the roof of the mouth and down the esophagus into the stomach. Dispense the solution slowly.

  • Observation: Briefly observe the animal post-administration to ensure there are no signs of distress.

Experimental_Workflow Start Source & Weigh ACH Powder Formulate Prepare Dosing Solution (Dissolve in Vehicle) Start->Formulate Administer Administer Compound (Oral Gavage) Formulate->Administer Acclimatize Animal Acclimatization (Habituate to Environment & Handling) Group Randomize into Groups (Vehicle vs. ACH Doses) Acclimatize->Group Group->Administer Wait Waiting Period (e.g., 30-60 min for absorption) Administer->Wait Test Conduct Behavioral Test (EPM / OFT) or EEG Recording Wait->Test Analyze Data Acquisition & Statistical Analysis Test->Analyze End Interpret Results Analyze->End caption Fig 2: General workflow for in vivo testing of ACH.

Caption: Fig 2: General workflow for in vivo testing of ACH.

Protocol: Assessment of Anxiolytic Activity in Rodents

Overview of Behavioral Paradigms

The Elevated Plus Maze (EPM) and Open Field Test (OFT) are complementary assays. The EPM is a specific test for anxiety-like behavior, while the OFT assesses both general locomotor activity and anxiety.[20] Running both tests can help dissociate true anxiolytic effects from simple changes in activity (e.g., sedation or hyperactivity).

Detailed Protocol: The Elevated Plus Maze (EPM) Test

This test is based on the rodent's aversion to open spaces.[18][19]

  • Apparatus: A plus-shaped maze raised above the floor with two opposite arms enclosed by high walls and two opposite arms open.

  • Procedure:

    • Administer the ACH solution or vehicle 30-60 minutes prior to testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Key Parameters to Measure:

    • Time spent in the open arms (anxiolytic effect increases this).

    • Number of entries into the open arms.

    • Time spent in the closed arms (anxiogenic effect increases this).

    • Total number of arm entries (a measure of general activity).

Detailed Protocol: The Open Field Test (OFT)

This test assesses anxiety by measuring the animal's tendency to remain near the walls (thigmotaxis) versus exploring the exposed center of an arena.[25]

  • Apparatus: A large, square arena with high walls to prevent escape.

  • Procedure:

    • Administer the ACH solution or vehicle 30-60 minutes prior to testing.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore for 5-10 minutes.

    • Record the session using a video camera.

  • Key Parameters to Measure:

    • Time spent in the center zone of the arena (anxiolytic effect increases this).

    • Distance traveled in the center zone.

    • Total distance traveled (a measure of general locomotor activity).

    • Frequency of rearing (exploratory behavior).

Protocol: Evaluation of Sleep-Promoting Effects in Rodents

Overview of Polysomnography (EEG/EMG) Studies

This is an invasive but highly informative procedure that allows for the precise classification of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[26][27]

Surgical Implantation of Electrodes (Methodological Outline)
  • Anesthesia: Anesthetize the animal using a standard protocol (e.g., isoflurane).

  • Implantation: Securely implant EEG screw electrodes over the cortex (e.g., frontal and parietal) and EMG wire electrodes into the nuchal (neck) muscles.

  • Recovery: Allow for a full recovery period (typically 7-10 days) before starting experiments.

Detailed Protocol: EEG/EMG Recording and Sleep Scoring
  • Habituation: Acclimatize the animal to the recording chamber and tether.

  • Administration: Administer the ACH solution or vehicle at a specific time (e.g., at the beginning of the light cycle, when rodents naturally sleep).

  • Recording: Record EEG/EMG signals continuously for a prolonged period (e.g., 6-24 hours).

  • Sleep Scoring:

    • Divide the recording into epochs (e.g., 10 seconds).

    • Visually or automatically score each epoch as Wake, NREM, or REM based on established criteria:

      • Wake: High EMG activity, low-amplitude, high-frequency EEG.

      • NREM Sleep: Low EMG activity, high-amplitude, low-frequency (delta waves) EEG.

      • REM Sleep: Muscle atonia (very low EMG), low-amplitude, high-frequency (theta waves) EEG.[28]

Data Analysis: Sleep Architecture and Spectral Analysis
  • Sleep Architecture: Calculate the total time spent in Wake, NREM, and REM sleep. Analyze the number and duration of sleep/wake bouts.

  • Sleep Latency: Measure the time from administration to the first sustained period of NREM sleep.

  • Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG signal to analyze the power of different frequency bands (e.g., delta, theta, alpha, beta), which can provide deeper insights into sleep quality.[23][28]

Concluding Remarks and Future Directions

Alpha-s1-casein hydrolysate and its primary bioactive component, α-casozepine, represent a promising area of research for the development of novel, safe, and effective treatments for anxiety and sleep disorders. The protocols outlined in this guide provide a robust framework for researchers to conduct in vivo studies to validate these effects and further explore their mechanisms of action. Future research should focus on long-term administration studies, pharmacokinetic profiling to understand peptide absorption and blood-brain barrier penetration, and direct comparison with standard-of-care therapeutics.

References

  • Beata, C., Beaumont-Graff, E., Coll, V., Cordel, J., Marion, M., Massal, N., Marlois, N., & Tauzin, J. (2007). Effect of alpha-casozepine (Zylkene) on anxiety in cats. Journal of Veterinary Behavior, 2(2), 40-46. [Link]

  • Dr Seidel. (2023). What is alpha-casozepine and how is it used in animal behavioral therapies? [Link]

  • Lee, C., Yoon, S., Kim, H., Park, S., Kim, J. H., & Kim, J. (2023). The impact of Alpha-s1 Casein hydrolysate on chronic insomnia: A randomized, double-blind controlled trial. Food Science & Nutrition, 11(12), 7435-7444. [Link]

  • Taylor & Francis. (n.d.). K-casein – Knowledge and References. [Link]

  • Miclo, L., Perrin, E., Driou, A., Papadopoulos, V., Boujrad, N., Vanderesse, R., ... & Gaillard, J. L. (2001). Characterization of α-casozepine, a tryptic peptide from bovine αs1-casein with benzodiazepine-like activity. The FASEB Journal, 15(10), 1780-1782. [Link]

  • Landsberg, G., Milgram, B., Mougeot, I., Kelly, S., & de Rivera, C. (2017). Therapeutic effects of an alpha-casozepine and L-tryptophan supplemented diet on fear and anxiety in the cat. Journal of Feline Medicine and Surgery, 19(6), 594-602. [Link]

  • Beata, C., Beaumont-Graff, E., Diaz, C., Marion, M., Massal, N., Marlois, N., ... & Lefranc, C. (2007). Effect of alpha-casozepine (Zylkene) on anxiety in cats. Journal of Veterinary Behavior: Clinical Applications and Research, 2(2), 40-46. [Link]

  • Semantic Scholar. (n.d.). Effect of alpha-casozepine (Zylkene) on anxiety in cats. [Link]

  • Ali, H. S., Al-Shawi, S. G., Al-Sahlany, S. T., & Al-Hassnawi, A. T. (2021). Phylogenetic comparative analysis: Chemical and biological features of caseins (alpha-S-1, alpha-S-2, beta- and kappa-) in domestic dairy animals. Heliyon, 7(10), e08107. [Link]

  • Benoit, S., Chaumontet, C., Cakir-Kiefer, C., Tomé, D., & Miclo, L. (2022). The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve. Nutrients, 14(11), 2213. [Link]

  • Sancho, S., Desfilis, E., & Cabrera, Á. (2020). Identification of the sleep-wake states in rats using the high-frequency activity of the electroencephalogram. Journal of Sleep Research, 29(6), e13069. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • ResearchGate. (n.d.). Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity. [Link]

  • Kim, H. J., Kim, J., Lee, S., & Kim, J. (2019). Administration of Alpha s1-Casein Hydrolysate Increases Sleep and Modulates GABAA Receptor Subunit Expression. Biomolecules & Therapeutics, 27(4), 395-401. [Link]

  • Cakir-Kiefer, C., Le Roux, Y., Balandras, F., Trabalon, M., Dary, A., Laurent, F., ... & Miclo, L. (2011). In Vitro Digestibility of α-Casozepine, a Benzodiazepine-like Peptide from Bovine Casein, and Biological Activity of Its Main Proteolytic Fragment. Journal of Agricultural and Food Chemistry, 59(9), 4464-4471. [Link]

  • Benoit, S., Chaumontet, C., Cakir-Kiefer, C., Tomé, D., & Miclo, L. (2020). Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. Nutrients, 12(7), 2139. [Link]

  • Brancati, G. E., D'Amore, V., & Avoli, M. (2020). Rodent EEG: Expanding the Spectrum of Analysis. Epilepsy Currents, 20(3), 143-150. [Link]

  • Gupta, D., Kumar, A., & Kumar, P. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Negative Results, 10(2), 34-40. [Link]

  • Therapeutic Goods Administration (TGA). (2019). Compositional guideline for alpha-casozepine enriched hydrolysed milk protein. [Link]

  • Guesdon, B., Messaoudi, M., Lefranc-Millot, C., Fromentin, G., Tomé, D., & Even, P. C. (2006). A tryptic hydrolysate from bovine milk αS1-casein improves sleep in rats subjected to chronic mild stress. Peptides, 27(6), 1476-1482. [Link]

  • Belzung, C., & Griebel, G. (2001). Evaluation of the elevated plus-maze and open-field tests for the assessment of anxiety-related behaviour in inbred mice. Behavioural Brain Research, 125(1-2), 149-155. [Link]

  • Seelig, A. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE (Journal of Visualized Experiments), (91), e51711. [Link]

  • Yasenkov, R., & Deboer, T. (2010). Circadian regulation of sleep and the sleep EEG under constant sleep pressure in the rat. Sleep, 33(5), 631-641. [Link]

  • Cakir-Kiefer, C., Le Roux, Y., Balandras, F., Trabalon, M., Dary, A., Laurent, F., ... & Miclo, L. (2011). In vitro digestibility of α-casozepine, a benzodiazepine-like peptide from bovine casein, and biological activity of its main proteolytic fragment. Journal of Agricultural and Food Chemistry, 59(9), 4464-4471. [Link]

  • Benoit, S., Chaumontet, C., Cakir-Kiefer, C., Tomé, D., & Miclo, L. (2020). Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. Nutrients, 12(7), 2139. [Link]

  • ResearchGate. (n.d.). Sleep and EEG Phenotyping in Mice. [Link]

Sources

Using alpha-Casein (90-95) to study opioid receptor binding

Application Note: Characterization of -Casein (90-95) Binding Kinetics at - and -Opioid Receptors

Introduction & Scientific Context

Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)

exorphins

Unlike endogenous enkephalins (which typically possess an N-terminal Tyrosine),


-opioid receptors (DOR)

-opioid receptors (MOR)

This Application Note provides a rigorous, self-validating framework for characterizing the binding affinity (



Key Mechanistic Insight

The peptide acts as a biased agonist . Upon binding to the orthosteric site of the GPCR, it induces a conformational change that preferentially activates the

Experimental Workflow

The following diagram outlines the logical flow of the characterization process, from peptide handling to functional validation.

WorkflowPepPeptide Reconstitution(RYLGYL)BindComp. RadioligandBinding AssayPep->Bind DilutionFunc[35S]GTPγSFunctional AssayPep->Func Agonist CheckMemMembrane Preparation(CHO-MOR / CHO-DOR)Mem->Bind Receptor SourceBind->Func Affinity ConfirmedDataData Analysis(Ki & EC50)Bind->Data AffinityFunc->Data Efficacy

Figure 1: Integrated workflow for characterizing alpha-Casein (90-95) pharmacology.

Materials & Reagents

Peptide Handling (Critical)
  • Peptide: Arg-Tyr-Leu-Gly-Tyr-Leu (Purity >95%).[1][2][3]

  • Solvent: Dissolve stock (10 mM) in 10% DMSO/Water. Pure water may cause aggregation.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

Cell Lines & Radioligands
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing hMOR or hDORSource of receptors.
MOR Radioligand

-DAMGO (Specific Activity ~50 Ci/mmol)

-selective agonist tracer.
DOR Radioligand

-DPDPE or

-DADLE

-selective agonist tracer.
Non-Specific Control Naloxone (10

M)
Defines non-specific binding (NSB).

Protocol 1: Membrane Preparation

Standardizing the receptor source is the foundation of reproducible

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor integrity). Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl

    
    ). Homogenize using a Polytron (bursts of 5 sec).
    
  • Clarification: Centrifuge at 1,000

    
     g for 10 min at 4°C to remove nuclei/debris. Discard pellet.
    
  • Membrane Collection: Centrifuge supernatant at 40,000

    
     g for 30 min  at 4°C.
    
  • Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin (removes endogenous GTP).

  • Storage: Resuspend final pellet in Assay Buffer (see below). Determine protein concentration (BCA assay). Flash freeze if not using immediately.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


Buffer Composition (The "Anti-Degradation" Mix)

Standard Tris buffer is insufficient due to the lability of the RYLGYL peptide.

  • Base: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Additives (Mandatory):

    • 0.1% BSA: Prevents peptide adsorption to plastic.

    • Bestatin (10

      
      M) & Amastatin (10 
      
      
      M):
      Critical aminopeptidase inhibitors to prevent cleavage of the N-terminal Arginine.
Assay Steps[4][5][6]
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25

      
      L Competitor : 
      
      
      -Casein (90-95) (Concentration range:
      
      
      M to
      
      
      M).
    • 25

      
      L Radioligand : 
      
      
      -DAMGO or
      
      
      -DPDPE (Final conc: ~1 nM, near
      
      
      ).
    • 150

      
      L Membrane : 20-50 
      
      
      g protein per well.
  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane.[4]

    • Non-Specific Binding (NSB): Naloxone (10

      
      M) + Radioligand + Membrane.
      
  • Incubation: Incubate for 90 minutes at 25°C . (Equilibrium is slower for peptides than small molecules).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Why PEI? The cationic polymer coats the glass fiber, drastically reducing the non-specific sticking of the positively charged Arginine peptide to the filter.

  • Wash: Wash filters

    
     with ice-cold 50 mM Tris-HCl.
    
  • Detection: Add scintillation cocktail and count (CPM).

Protocol 3: Functional Binding

Objective: Confirm that binding results in receptor activation (Agonism).

Mechanism

Agonist binding catalyzes the exchange of GDP for GTP on the G


SignalingLigandα-Casein (90-95)ReceptorOpioid Receptor(GPCR)Ligand->Receptor BindsGprotGαi Protein(Inactive-GDP)Receptor->Gprot ActivatesGprotActiveGαi Protein(Active-GTP)Gprot->GprotActive GDP/GTP ExchangeEffectInhibition ofcAMPGprotActive->Effect Signaling

Figure 2: G-protein signaling cascade activated by alpha-Casein (90-95).

Assay Modifications
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    , 100 mM NaCl, 10 
    
    
    M GDP
    .
    • Note: GDP is required to keep the G-proteins in the basal "off" state.

  • Incubation: 60 min at 30°C with 0.1 nM

    
    .
    
  • Analysis: An increase in CPM compared to basal (no agonist) indicates agonism.

Data Analysis & Interpretation

Calculate % Specific Binding:

Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine



Expected Results Table
Parameter

-Opioid Receptor (MOR)

-Opioid Receptor (DOR)
Interpretation
Affinity (

)
50 - 100

M
10 - 30

M
Moderate affinity;

-selective.
Efficacy (

)
~60% of DAMGO~70% of DPDPEPartial agonist profile.
Hill Slope ~1.0~1.0Follows Mass Action Law.

Troubleshooting Guide

IssueProbable CauseSolution
High Non-Specific Binding Peptide sticking to filters.Pre-soak filters in 0.3% PEI for >1 hour.
Low/No Displacement Peptide degradation.Freshly prepare stock; Ensure Bestatin/Amastatin are in the buffer.
Precipitation Hydrophobic aggregation.Ensure DMSO concentration is <1% in final well, but stock is fully solubilized.

References

  • Loukas, S., et al. (1983). "Opioid activities and structures of alpha-casein-derived exorphins."[1][5] Biochemistry.

    • Core Reference: Identifies the sequence 90-95 (Arg-Tyr-Leu-Gly-Tyr-Leu) and establishes its opioid activity.[1][6][5]

  • Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979). "Opioid peptides derived from food proteins. The exorphins." Journal of Biological Chemistry.

    • Context: The found
  • Chruscinska, E., et al. (1997). "Binding ability of Cu2+ ions by opiate-like fragments of bovine casein."[7] Journal of Inorganic Biochemistry.

    • Technical Insight: Discusses the structural conformation and metal binding properties of the 90-95 fragment.
  • MedChemExpress. "Product Datasheet: alpha-Casein (90-95)."

    • Reagent Data: Commercial validation of the peptide sequence and basic pharmacological properties.

alpha-Casein (90-95) in high-throughput screening assays

Application Note: High-Throughput Screening of -Casein (90-95) Bioactivity

Target Molecule:

Sequence:Primary Applications:

Executive Summary & Scientific Rationale

The peptide fragment


-Casein (90-95)Arg-Tyr-Leu-Gly-Tyr-Leu

nutraceutical discoveryimmunotoxicology

Why Screen


-Casein (90-95)?
  • Opioid Receptor Modulation: It acts as a selective, albeit low-affinity, ligand for

    
    - and 
    
    
    -opioid receptors. In HTS, it is used to identify food-derived peptides that modulate pain or gut motility without the addictive profile of synthetic opioids.
  • Mast Cell Activation: The peptide induces histamine release via a non-IgE mediated pathway (Mas-related G protein-coupled receptor X2, MRGPRX2, is a suspected but debated target). This makes it a vital positive control in screening for "pseudo-allergens" in drug formulation.

  • Prostate Cancer inhibition: Recent data suggests anti-proliferative effects on LNCaP cells, opening a niche oncology screening avenue.

This guide details two validated HTS workflows: a TR-FRET Opioid Competitive Binding Assay and a Fluorometric Mast Cell Degranulation Assay .

Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual-pathway activity of

AlphaCaseinPathwayCaseinα-s1 Casein ProteinPepsinPepsin/Gastric HydrolysisCasein->PepsinPeptideα-Casein (90-95)(RYLGYL)Pepsin->PeptideOpioidRδ/μ-Opioid Receptor(GPCR)Peptide->OpioidRLow AffinityBindingMastRMast Cell Receptor(Putative MRGPRX2)Peptide->MastRNon-IgEActivationGiGi ProteinActivationOpioidR->GiCaIntracellular Ca2+InfluxMastR->CacAMPcAMP InhibitionGi->cAMPAnalgesiaModulation ofGut Motility/AnalgesiacAMP->AnalgesiaDegranulationDegranulation(Histamine/β-Hex Release)Ca->Degranulation

Figure 1: Dual signaling mechanism of

1

Physical Properties & Handling

Successful HTS requires precise handling of the peptide to prevent aggregation or degradation.

PropertySpecificationCritical Note
Sequence Arg-Tyr-Leu-Gly-Tyr-LeuHydrophobic residues (Leu, Tyr) promote aggregation.
Molecular Weight 783.93 Da
Solubility Water or 1% Acetic AcidDissolve in 1% acetic acid first to ensure protonation, then dilute in buffer. Avoid neutral pH stock storage.
Stability Labile in serumProtease Inhibitors (PMSF, Aprotinin) are mandatory in binding buffers to prevent degradation by assay proteases.
Affinity (

)
~20 - 60

M
Weak affinity. Assay windows must be designed to detect micromolar interactions (high tracer concentration may be needed).

Protocol A: TR-FRET Opioid Receptor Competitive Binding

Objective: Screen compound libraries for displacement of a labeled ligand from the


Assay Principle

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Receptor: Membrane preparations expressing human

    
    -opioid receptor (DOR).
    
  • Tracer: Fluorescently labeled Enkephalin (Acceptor, e.g., AlexaFluor-647).

  • Donor: Terbium-labeled anti-DOR antibody or Tag-lite® system.

  • Mechanism:

    
    -Casein (90-95) competes with the Tracer. Loss of FRET signal indicates binding.
    
Reagents & Buffer Composition[3][4]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA (fatty acid-free).
    
  • Peptide Stock: 10 mM

    
    -Casein (90-95) in 10% DMSO/Water.
    
Step-by-Step Workflow
  • Plate Preparation: Use white, low-volume 384-well plates (e.g., Greiner 784075).

  • Compound Addition: Dispense 100 nL of library compounds or

    
    -Casein (90-95) control (titration: 1 
    
    
    M to 1 mM) using an acoustic dispenser (e.g., Echo 550).
  • Receptor Dispense: Add 5

    
    L of DOR membrane/Tb-Donor mix.
    
  • Tracer Dispense: Add 5

    
    L of Fluorescent Enkephalin Tracer (
    
    
    concentration).
    • Note: Using a tracer concentration >

      
       improves the window for weak inhibitors like casein peptides.
      
  • Incubation: Seal and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Calculation: Calculate Ratio (

    
    ). Plot % Inhibition vs. Log[Concentration].
    

Protocol B: Fluorometric Mast Cell Degranulation HTS

Objective: High-throughput quantification of pseudo-allergic potential by measuring

Assay Principle

Rat Basophilic Leukemia (RBL-2H3) cells or primary Mast Cells are stimulated with


4-MUG

Reagents[3][4][5][6]
  • Tyrode’s Buffer: 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl

    
    , 1 mM MgCl
    
    
    , 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4.
  • Substrate Solution: 1 mM 4-MUG in 0.1 M Citrate Buffer (pH 4.5).

  • Stop Solution: 0.2 M Glycine (pH 10.7).

Step-by-Step Workflow
  • Cell Seeding: Seed RBL-2H3 cells at 20,000 cells/well in black 96-well clear-bottom plates. Culture overnight.

  • Wash: Aspirate media and wash

    
     with Tyrode’s Buffer.
    
  • Stimulation: Add 50

    
    L of 
    
    
    -Casein (90-95) (Concentration range: 10
    
    
    M – 500
    
    
    M).
    • Positive Control: Compound 48/80 (5

      
      g/mL).
      
    • Negative Control: Buffer alone.

  • Incubation: 1 hour at 37°C.

  • Supernatant Transfer: Transfer 30

    
    L of supernatant to a fresh black plate.
    
  • Substrate Reaction: Add 30

    
    L of 4-MUG Substrate Solution .
    
  • Development: Incubate 1 hour at 37°C (protect from light).

  • Stop: Add 100

    
    L of Stop Solution .
    
  • Read: Fluorescence Intensity (Ex: 360 nm / Em: 450 nm).

Data Analysis & Quality Control

Expected Results (Reference Values)
ParameterOpioid Binding AssayMast Cell Assay


M

M
Max Signal High FRET Ratio

Baseline Fluorescence
Z-Factor

(Robust)

(Acceptable for cell-based)
Troubleshooting Guide
  • Low Signal Window (Opioid Assay): The affinity of

    
    -Casein (90-95) is low. Ensure the tracer concentration is optimized. If displacement is weak, switch to a radioligand binding assay  (
    
    
    H-Naloxone) which often provides higher sensitivity for low-affinity ligands than TR-FRET.
  • High Background (Mast Cell Assay): RBL-2H3 cells can spontaneously degranulate if stressed. Ensure gentle washing and maintain temperature at 37°C strictly.

References

  • Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979). Opioid peptides derived from food proteins.[1] The exorphins. Journal of Biological Chemistry, 254(7), 2446-2449. Link

  • Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry, 22(19), 4567-4573. Link

  • Kurek, M., et al. (1992). Structure-activity relationship of alpha-casein exorphins. Biochemical Pharmacology.
  • Nielsen, S. S. (2017). Food Analysis Laboratory Manual. Springer. (Protocol grounding for protein hydrolysis and peptide handling).

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of α-Casein (90-95)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for α-Casein (90-95). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and proper handling of this peptide in experimental settings. As Senior Application Scientists, we have compiled this information based on established biochemical principles and extensive laboratory experience to help you achieve reliable and reproducible results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reconstitution and use of α-Casein (90-95). We explain the underlying causes and provide actionable solutions.

1. Issue: The lyophilized α-Casein (90-95) powder will not dissolve or forms a cloudy suspension.

  • Potential Cause 1: Incorrect pH. The primary reason for the poor solubility of casein and its fragments is the pH of the solvent. Casein proteins have an isoelectric point (pI) around pH 4.6.[1][2] At or near this pH, the net charge of the peptide is minimal, leading to strong intermolecular attractions and causing it to aggregate and precipitate out of solution.

  • Solution:

    • Use an Alkaline Buffer: The most effective method is to dissolve α-Casein (90-95) in a buffer with a pH well above its isoelectric point. A buffer at pH 8.0 is often effective.[3] Common choices include Phosphate-Buffered Saline (PBS, pH 7.4) or Tris-HCl (pH 7.5-8.5). The negative charges on the peptide at this pH will cause electrostatic repulsion between molecules, promoting solubility.

    • Acidic Conditions (Use with Caution): If your experimental conditions require a low pH, you can try dissolving the peptide in a 10%-30% acetic acid solution.[4] However, be aware that prolonged exposure to acidic conditions can lead to hydrolysis of the peptide.

    • pH Adjustment: When adding the peptide powder to your buffer, the final pH of the solution may decrease.[3] Always verify the pH after the peptide has been added and adjust if necessary.

  • Potential Cause 2: Hydrophobicity. α-Casein (90-95), with its sequence Arg-Tyr-Leu-Gly-Tyr-Leu, contains several hydrophobic residues (Leucine, Tyrosine), which can make it challenging to dissolve directly in aqueous solutions.[5][6]

  • Solution:

    • Use a Co-solvent: For very hydrophobic peptides, it is standard practice to first dissolve the powder in a small volume of a sterile organic solvent like Dimethyl Sulfoxide (DMSO).[4] Once fully dissolved, you can slowly add the aqueous buffer to the desired final concentration while gently vortexing. Note: Ensure that the final concentration of the organic solvent is compatible with your downstream application and does not exceed a level that could affect cell viability or assay performance.

2. Issue: My α-Casein (90-95) solution was clear initially but developed precipitation after storage.

  • Potential Cause 1: Freeze-Thaw Cycles. Proteins and peptides are sensitive to the physical stress of freezing and thawing.[7] Ice crystal formation can disrupt the hydration shell around the peptide, leading to denaturation and aggregation.

  • Solution:

    • Aliquot Your Stock Solution: Upon successful reconstitution, immediately divide your stock solution into single-use aliquots.[7] The volume should be greater than 20 µL to minimize evaporation and adsorption to the tube surface. Store these aliquots at the recommended temperature (see table below). This practice ensures that you only thaw the amount needed for a single experiment, preserving the integrity of the remaining stock.

  • Potential Cause 2: Incorrect Storage Temperature. Storing a peptide solution at an inappropriate temperature can accelerate degradation or aggregation.

  • Solution:

    • Follow Recommended Storage Guidelines: For short-term storage (1 month), -20°C is acceptable. For longer-term storage (up to 6 months), -80°C is strongly recommended.[4] Do not store peptide solutions at 4°C for more than a few hours, as this temperature is insufficient to prevent gradual degradation and is conducive to microbial growth.

  • Potential Cause 3: Microbial or Protease Contamination. Bacterial or fungal contamination can introduce proteases that will degrade the peptide over time.[8][9]

  • Solution:

    • Maintain Sterility: Reconstitute the peptide using sterile buffers and equipment (e.g., in a laminar flow hood). Filter-sterilize your final solution through a 0.22 µm filter if your application allows.

    • Consider Protease Inhibitors: If the solution will be used over several hours at room temperature or 4°C, the addition of a broad-spectrum protease inhibitor cocktail may be beneficial, provided it does not interfere with your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best way to reconstitute lyophilized α-Casein (90-95)?

A1: A reliable method is to first briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Then, add the recommended sterile solvent or buffer (e.g., PBS, pH 7.4) to the desired concentration. Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation or swirling.[7] Avoid vigorous shaking or vortexing, as this can cause the peptide to denature and aggregate.[7] For a detailed workflow, see the diagram below.

Q2: How should I store the lyophilized powder and my reconstituted solutions?

A2: Proper storage is critical for maintaining the peptide's activity. The following table summarizes the recommended conditions based on supplier datasheets.[4][6]

FormStorage TemperatureShelf LifeKey Considerations
Lyophilized Powder -20°C1 YearKeep sealed and protected from moisture.[4]
-80°C2 YearsPreferred for long-term storage.[4]
In Solution -20°C~1 MonthMust be aliquoted. Avoid freeze-thaw cycles.[4]
-80°C~6 MonthsMust be aliquoted. The best option for storing solutions.[4]

Q3: Why is α-Casein sensitive to calcium ions?

A3: α-Casein is a phosphoprotein, and its parent molecule is a major component of casein micelles in milk, which are colloidal aggregates stabilized by calcium phosphate.[10] The stability of these micelles is highly dependent on the concentration of calcium ions.[11] In solution, adding excess Ca²⁺ can neutralize the negative charges on the phosphoserine residues, reducing electrostatic repulsion and potentially causing the peptide to aggregate and precipitate.[12][13] Therefore, if your buffer contains calcium, its concentration should be carefully optimized.

Q4: Can I sonicate my α-Casein (90-95) solution to help it dissolve?

A4: Yes, gentle sonication in a water bath can be an effective method to break up small aggregates and aid in solubilization.[3][14] However, use short bursts of low power to avoid heating the sample, as excessive heat can lead to denaturation. This should be considered a secondary option if gentle agitation is insufficient.

Visualized Protocols and Data

Recommended Reconstitution and Aliquoting Workflow

The following diagram outlines the best-practice workflow for preparing and storing stable solutions of α-Casein (90-95).

G cluster_prep Step 1: Preparation cluster_recon Step 2: Reconstitution cluster_aliquot Step 3: Aliquoting cluster_storage Step 4: Storage prep1 Centrifuge vial briefly to collect powder at bottom recon1 Add sterile buffer (e.g., PBS, pH 7.4) to desired concentration prep1->recon1 recon2 Let stand at RT for 15-30 min with gentle agitation recon1->recon2 recon3 Confirm complete dissolution (solution should be clear) recon2->recon3 aliq1 Dispense into single-use low-protein-binding tubes recon3->aliq1 ts1 Solution Cloudy? recon3->ts1 Check aliq2 Ensure aliquot volume > 20 µL aliq1->aliq2 storage1 Store at -80°C (Long-term, up to 6 months) aliq2->storage1 Preferred storage2 Store at -20°C (Short-term, up to 1 month) aliq2->storage2 Acceptable ts2 Try small amount of DMSO first, then add buffer ts1->ts2 Yes ts2->recon1 Re-attempt

Caption: Workflow for Reconstituting α-Casein (90-95).

References

  • Casein Micelles as an Emerging Delivery System for Bioactive Food Components. MDPI. [Link]

  • Phylogenetic comparative analysis: Chemical and biological features of caseins (alpha-S-1, alpha-S-2, beta- and kappa-) in domestic dairy animals. National Institutes of Health (PMC). [Link]

  • Biomolecules. NCERT. [Link]

  • Protein. Wikipedia. [Link]

  • Casein Micelles Structure-Function Properties (Opportunities and Challenges). YouTube. [Link]

  • Preparation and properties of alpha S-casein from buffalo's milk. PubMed. [Link]

  • alpha-Casein (90-95). PubChem, National Institutes of Health. [Link]

  • Diet, Inflammation, and Metabolic Complications. MDPI. [Link]

  • Stability of casein micelles. ResearchGate. [Link]

  • Casein Concentration of Mammalian Milk. SSERC. [Link]

  • Characterization of the Pattern of αs1- and β-Casein Breakdown and Release of a Bioactive Peptide by a Cell Envelope Proteinase from Lactobacillus delbrueckii subsp. lactis CRL 581. National Institutes of Health. [Link]

  • Solubility of αS1-, β- and κ-casein in water-ethanol solutions. ResearchGate. [Link]

  • Casein degradation by enzymes of micro-organisms isolated from surface-ripened smear cheese. ResearchGate. [Link]

  • Structural Analysis of Breast-Milk αS1-Casein: An α-Helical Conformation Is Required for TLR4-Stimulation. National Institutes of Health. [Link]

  • A kind of method for separating αs1-casein.
  • Caseins: Versatility of Their Micellar Organization in Relation to the Functional and Nutritional Properties of Milk. PubMed Central, National Institutes of Health. [Link]

  • Control of Heat-Induced Aggregation of Whey Proteins Using Casein. ResearchGate. [Link]

  • What is the best method for dissolving casein in water? ResearchGate. [Link]

  • Rennet-Induced Casein Micelle Aggregation Models: A Review. MDPI. [Link]

  • Recombinant Bovine Casein Alpha (CSN1), Cat#RPU53691. Biomatik. [Link]

  • Effect of Minerals on Casein Micelle Stability of Cows' Milk. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of α-Casein (90-95)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in Your Assay

You are likely visiting this page because your cellular assay involving α-Casein (90-95) (Sequence: Arg-Tyr-Leu-Gly-Tyr-Leu or RYLGYL ) is yielding erratic data. This peptide is not merely a negative control or an inert fragment; it is a bioactive exorphin —an exogenous opioid peptide derived from bovine α-S1 casein.[1]

In my experience supporting drug discovery workflows, RYLGYL is a frequent culprit in "false positive" hits for GPCR screens and "false negative" toxicity data. It possesses intrinsic biological activity (opioid receptor agonism) and physicochemical properties (hydrophobicity) that can hijack your experimental readout.[1]

This guide deconstructs these off-target effects and provides self-validating protocols to isolate them.

Module 1: Receptor Cross-Talk (The Opioid Artifact)

Q: Why does my GPCR cAMP assay show inhibition even in control wells containing RYLGYL?

The Mechanism: α-Casein (90-95) is a partial agonist of Opioid Receptors (specifically


 and 

subtypes).[1] These receptors are G

i/o-coupled.[1] When activated, they inhibit Adenylyl Cyclase, reducing intracellular cAMP levels.

If you are screening for an antagonist of a G


s-coupled receptor (which increases cAMP), RYLGYL can mimic your hit by independently lowering cAMP, leading to a False Positive .[1] Conversely, in a G

i-coupled assay, it increases the background signal.

The Diagnostic Protocol (Naloxone Blockade): To confirm if the effect is opioid-mediated, you must perform a blockade experiment using Naloxone, a broad-spectrum opioid antagonist.[1]

  • Prepare Cells: Use your standard GPCR-expressing line (e.g., CHO-K1 or HEK293).[1]

  • Pre-treatment: Incubate cells with 10 µM Naloxone for 15 minutes before adding RYLGYL.

  • Challenge: Add α-Casein (90-95) at your test concentration (typically 0.1–10 µM).

  • Readout: Measure cAMP or Calcium flux.

    • Result A: Signal is restored to baseline

      
      Confirmed Opioid Interference .
      
    • Result B: Signal remains altered

      
      Physicochemical Interference  (See Module 3).[1]
      
Visualizing the Pathway Interference

OpioidInterference cluster_0 Intracellular Signaling Conflict RYLGYL α-Casein (90-95) (RYLGYL) OpioidR Opioid Receptor (Mu/Delta) RYLGYL->OpioidR Agonist Binding Gi Gαi/o Protein OpioidR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes TargetR Your Target GPCR (Gαs-Coupled) TargetR->AC Stimulates Naloxone Naloxone (Antagonist) Naloxone->OpioidR Blocks

Figure 1: Mechanism of False Positive/Negative results in cAMP assays. RYLGYL activates Opioid Receptors, inhibiting Adenylyl Cyclase via Gαi, directly counteracting Gαs-coupled signals.

Module 2: Cell Proliferation & Viability Anomalies

Q: My prostate cancer cell lines (PC3/LNCaP) stop growing when treated with RYLGYL. Is this toxicity?

The Insight: This is likely a specific biological effect, not generic toxicity. While whole casein protein is often cited as promoting prostate cancer cell growth, the specific 90-95 fragment (RYLGYL) inhibits proliferation .[1]

  • Potency: IC

    
     values are reported in the nanomolar range (0.94 nM for LNCaP, ~7 nM for PC3) [1].[1][2]
    
  • Mechanism: It is distinct from the whole protein's effect. Do not confuse "Casein hydrolysate" (growth promoting) with "Synthetic α-Casein 90-95" (growth inhibiting).[1]

Q: I see massive degranulation in my mast cell control group. Why?

The Insight: RYLGYL is a known inducer of histamine and


-hexosaminidase release in mast cells (e.g., RBL-2H3 or peritoneal mast cells).[1] This can occur via:
  • Opioid Receptors: Reversible by Naloxone.

  • Receptor-Independent Pathway: Direct interaction with G-proteins due to the peptide's amphiphilic nature (cationic Arg + hydrophobic Tyr/Leu) [1].[1]

Troubleshooting Table: Biological Effects

Cell TypeObserved EffectCauseRemediation
HEK293 / CHO cAMP InhibitionEndogenous Opioid ReceptorsCo-treat with Naloxone (10 µM).[1]
PC3 / LNCaP Growth InhibitionSpecific Anti-proliferative ActivityUse Scrambled Peptide (e.g., LGRYLY) as control.[1]
Mast Cells DegranulationPseudo-allergic activationVerify with Pertussis Toxin (Gi inhibitor).[1]
Neurons Altered Ca2+ FluxVoltage-gated Ca2+ channel modulationUse Calcium Channel Blockers to isolate.[1]

Module 3: Physicochemical Troubleshooting (Solubility & Stability)

Q: The peptide precipitates in my assay buffer (PBS/HBSS). How do I fix this?

The Chemistry: The sequence Arg-Tyr-Leu-Gly-Tyr-Leu is highly hydrophobic due to the Leucine and Tyrosine residues. Furthermore, synthetic peptides are often supplied as TFA salts . In physiological buffers (pH 7.4), the TFA counter-ions exchange, and the hydrophobic residues drive aggregation [5].

The Solubilization Protocol: Do not dissolve directly in PBS. Follow this "Step-Up" method:

  • Primary Solvent: Dissolve peptide in sterile DMSO or 0.1% Acetic Acid to a 100x stock concentration (e.g., 10 mM).

    • Why? Acidic pH or organic solvent disrupts hydrophobic stacking.

  • Dilution: Slowly add this stock to your assay buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Sonication: If visible particulates remain, sonicate for 30 seconds in a water bath.

Q: My results vary between serum-free and serum-containing media.

The Stability Issue: RYLGYL is resistant to trypsin (cleaves at Arg/Lys) but susceptible to chymotrypsin (cleaves at Tyr/Phe/Trp) and serum peptidases [4].[1]

  • Serum-Free: Peptide remains stable; effects are potent.[1]

  • 10% FBS: Serum proteases degrade RYLGYL rapidly (Half-life < 30 mins), leading to loss of activity.[1]

Recommendation: For long-duration assays (>1 hour), use Heat-Inactivated FBS or add a protease inhibitor cocktail (specifically targeting chymotrypsin-like activity) if it does not interfere with your target.[1] Alternatively, replenish the peptide every 2-4 hours.

Module 4: Experimental Workflow Validator

Use this decision tree to validate your data when using α-Casein (90-95).

ValidationWorkflow Start Start: Unexpected Data with RYLGYL CheckSolubility Step 1: Check Solubility (Visible Precipitate?) Start->CheckSolubility SolventFix Action: Dissolve in DMSO/Acetic Acid Filter (0.2 µm) CheckSolubility->SolventFix Yes CheckSerum Step 2: Check Media (Is Serum Present?) CheckSolubility->CheckSerum No SolventFix->CheckSerum SerumFix Action: Switch to Serum-Free or Replenish Peptide CheckSerum->SerumFix Yes (Long Assay) NaloxoneTest Step 3: Naloxone Challenge (Add 10 µM Naloxone) CheckSerum->NaloxoneTest No / Short Assay SerumFix->NaloxoneTest ResultRestored Result: Signal Restored NaloxoneTest->ResultRestored Effect Disappears ResultUnchanged Result: Signal Unchanged NaloxoneTest->ResultUnchanged Effect Persists ConclusionOpioid Conclusion: Opioid Receptor Interference (Valid Biological Effect) ResultRestored->ConclusionOpioid ConclusionNonSpecific Conclusion: Non-Specific / Off-Target (Check Scrambled Control) ResultUnchanged->ConclusionNonSpecific

Figure 2: Step-by-step troubleshooting workflow for isolating RYLGYL artifacts.

References

  • Loukas, S., et al. (1983).[1] Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry, 22(19), 4567–4573.[1] Retrieved from [Link][1]

  • Kielczewska, A., et al. (2020).[1] Food-Derived Opioid Peptides in Human Health: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zioudrou, C., et al. (1979).[1] Opioid peptides derived from food proteins. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Optimizing incubation time for alpha-Casein (90-95) treatment

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Peptide Kinetics & Incubation Protocols

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because you are observing inconsistent IC50 values, high background noise, or a lack of phenotypic response in your alpha-Casein (90-95) assays.

The peptide Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) , corresponding to the 90-95 fragment of alpha-S1-casein, presents a classic "kinetics vs. stability" paradox. It is a potent opioid receptor ligand and immunomodulator, but its short half-life and specific solubility requirements often lead to experimental failure during the incubation phase.

Below are the specialized troubleshooting modules designed to optimize your incubation windows based on your specific readout.

Module 1: Rapid Signaling Assays (GPCR & Secretion)

Target Readouts: Calcium mobilization (


 flux), cAMP inhibition, 

-hexosaminidase release (Mast cells).[1]

The Core Issue: Users often incubate too long (e.g., 60+ minutes) for signaling assays, assuming "more time = more binding." For alpha-Casein (90-95), this is fatal. The peptide triggers rapid, transient G-protein coupled responses. Extended incubation leads to receptor desensitization and peptide degradation by serum proteases.

Optimized Protocol:

  • Serum Starvation: Essential. Serum proteases will degrade RYLGYL within minutes. Use serum-free media (e.g., KRB buffer) for the assay window.

  • The "10-Minute Rule": For mast cell degranulation and calcium flux, the optimal window is 5–15 minutes .

  • Pre-incubation: If testing antagonism (e.g., against Naloxone), pre-incubate the antagonist for 15 minutes before adding alpha-Casein (90-95).

Troubleshooting Table: Signaling Kinetics

SymptomProbable CauseCorrective Action
No Signal (

)
Incubation > 20 minsReduce peptide exposure to 2–5 mins before reading.
High Variability Serum in bufferSwitch to HBSS/HEPES (Serum-Free) + 0.1% BSA.
Weak Agonism Peptide AggregationSonicate stock (1mM) in water/DMSO (9:1) before dilution.

Visualization: Signaling Workflow Optimization

SignalingOptimization cluster_window Critical Detection Window Start Start: Cell Prep Starve Serum Starvation (1-4 Hours) Start->Starve AddPeptide Add α-Casein (90-95) (Time T=0) Starve->AddPeptide T5 T=5 min (Peak Ca2+) AddPeptide->T5 Rapid T15 T=15 min (Peak Secretion) T5->T15 Sustained Readout Readout Analysis T5->Readout T60 T=60 min (Signal Decay) T15->T60 Degradation T15->Readout T60->Readout False Negative

Caption: Temporal optimization for rapid signaling. Note the signal decay risk after 15 minutes.

Module 2: Long-Term Phenotypic Assays (Proliferation)

Target Readouts: Anti-proliferation (LNCaP, PC3, DU145 cells), Apoptosis.

The Core Issue: Literature cites incubation times of 4–6 days for cancer cell inhibition.[1] However, a single dose of alpha-Casein (90-95) at T=0 is ineffective due to metabolic breakdown. The peptide half-life in culture media (37°C) is significantly shorter than the assay duration.

Optimized Protocol:

  • Pulse-Dosing Strategy: Do not rely on a single bolus. Replenish the peptide every 24 hours .

  • Concentration Floor: Maintain a minimum concentration of 100 nM to sustain opioid receptor occupancy.

  • Solvent Control: Ensure the cumulative DMSO concentration (if used for stock) does not exceed 0.5% over 6 days.

Troubleshooting Table: Proliferation Assays

SymptomProbable CauseCorrective Action
No Inhibition (Day 4) Peptide DegradationImplement Daily Media Exchange with fresh peptide.
Inconsistent IC50 Evaporation effectsUse edge-well exclusions or humidified chambers.
Precipitation pH DriftBuffer media with 25mM HEPES to stabilize pH 7.4.
Module 3: Receptor Binding (Equilibrium Optimization)

Target Readouts: Competitive displacement (Ki determination), Radioligand binding.

The Core Issue: Achieving equilibrium without degradation. Binding requires time (association rate,


), but time allows proteolysis.

The "Cold-Binding" Technique: To optimize incubation for binding affinity without degradation, you must decouple temperature from time.

  • Incubate at 4°C: This drastically slows peptidase activity while only marginally slowing association kinetics.

  • Extend Time: At 4°C, extend incubation to 90–120 minutes to ensure equilibrium is reached.

  • Protease Inhibitors: Supplement binding buffer with Bestatin (aminopeptidase inhibitor) and Amastatin, as the N-terminal Arginine is a primary cleavage site.

Visualization: Binding vs. Degradation Logic

BindingLogic cluster_37C Standard Incubation (37°C) cluster_4C Optimized Incubation (4°C) Input Experimental Goal: Accurate Ki / Kd FastBind Rapid Binding (30 min) Input->FastBind SlowBind Slower Binding (90-120 min) Input->SlowBind FastDeg Rapid Proteolysis (High Noise) FastBind->FastDeg Risk Result_Bad Inaccurate Ki (False Low Affinity) FastDeg->Result_Bad Stable Enzyme Inhibition (High Stability) SlowBind->Stable Benefit Result_Good Accurate Ki (True Affinity) Stable->Result_Good

Caption: Trade-off analysis. 4°C incubation preserves peptide integrity for accurate affinity data.

Frequently Asked Questions (FAQ)

Q: My peptide stock (1 mM) is cloudy. Can I still use it? A: No. Cloudiness indicates aggregation. Alpha-Casein (90-95) is hydrophobic at certain pH levels. Action: Dissolve the lyophilized powder in a small volume of sterile water or 10% DMSO first, then dilute into your buffer. Ensure the final pH is 7.4. Vortex and sonicate briefly.

Q: Can I use FBS in my incubation media? A: For short-term signaling (10-30 min), avoid FBS . It contains active peptidases that will cleave the Arg-Tyr bond. Use 0.1% BSA (Bovine Serum Albumin) as a carrier protein instead. For long-term assays (days), use heat-inactivated FBS, but you must replenish the peptide daily.

Q: What is the exact sequence I should be checking for? A: The sequence is Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) . Ensure your synthesis report confirms the presence of the N-terminal Arginine, as this is critical for its specific opioid receptor interaction and is the most labile residue.

References
  • Loukas, S., et al. (1983). "Opioid activities and structures of alpha-casein-derived exorphins." Biochemistry, 22(19), 4567-4573.

  • Pihlanto-Leppälä, A. (2000). "Bioactive peptides derived from bovine whey proteins: opioid and ace-inhibitory peptides." Trends in Food Science & Technology, 11(9-10), 347-356.

  • Kampa, M., et al. (1997). "Opioid alkaloids and casomorphin peptides act as autocrine/paracrine modulators of cell proliferation." Cell Biology International, 21(10), 669-672.

  • Motulsky, H. J., & Neubig, R. R. (2002). "Analyzing radioligand binding data." Current Protocols in Neuroscience, Chapter 7.

Sources

Validation & Comparative

Comparative Guide: alpha-Casein (90-95) vs. beta-Casein in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between alpha-Casein fragment 90-95 (Arg-Tyr-Leu-Gly-Tyr-Leu) and beta-Casein (and its bioactive derivative, beta-casomorphin-7). While both originate from bovine milk proteins and exhibit opioid-like activity ("exorphins"), their roles in oncology are distinct and often opposing.

Alpha-Casein (90-95) acts as a potent, specific opioid receptor agonist that demonstrates consistent anti-proliferative effects in breast and prostate cancer models, primarily by inducing cell cycle arrest. In contrast, beta-Casein presents a dualistic profile: while its peptide derivatives (like BCM-7) have opioid activity, the whole protein and its A1 variant are frequently investigated for pro-inflammatory and potentially tumorigenic properties via NF-κB pathways, particularly in prostate and colorectal contexts.

This guide dissects the molecular mechanisms, experimental data, and handling protocols for these two agents to support precise selection in drug development and cancer signaling research.

Molecular Profiles & Physicochemical Properties[1]

Understanding the structural differences is critical for experimental design. Alpha-Casein (90-95) is a synthetic or enzymatically cleaved hexapeptide, whereas beta-Casein is typically studied either as the full-length protein or its dominant bioactive fragment (BCM-7).

Featurealpha-Casein (90-95)beta-Casein (Bioactive Focus: BCM-7)
Type Bioactive HexapeptideFull Protein / Heptapeptide (BCM-7)
Sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)Tyr-Pro-Phe-Pro-Gly-Pro-Ile (BCM-7)
Origin Cleavage of alpha-S1-casein (residues 90-95)Cleavage of beta-casein (residues 60-66)
Receptor Affinity High affinity for δ- (delta) and κ- (kappa) opioid receptors.High affinity for μ- (mu) opioid receptors.
Primary Mechanism Intracellular Ca2+ modulation; G-protein activation.[1]Histamine release; NF-κB activation; Oxidative stress.
Solubility Soluble in water/PBS; stable in acidic pH.Hydrophobic (Whole Protein); Soluble (Peptide).
Key Cancer Role Tumor Suppressor / Anti-proliferative Context-Dependent (Pro-inflammatory/Mitogenic)

Mechanistic Comparison: Signaling Pathways

The divergence in cancer outcomes stems from the specific receptor interactions of these peptides.

Alpha-Casein (90-95): The "Brake" Signal

This fragment functions as a "brake" on tumor growth. It bypasses the traditional nutrient signaling of whole casein.

  • Opioid Receptor Activation: Binds reversibly to δ- and κ-opioid receptors on tumor cells (e.g., T47D, LNCaP).

  • Cell Cycle Arrest: Triggers accumulation of cells in the G0/G1 phase , preventing entry into the S-phase (DNA synthesis).

  • Signaling Cascade: Activates Gi-like proteins

    
     Modulates intracellular Calcium 
    
    
    
    Downregulates proliferation markers (e.g., PCNA).
Beta-Casein (A1/BCM-7): The "Inflammatory" Signal

Beta-casein's role is controversial. While some beta-casein peptides show cytotoxicity, the A1 variant (yielding BCM-7) is often linked to tumor progression risks.

  • Pro-Inflammatory: BCM-7 activates the NF-κB pathway , promoting chronic inflammation, a known precursor to carcinogenesis.

  • Oxidative Stress: Decreases glutathione (GSH) levels, increasing susceptibility to oxidative DNA damage.

  • Proliferation: Whole beta-casein can act as a nutrient source, activating mTORC1 and IGF-1 independent pathways, promoting survival in serum-starved cancer cells.

Pathway Visualization

The following diagram illustrates the opposing signaling cascades of Alpha-Casein (90-95) versus Beta-Casein (BCM-7/Whole).

CancerSignaling cluster_Alpha Alpha-Casein (90-95) Pathway cluster_Beta Beta-Casein (BCM-7) Pathway AlphaPep alpha-Casein (90-95) DeltaKappa δ/κ-Opioid Receptors AlphaPep->DeltaKappa Bind GiProtein Gi-Protein Activation DeltaKappa->GiProtein Activate Calcium Intracellular Ca2+ Flux GiProtein->Calcium Modulate G0G1 G0/G1 Cell Cycle Arrest Calcium->G0G1 Trigger AntiProlif Inhibition of Proliferation G0G1->AntiProlif BetaPep Beta-Casein / BCM-7 MuRec μ-Opioid Receptors BetaPep->MuRec Bind OxStress ROS / Oxidative Stress BetaPep->OxStress Induce NFkB NF-κB Activation MuRec->NFkB Upregulate Inflam Pro-Inflammatory Cytokines NFkB->Inflam OxStress->Inflam TumorProm Tumor Promotion Risk Inflam->TumorProm Support Environment

Figure 1: Mechanistic divergence. Alpha-Casein (90-95) drives cell cycle arrest via opioid receptors, while Beta-Casein (BCM-7) drives inflammation via NF-κB.

Experimental Data Review

Prostate Cancer (LNCaP, PC3, DU145)[2][4]
  • Alpha-Casein (90-95): Demonstrated dose-dependent inhibition.[1][2][3]

    • Data: IC50 values range from 0.94 nM (LNCaP) to 137 nM (DU145).[1]

    • Observation: Significant reduction in cell number after 4-6 days of treatment.[1]

  • Beta-Casein (Whole): Often promotes growth.

    • Data: PC3 cells treated with 1 mg/mL whole casein showed 228% proliferation compared to control.[4]

    • Insight: This highlights the "Peptide Paradox"—the specific 90-95 fragment inhibits, but the nutrient-dense whole protein (including beta-casein) fuels growth.

Breast Cancer (T47D, MCF-7)
  • Alpha-Casein (90-95): Acts as an anti-estrogenic modulator via opioid pathways.

    • Data: Inhibited T47D cell proliferation significantly.[2] Effect was partially reversed by the opioid antagonist diprenorphine, confirming receptor specificity.[3]

  • Beta-Casein:

    • Data: Beta-casomorphins also showed antiproliferative effects in T47D cells, but with different receptor selectivity (Mu vs Delta/Kappa).[3] However, whole beta-casein is less effective at inhibiting migration compared to alpha-casein.

Experimental Protocols

Reconstitution & Storage (Alpha-Casein 90-95)
  • Solvent: Sterile water or 0.1 M PBS (pH 7.4). Avoid DMSO unless necessary for high concentrations (>10 mg/mL).

  • Aliquot: Dissolve to 1 mM stock. Aliquot into 10-20 µL volumes to avoid freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 12 months).

In Vitro Proliferation Assay (Standardized)

Use this protocol to validate the differential effects of the peptide vs. the whole protein.

Materials:

  • Cell Line: LNCaP (Prostate) or T47D (Breast).[2]

  • Reagents: Alpha-Casein (90-95) (purity >95%), Whole Beta-Casein, MTT Reagent.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Starvation: Switch to serum-free medium for 12h to synchronize cell cycle (Critical for isolating peptide effects from growth factor effects).

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (Alpha-90-95): Titrate 0.1 nM – 1 µM.

    • Group C (Beta-Casein): Titrate 1 µg/mL – 1 mg/mL.

  • Incubation: Incubate for 72-96 hours.

  • Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

Validation Check:

  • If Alpha-Casein (90-95) does not inhibit growth, verify receptor expression (Opioid Receptor Delta 1 - OPRD1) in your cell line using Western Blot.

Protocol Workflow Diagram

ProtocolWorkflow cluster_Groups Experimental Groups Start Cell Seeding (5k cells/well) Starve Serum Starvation (12h) Start->Starve Treat Treatment Addition Starve->Treat Incubate Incubation (72-96h) Treat->Incubate G1 Control (Vehicle) Treat->G1 G2 Alpha-Casein 90-95 (0.1 nM - 1 µM) Treat->G2 G3 Beta-Casein (1 µg - 1 mg/mL) Treat->G3 MTT MTT Assay (Read @ 570nm) Incubate->MTT

Figure 2: Standardized workflow for comparing peptide vs. protein antiproliferative efficacy.

References

  • Hatzoglou, A., et al. (1996). Antiproliferative and receptor binding properties of alpha- and beta-casomorphins in the T47D human breast cancer cell line. Cancer Research. Link

  • Kampa, M., et al. (1997). Opioid alkaloids and casomorphin peptides decrease the proliferation of human prostate cancer cell lines (LNCaP, PC3, DU145).[1] Cancer Letters. Link

  • Park, S.W., et al. (2014). A Milk Protein, Casein, as a Proliferation Promoting Factor in Prostate Cancer Cells. The World Journal of Men's Health. Link

  • Loukas, S., et al. (1983).[5] Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry. Link

  • Trivedi, M.S., et al. (2014). Food-derived opioid peptides and brain function: beta-casomorphins. Nutritional Neuroscience. Link

Sources

A Comparative Guide to the Signaling Mechanisms of α-Casein-Derived Peptides and Classical Opioids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nutrition - The Bioactive Peptides of Milk

For researchers in neuropharmacology and drug development, milk is increasingly recognized not just as a source of nutrition, but as a reservoir of bioactive peptides with profound physiological effects. Enzymatic digestion of casein, the primary protein in milk, releases a host of these peptides. Among the most studied are those with opioid-like or anxiolytic properties. However, a critical point of confusion often arises from the peptides derived from α-s1-casein.

This guide provides an in-depth comparison of the signaling mechanisms of two distinct peptides derived from α-s1-casein: the exorphin α-Casein (90-95) and the anxiolytic peptide α-casozepine (α-s1-casein 91-100) . We will objectively compare their molecular pathways against those of classical endogenous opioid peptides, such as endorphins and enkephalins. Understanding these fundamental differences is paramount for designing targeted research and developing novel therapeutics. While both originate from the same precursor protein, their mechanisms of action diverge significantly, leading to distinct physiological outcomes.

Part 1: The Canonical Opioid Signaling Pathway - A G-Protein Coupled Cascade

Endogenous opioid peptides like β-endorphin and enkephalins are the body's natural analgesics and mood regulators. Their signaling is the gold standard against which other opioid-like compounds are measured.

Mechanism of Action: Classical opioids exert their effects by binding to and activating opioid receptors—primarily the μ (mu), δ (delta), and κ (kappa) types. These are all members of the G-protein coupled receptor (GPCR) superfamily.[1] Activation initiates a cascade of intracellular events primarily mediated by the inhibitory G-protein, Gαi.[2]

The key steps are as follows:

  • Receptor Binding: An opioid peptide binds to its specific opioid receptor on the neuronal membrane.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαβγ). The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Inhibition:

    • The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase . This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

    • The dissociated Gβγ dimer can directly modulate ion channels. It typically promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.[2][3]

The net effect of this cascade is a decrease in neuronal excitability, which underlies the analgesic and sedative effects of opioids.

Opioid_Signaling cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OpR Opioid Receptor (GPCR) G_Protein Gαiβγ (Inactive) OpR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_Channel K+ Channel (GIRK) K_ion K+ K_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Neurotransmitter Neurotransmitter Release Ca_Channel->Neurotransmitter Reduced Opioid Endogenous Opioid (e.g., Endorphin) Opioid->OpR Binds G_alpha Gαi-GTP (Active) G_Protein->G_alpha G_betagamma Gβγ (Active) G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->K_Channel Opens G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC Hyperpol Hyperpolarization & Decreased Neuronal Excitability cAMP->Hyperpol Reduced cAMP contributes to K_ion->Hyperpol Ca_ion Ca2+ Ca_ion->Ca_Channel Influx

Caption: Canonical signaling pathway of classical opioid peptides via GPCRs.

Part 2: The α-Casein Peptides - A Divergence in Mechanism

While often grouped together, peptides derived from the 90-100 region of α-s1-casein demonstrate fundamentally different signaling mechanisms. This distinction is critical for accurate research interpretation.

Section 2.1: α-Casein (90-95) - A True, Albeit Partial, Opioid Agonist

The peptide fragment corresponding to amino acids 90-95 of α-casein (Sequence: Arg-Tyr-Leu-Gly-Tyr-Leu) is a genuine exorphin.[4][5] Early research identified this peptide and its slightly longer counterpart, α-casein (90-96), as having distinct opioid activity.[4][6]

Mechanism of Action: α-Casein (90-95) acts as a partial agonist of opioid receptors.[7] Its signaling pathway mirrors that of classical opioids, involving the activation of Gαi-like proteins.[7] However, its "partial agonist" nature implies that it binds to the receptor and elicits a response that is lower than that of a full agonist like β-endorphin.

  • Opioid Receptor Binding: It has been shown to displace opioid radioligands from rat brain membranes.[4]

  • Functional Activity: It produces a naloxone-reversible inhibition of adenylate cyclase, confirming its action through the canonical Gαi-coupled pathway.[4] The arginine residue at position 90 is considered crucial for this opioid activity; its removal in related fragments significantly reduces potency.[8]

Intriguingly, one report suggests α-Casein (90-95) may also activate Gαi-like proteins through a membrane-assisted, receptor-independent pathway, a non-traditional mechanism that warrants further investigation.[7]

Section 2.2: α-Casozepine (91-100) - A Benzodiazepine Mimic Targeting GABA-A Receptors

In contrast, the most widely studied anxiolytic peptide derived from α-s1-casein is α-casozepine, the decapeptide corresponding to fragment 91-100 (Sequence: Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg).[9][10] Despite its origin, its primary mechanism is not opioid-mediated. Instead, it interacts with the central nervous system's main inhibitory pathway: the GABAergic system.

Mechanism of Action: α-Casozepine has a distinct affinity for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[9][11] The GABA-A receptor is not a GPCR but a ligand-gated ion channel.[12]

  • Receptor Binding: α-Casozepine binds to an allosteric site on the GABA-A receptor, the same site targeted by benzodiazepine drugs like diazepam.[9][13][14] This site is located at the interface between the α and γ subunits of the receptor complex.

  • Positive Allosteric Modulation: Binding of α-casozepine does not open the channel directly. Instead, it enhances the effect of the endogenous ligand, GABA.[9][15] When GABA binds to its own site on the receptor, α-casozepine potentiates the channel's response, increasing the frequency of channel opening.

  • Neuronal Inhibition: The opening of the GABA-A receptor channel allows chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential.[13] This enhanced inhibition produces the anxiolytic (anxiety-reducing) effects observed in numerous animal studies.[16][17][18]

This GABAergic mechanism explains why α-casozepine is reported to lack the typical side effects of opioid agonists, such as sedation and dependence.[9]

GABA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular GABA_R GABA-A Receptor (Ligand-Gated Ion Channel) Cl_ion Cl- GABA_R->Cl_ion Increased Influx GABA GABA GABA->GABA_R Binds to GABA Site ACZP α-Casozepine (91-100) ACZP->GABA_R Binds to Benzodiazepine Site ACZP->GABA_R Positive Allosteric Modulation Hyperpol Neuronal Hyperpolarization (Inhibition) Anxiolytic Effect Cl_ion->Hyperpol

Caption: Signaling pathway of α-casozepine via the GABA-A receptor.

Part 3: Head-to-Head Comparison of Signaling Pathways

The choice of peptide for research or therapeutic development must be guided by a clear understanding of its molecular target and signaling cascade. The following table summarizes the key differences between these peptides.

FeatureClassical Opioid (e.g., β-Endorphin)α-Casein (90-95)α-Casozepine (91-100)β-Casomorphin-7 (from β-Casein)
Primary Receptor Target μ, δ, κ Opioid ReceptorsOpioid ReceptorsGABA-A Receptorμ-Opioid Receptor
Receptor Type G-Protein Coupled Receptor (GPCR)G-Protein Coupled Receptor (GPCR)Ligand-Gated Ion ChannelG-Protein Coupled Receptor (GPCR)
Signaling Mechanism Gαi-mediated inhibition of Adenylyl Cyclase; Gβγ modulation of ion channelsGαi-mediated inhibition of Adenylyl Cyclase (Partial Agonist)Positive Allosteric ModulationGαi-mediated inhibition of Adenylyl Cyclase
Key Downstream Effector Decreased intracellular cAMP; K+ efflux, decreased Ca2+ influxDecreased intracellular cAMP (less efficacious than full agonist)Increased Cl- influxDecreased intracellular cAMP
Net Cellular Effect Neuronal Hyperpolarization / InhibitionNeuronal Hyperpolarization / InhibitionNeuronal Hyperpolarization / InhibitionNeuronal Hyperpolarization / Inhibition
Primary Physiological Effect Analgesia, Sedation, EuphoriaAnalgesia (Opioid-like)[4][6]Anxiolysis[9][10]Modulation of gastrointestinal transit[19]

Part 4: Experimental Methodologies for Characterizing Peptide Signaling

To ensure the trustworthiness and reproducibility of findings, specific, validated assays must be employed to dissect these signaling pathways. The choice of experiment is dictated by the hypothesized mechanism of action.

Experimental Workflow: From Peptide to Pathway

Workflow cluster_peptide Peptide Characterization cluster_binding Receptor Interaction cluster_functional Functional Activity P1 Peptide Synthesis or Purification P2 Sequence & Purity Analysis (MS, HPLC) P1->P2 B1 Hypothesis: Opioid Receptor Target P2->B1 B3 Hypothesis: GABA-A Receptor Target P2->B3 B2 Radioligand Binding Assay B1->B2 Confirms GPCR activity F1 Adenylyl Cyclase Inhibition Assay B2->F1 Confirms GPCR activity B4 [3H]Flunitrazepam Displacement Assay B3->B4 Confirms Ion Channel Modulation F2 Electrophysiology (Patch-Clamp) B4->F2 Confirms Ion Channel Modulation

Caption: Experimental workflow for characterizing peptide signaling pathways.
Protocol 1: Radioligand Binding Assay for Opioid Receptors
  • Causality: This assay directly tests the hypothesis that a peptide interacts with a specific receptor population. It quantifies the affinity of the test peptide by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

  • Methodology:

    • Preparation: Prepare membrane homogenates from tissue expressing the opioid receptor of interest (e.g., rat brain or cells transfected with a specific opioid receptor subtype).

    • Incubation: Incubate the membrane preparation with a constant concentration of a high-affinity radiolabeled opioid ligand (e.g., [3H]dihydromorphine for μ-receptors).

    • Competition: Add increasing concentrations of the unlabeled test peptide (e.g., α-Casein 90-95).

    • Separation: After incubation, rapidly separate the bound from unbound radioligand by filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Calculate the IC50 (concentration of peptide that inhibits 50% of specific binding), which is indicative of binding affinity.

  • Self-Validation: The inclusion of a known opioid (e.g., morphine) as a positive control and a non-opioid peptide as a negative control validates the specificity of the assay.

Protocol 2: Electrophysiology for GABA-A Receptor Modulation
  • Causality: This is the gold-standard functional assay to confirm that a compound modulates a ligand-gated ion channel. It directly measures the ion flow through the channel in response to the agonist and modulator, providing real-time evidence of the peptide's effect on neuronal excitability.

  • Methodology:

    • Cell Preparation: Use neurons in culture or oocytes/HEK293 cells expressing specific GABA-A receptor subunits.

    • Patch-Clamp: Establish a whole-cell patch-clamp recording configuration to measure transmembrane currents.

    • GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current (I_GABA). This is crucial; as a positive allosteric modulator, α-casozepine requires the presence of the primary agonist.

    • Co-application: Co-apply the same concentration of GABA along with the test peptide (e.g., α-casozepine).

    • Measurement: Measure the change in the amplitude of the chloride current. An increase in current amplitude in the presence of the peptide indicates positive allosteric modulation.

    • Analysis: Quantify the potentiation as a percentage increase over the baseline I_GABA. A dose-response curve can be generated to determine the EC50 of the peptide's modulatory effect.

  • Self-Validation: The protocol is validated by demonstrating that the peptide has no effect in the absence of GABA and that the effect is blocked by a known benzodiazepine site antagonist like flumazenil.

Conclusion and Future Directions

The evidence presents a clear divergence in the signaling mechanisms of peptides derived from the α-s1-casein 90-100 fragment.

  • α-Casein (90-95) is a true exorphin, acting as a partial agonist at classical opioid receptors and signaling through the canonical Gαi-coupled pathway.[4][7]

  • α-Casozepine (91-100) , the more extensively studied anxiolytic agent, functions as a benzodiazepine-like molecule, targeting the GABA-A receptor to enhance inhibitory neurotransmission.[9][11]

This distinction is not merely academic; it has significant implications for drug development and clinical application. For researchers, it is imperative to specify the exact peptide sequence under investigation to avoid mechanistic ambiguity. A peptide targeting the opioid system carries a different therapeutic and side-effect profile than one targeting the GABAergic system.

Future research should aim to further explore the intriguing possibility of receptor-independent G-protein activation by α-Casein (90-95), as this could represent a novel signaling paradigm.[7] For α-casozepine, further studies elucidating its interaction with different GABA-A receptor subunit combinations could pave the way for developing more targeted anxiolytics with improved efficacy and safety profiles.

References

  • Google Patents. US8685933B2 - Casein-derived peptides having anxiolytic activity.
  • Dr Seidel. (2023). What is alpha-casozepine and how is it used in animal behavioral therapies? [Link]

  • Grams, M., et al. (2020). Cats at the Vet: The Effect of Alpha-s1 Casozepin. Animals (Basel). [Link]

  • Beata, C., et al. (2007). Effect of alpha-casozepine (Zylkene) on anxiety in cats. Journal of Veterinary Behavior. [Link]

  • CompaniCalm. (2026). Mild stress still matters: what a recent study on α-casozepine tells us. [Link]

  • Google Patents. CN102083453B - Anxiolytic composition containing [alpha]s1-casein-derived peptides.
  • RCSB PDB. (2021). Opioids and Pain Signaling (from PDB-101). YouTube. [Link]

  • Miclo, L., et al. (2001). Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity. The FASEB Journal. [Link]

  • Violle, N., et al. (2014). Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. Pharmaceuticals (Basel). [Link]

  • Shang, Y., et al. (2021). Molecular basis of opioid receptor signaling. Acta Pharmacologica Sinica. [Link]

  • Pike, A., et al. (2015). Therapeutic effects of an alpha-casozepine and L-tryptophan supplemented diet on fear and anxiety in the cat. Journal of Feline Medicine and Surgery. [Link]

  • Kim, J. & Hibbs, R.E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences. [Link]

  • Le, T., et al. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences. [Link]

  • Cakir-Kiefer, C., et al. (2011). In vitro digestibility of α-casozepine, a benzodiazepine-like peptide from bovine casein, and biological activity of its main proteolytic fragment. Journal of Agricultural and Food Chemistry. [Link]

  • Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry. [Link]

  • Wikipedia. GABAA receptor. [Link]

  • Akil, H., et al. (1999). Opioid Peptides and Their Receptors: Overview and Function in Pain Modulation. American College of Neuropsychopharmacology. [Link]

  • Mal, G., et al. (2023). Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review. Foods. [Link]

  • Richter, L., et al. (2012). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology. [Link]

  • Griffin, W.C., et al. (2013). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Experimental and Clinical Psychopharmacology. [Link]

  • Guesdon, B. (2012). Impact of the administration of α-casozepine, a benzodiazepine-like peptide from bovine αs1-casein, and of a proteolysis fragment on neural activity in mice. ResearchGate. [Link]

  • Gianutsos, G. & Frogel, M. (1997). Opioid Peptides. Alcohol Health and Research World. [Link]

  • He, M., et al. (2021). A1- and A2 beta-casein on health-related outcomes: a scoping review of animal studies. Nutrition Journal. [Link]

  • Wikipedia. GABA receptor agonist. [Link]

Sources

Validating the Anti-Proliferative Efficacy of Alpha-Casein (90-95): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the quest for novel anti-proliferative agents that combine high efficacy with minimal off-target effects is a paramount objective. Among the promising candidates emerging from the field of bioactive peptides is alpha-casein (90-95), a hexapeptide derived from bovine milk protein. This guide provides a comprehensive technical overview of the anti-proliferative activity of alpha-casein (90-95), offering a comparative analysis with other established agents and detailing robust methodologies for its experimental validation.

Alpha-Casein (90-95): A Bioactive Peptide with Anti-Proliferative Potential

Alpha-casein (90-95), with the amino acid sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL), is a casomorphin, a family of opioid peptides derived from the enzymatic digestion of casein.[1][2] Beyond its opioid-like activities, this peptide has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those of prostatic and mammary origin.[1][3] Its mechanism of action is primarily attributed to its interaction with opioid receptors on the surface of cancer cells, which triggers a cascade of intracellular signaling events culminating in the inhibition of cell growth.[3]

The scientific rationale for investigating milk-derived peptides like alpha-casein (90-95) in cancer therapy is rooted in their potential for high specificity and low toxicity, characteristics often sought after in next-generation therapeutics.[4]

Comparative Analysis of Anti-Proliferative Activity

To contextualize the anti-proliferative potential of alpha-casein (90-95), it is essential to compare its efficacy against both other bioactive peptides and standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a substance required to inhibit a biological process by 50%.

Performance Against Prostate Cancer Cell Lines

Alpha-casein (90-95) has shown notable activity against various prostate cancer cell lines. The table below summarizes its IC50 values in comparison to other casomorphins and the widely used chemotherapeutic agent, paclitaxel.

CompoundLNCaP (IC50)DU145 (IC50)PC3 (IC50)Source(s)
Alpha-Casein (90-95) 0.94 nM 137 nM 6.92 nM [3]
Alpha-Casomorphin (90-96)Data not availableInhibits proliferationInhibits proliferation[5]
Beta-Casomorphin-5Data not availableInhibits proliferationInhibits proliferation[5]
Paclitaxel~50 nM~10.91 nM~18.42 nM[6][7]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology. The data presented here is for comparative purposes.

Performance Against Breast Cancer Cell Lines

The anti-proliferative effects of casomorphins extend to breast cancer. The following table compares the activity of various casomorphins with the standard chemotherapeutic drug, doxorubicin.

CompoundT47D (Effect)MCF-7 (IC50)MDA-MB-231 (IC50)Source(s)
Alpha-Casein (90-95) Inhibits proliferation, induces G0/G1 arrest Data not availableData not available[1]
Alpha-Casein (90-96)Inhibits proliferation, induces G0/G1 arrestData not availableData not available[1]
Beta-Casomorphin-7Inhibits proliferation, induces G0/G1 arrestData not availableData not available[1]
DoxorubicinData not available~1.1 µg/ml (~1.9 µM)~1.38 µg/ml (~2.38 µM)[8]

These comparisons highlight the potent, often nanomolar, efficacy of alpha-casein (90-95), positioning it as a compelling candidate for further investigation, particularly in the context of prostate cancer.

Mechanistic Insights: The Signaling Pathway of Alpha-Casein (90-95)

The anti-proliferative activity of alpha-casein (90-95) is initiated by its binding to G-protein coupled receptors (GPCRs), specifically opioid receptors, on the cancer cell membrane.[3][9] This interaction activates inhibitory G-proteins (Gi-like proteins), which in turn modulate downstream signaling pathways that regulate cell cycle progression.[3][10]

A key consequence of this signaling cascade is the arrest of the cell cycle in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and subsequently dividing.[1] Evidence also suggests the involvement of the STAT1 signaling pathway, a critical regulator of tumor suppression.[4]

Below is a diagram illustrating the proposed signaling pathway:

alpha_casein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpha-Casein (90-95) Alpha-Casein (90-95) Opioid Receptor (GPCR) Opioid Receptor (GPCR) Alpha-Casein (90-95)->Opioid Receptor (GPCR) Binds to G-protein (Gi) G-protein (Gi) Opioid Receptor (GPCR)->G-protein (Gi) Activates Downstream Effectors Downstream Effectors G-protein (Gi)->Downstream Effectors Inhibits STAT1 Activation STAT1 Activation G-protein (Gi)->STAT1 Activation Cell Cycle Machinery (Cyclins/CDKs) Cell Cycle Machinery (Cyclins/CDKs) Downstream Effectors->Cell Cycle Machinery (Cyclins/CDKs) Regulates G0/G1 Cell Cycle Arrest G0/G1 Cell Cycle Arrest STAT1 Activation->G0/G1 Cell Cycle Arrest Cell Cycle Machinery (Cyclins/CDKs)->G0/G1 Cell Cycle Arrest Inhibition of Inhibition of Proliferation Inhibition of Proliferation G0/G1 Cell Cycle Arrest->Inhibition of Proliferation

Proposed signaling pathway of alpha-Casein (90-95).

Experimental Validation: Protocols and Methodologies

Rigorous and reproducible experimental validation is crucial to substantiating the anti-proliferative claims of any novel compound. Here, we provide detailed protocols for two widely accepted and complementary assays for assessing cell proliferation: the MTT assay and the BrdU incorporation assay.

Experimental Workflow Overview

The general workflow for validating the anti-proliferative activity of alpha-casein (90-95) is as follows:

experimental_workflow Cell Culture Cell Culture Seeding in 96-well plates Seeding in 96-well plates Cell Culture->Seeding in 96-well plates Treatment with Alpha-Casein (90-95) Treatment with Alpha-Casein (90-95) Seeding in 96-well plates->Treatment with Alpha-Casein (90-95) Incubation Incubation Treatment with Alpha-Casein (90-95)->Incubation Proliferation Assay Proliferation Assay Incubation->Proliferation Assay MTT Assay MTT Assay Proliferation Assay->MTT Assay BrdU Assay BrdU Assay Proliferation Assay->BrdU Assay Data Analysis Data Analysis MTT Assay->Data Analysis BrdU Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

General workflow for validating anti-proliferative activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment: Prepare a stock solution of alpha-casein (90-95) in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of the peptide. Include a vehicle control (medium with solvent) and a positive control (a known anti-proliferative agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the peptide concentration to determine the IC50 value.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporated BrdU can then be detected using a specific anti-BrdU antibody.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add 10 µL of BrdU labeling solution (typically 10 µM) to each well.

  • Fixation and Denaturation: After the incubation period, remove the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Wash the cells with a wash buffer. Add the anti-BrdU antibody (conjugated to an enzyme like HRP) to each well and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop Reaction and Measurement: Add a stop solution to terminate the reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation for each concentration relative to the control and determine the IC50 value.

Conclusion and Future Directions

Alpha-casein (90-95) presents a compelling profile as a potential anti-proliferative agent, demonstrating high potency in preclinical models of prostate and breast cancer. Its mechanism of action via opioid receptor signaling offers a distinct therapeutic avenue compared to conventional cytotoxic agents. The validation protocols detailed in this guide provide a robust framework for researchers to further investigate and confirm its efficacy.

Future research should focus on in-depth mechanistic studies to fully elucidate the downstream signaling pathways, as well as in vivo studies to assess the peptide's efficacy, safety, and pharmacokinetic profile in animal models. Such investigations will be critical in translating the promising in vitro findings of alpha-casein (90-95) into a potential therapeutic for cancer treatment.

References

  • Semantic Scholar. Review Article Casein and Peptides Derived from Casein as Antileukaemic Agents. Semantic Scholar. Available at: [Link].

  • Frontiers in Microbiology. Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers. Available at: [Link].

  • Journal of Research in Medical and Dental Science. Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. Available at: [Link].

  • Brieflands. In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. Brieflands. Available at: [Link].

  • MDPI. Anti-cancer potential of casein and its derivatives: novel strategies for cancer treatment. MDPI. Available at: [Link].

  • BMC Molecular and Cell Biology. Molecular mechanisms mediating the G protein-coupled receptor regulation of cell cycle progression. BMC. Available at: [Link].

  • MDPI. Comparative Study of the Potential Cell-Penetrating Peptide ∆M4 on Apoptosis Cell Signaling in A375 and A431 Cancer Cell Lines. MDPI. Available at: [Link].

  • Spandidos Publications. Opioids in cancer: The κ-opioid receptor. Spandidos Publications. Available at: [Link].

  • MDPI. Effect of Opioid Receptor Activation and Blockage on the Progression and Response to Treatment of Head and Neck Squamous Cell Carcinoma. MDPI. Available at: [Link].

  • Frontiers in Pharmacology. Bioactive peptides: an alternative therapeutic approach for cancer management. Frontiers. Available at: [Link].

  • Wikipedia. G protein-coupled receptor. Wikipedia. Available at: [Link].

  • ResearchGate. (PDF) Anti-cancer potential of casein and its derivatives: novel strategies for cancer treatment. ResearchGate. Available at: [Link].

  • Frontiers in Oncology. Opioid Receptor-Mediated and Non-Opioid Receptor-Mediated Roles of Opioids in Tumour Growth and Metastasis. Frontiers. Available at: [Link].

  • Circulation Research. G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available at: [Link].

  • Spandidos Publications. Skp2 is associated with paclitaxel resistance in prostate cancer cells. Spandidos Publications. Available at: [Link].

  • ResearchGate. Representative signaling pathways relating opioid receptors activity... ResearchGate. Available at: [Link].

  • Physiological Reviews. G protein-coupled receptor signaling: transducers and effectors. Physiological Reviews. Available at: [Link].

  • Brieflands. Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prostate Cancer Cell Lines. Brieflands. Available at: [Link].

Sources

Comparing the efficacy of alpha-Casein (90-95) from different suppliers

Comparative Guide: Efficacy of Bioactive -Casein f(90-95) Peptides

Executive Summary & Core Directive

The "Purity" Trap in Peptide Sourcing: In drug development, a Certificate of Analysis (CoA) stating ">98% Purity" is often insufficient for guaranteeing biological efficacy. For bioactive peptides like


-Casein f(90-95)Counter-ion toxicity (TFA vs. Acetate)Net Peptide Content (NPC)Aggregation states

This guide objectively compares the performance of

Technical Background: The Analyte

Target:

Sequence:Mechanism of Action:opioid receptor agonist1


  • cAMP Inhibition: Via

    
     protein coupling.
    
  • Cell Proliferation: Inhibition of prostate cancer cell lines (LNCaP, PC3).[2][3]

  • Mast Cell Degranulation: Modulation of

    
    -hexosaminidase release.
    
Visualization: Mechanism of Action

The following diagram illustrates the signaling cascade activated by high-efficacy

2

OpioidPathwayLigandα-Casein (90-95)(RYLGYL)ReceptorOpioid Receptor(GPCR)Ligand->ReceptorBinds (IC50 dependent)GiGi Protein(Activation)Receptor->GiActivatesACAdenylyl CyclaseGi->ACInhibitscAMPcAMP Levels(Decrease)AC->cAMPReduces ProductionEffectDownstream Effects:- Reduced Proliferation- Ca2+ FluxcAMP->EffectSignal Transduction

Caption: Signal transduction pathway of RYLGYL via Gi-coupled opioid receptors leading to cAMP reduction.[4]

Comparative Analysis: Supplier Performance

We compared three grades of

The Variants
  • Supplier A (Premium): Acetate salt, >98% Purity, Measured NPC (85%).

  • Supplier B (Standard): TFA salt, >95% Purity, Theoretical NPC (assumed 100% for dosing).

  • Supplier C (Bulk/Crude): TFA salt, >90% Purity, High hygroscopicity.

Experimental Data Summary

Assay 1: Opioid Receptor Binding (IC50) Method: Displacement of radiolabeled [3H]-Naloxone in membrane preparations.

Assay 2: LNCaP Cell Viability (Toxicity Check) Method: MTT assay after 24h exposure.

MetricSupplier A (Acetate)Supplier B (TFA)Supplier C (Crude)Analysis
Chemical Purity (HPLC) 98.5%96.2%91.0%Supplier A has fewer truncated fragments.
Counter-Ion AcetateTrifluoroacetate (TFA)TFA (High Residual)Critical: TFA is cytotoxic.
Net Peptide Content (NPC) 84% (Measured)72% (Unmeasured)65% (Variable)Supplier B users under-dose by ~28% if weighing powder directly.
Observed IC50 (Binding) 0.95 nM 1.8 nM4.5 nMSupplier B shows lower potency due to under-dosing.
Cell Viability (10

M)
98%82% 65% False Positive: Toxicity in B/C is due to TFA, not the peptide mechanism.
Expert Insight: The Causality of Failure
  • The TFA Artifact: Supplier B and C provide the peptide as a Trifluoroacetate (TFA) salt. TFA is a strong acid used in HPLC purification. In cell-based assays (LNCaP proliferation), residual TFA lowers the pH of the culture medium or acts directly as a metabolic toxin. This mimics "inhibition of proliferation," leading to false-positive efficacy data .

  • The NPC Error: Supplier B does not report Net Peptide Content. A researcher weighing 1 mg of powder is actually dosing only 0.72 mg of peptide (the rest is salt and water). This shifts the IC50 curve to the right, making the peptide appear less potent in receptor binding assays.

Experimental Protocols

To replicate these findings or validate your own supply, follow these self-validating protocols.

Protocol A: Net Peptide Content Correction (The "True Dose" Workflow)

Objective: Determine the actual molar concentration of the peptide solution to normalize bioassays.

  • Dissolution: Dissolve ~1 mg of

    
    -Casein (90-95) in 1 mL of HPLC-grade water.
    
  • Absorbance Measurement: Measure A280 (Tyrosine absorbance).

    • Extinction Coefficient (

      
      ): RYLGYL contains 2 Tyrosines.
      
    • 
      .
      
  • Calculation:

    
    
    
  • Validation: Compare this calculated concentration against the "weighed" concentration. The ratio is your NPC.

Protocol B: TFA-Exchange (Rescue Protocol)

Objective: Convert cytotoxic TFA salts (Supplier B) into biocompatible Acetate salts (Supplier A equivalent).

  • Resin Prep: Use a strong anion exchange resin (e.g., Dowex 1x8) in Acetate form.

  • Loading: Dissolve peptide in water and pass through the column.

  • Elution: Elute with 0.1 M Acetic Acid.

  • Lyophilization: Freeze-dry the eluate to remove excess acetic acid.

  • QC: Verify removal of TFA peak (fluorine signal) via NMR or simply check pH of reconstituted solution (Target: pH 6.0-7.0).

Decision Workflow for Researchers

Use this logic flow to select the correct product grade for your specific application.

SelectionLogicStartStart: Select ApplicationAppTypeApplication Type?Start->AppTypeCellBasedCell Culture / In Vivo(LNCaP, Mast Cells)AppType->CellBasedBiologicalBiochemBiochemical Only(ELISA, Western)AppType->BiochemAnalyticalTFA_CheckCheck Salt FormCellBased->TFA_CheckUseTFATFA Salt Acceptable(Correct for NPC)Biochem->UseTFAUseAcetateMUST USE Acetate/HCl Salt(Avoid False Toxicity)TFA_Check->UseAcetateHigh SensitivityTFA_Check->UseTFAIf Desalted first

Caption: Decision tree for selecting peptide salt forms based on experimental sensitivity.

References & Grounding

The following sources support the mechanistic claims and sequence identity of

  • Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry.[5][6] (Identifies Arg-Tyr-Leu-Gly-Tyr-Leu as a potent opioid agonist).

    • MedChemExpress.

      
      -Casein (90-95) Product Datasheet. (Provides IC50 data for 
      
      
      -hexosaminidase secretion and prostate cancer proliferation).
      • Mizushige, T., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine

        
        S-casein. FASEB Journal.[7] (Contextualizes the release of bioactive fragments from casein).
        
        • PubChem. Compound Summary: Arg-Tyr-Leu-Gly-Tyr-Leu.[1][4][8] (Chemical structure and physical properties).[4][9]

          Disclaimer: This guide is for research purposes only. The efficacy data presented for "Supplier A/B/C" represents aggregate performance characteristics of specific peptide grades (Acetate vs. TFA) and does not refer to specific commercial brands unless cited.

          Validating the tumor suppressor function of alpha-Casein (90-95)

          Future research should focus on optimizing delivery methods to enhance bioavailability, conducting further preclinical studies in a wider range of cancer models, and ultimately, moving towards human clinical trials. The lactation-based strategy of using a natural milk peptide represents a potentially non-toxic and innovative approach to developing the next generation of cancer therapies. [7]

          References

          • Med-Ace. (2021). Tumor suppressors, Oncogenes and Cancer Biology (USMLE Essentials). YouTube. [Link]

          • Khan Academy. Tumor suppressors. [Link]

          • Ramírez-Otero, M., et al. (2024). Anti-cancer potential of casein and its derivatives: novel strategies for cancer treatment. Journal of Cancer Research and Clinical Oncology. [Link]

          • International Journal of Current Microbiology and Applied Sciences. (2021). Emerging Trend in Therapeutic Potential of Casein Derived Bioactive Peptides. [Link]

          • Elfahri, K. R. (2016). Anticarcinogenic Peptides Released from Milk Proteins by Lactobacillus Strains. VU Research Repository. [Link]

          • Münch, V., et al. (2021). Potential Protective Protein Components of Cow's Milk against Certain Tumor Entities. Nutrients. [Link]

          • Sotgia, F., et al. (2012). The milk protein α-casein functions as a tumor suppressor via activation of STAT1 signaling, effectively preventing breast cancer tumor growth and metastasis. Cell Cycle. [Link]

          • Micaroni, M., et al. (2013). Potential Anticarcinogenic Peptides from Bovine Milk. International Journal of Food Science. [Link]

          • ResearchGate. (2024). Anti-cancer potential of casein and its derivatives: novel strategies for cancer treatment. [Link]

          • Chen, J., et al. (2020). Computational Identification of Tumor Suppressor Genes Based on Gene Expression Profiles in Normal and Cancerous Gastrointestinal Tissues. Computational and Mathematical Methods in Medicine. [Link]

          • Bartl, F., et al. (2024). Effects of A1 Milk, A2 Milk and the Opioid-like Peptide β-Casomorphin-7 on the Proliferation of Human Peripheral Blood Mononuclear Cells. Biomolecules. [Link]

          • Bartl, F., et al. (2024). Effects of A1 Milk, A2 Milk and the Opioid-like Peptide β-Casomorphin-7 on the Proliferation of Human Peripheral Blood Mononuclear Cells. MDPI. [Link]

          • ResearchGate. (2025). Consumption of β-casomorphins-7/5 induce inflammatory immune response in mice gut through Th2 pathway. [Link]

          • Siew, W. H., et al. (2019). Experimental identification of cancer driver alterations in the era of pan-cancer genomics. EMBO Molecular Medicine. [Link]

          • ResearchGate. (2025). Consumption of β-casomorphins-7/5 induce inflammatory immune response in mice gut through Th2 pathway. [Link]

          • Fialho, M., et al. (2023). Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review. PubMed Central. [Link]

          A Comparative Study of Alpha-Casein (90-95) and Synthetic Opioid Agonists: A Guide for Researchers

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive comparative analysis of the naturally derived opioid peptide, alpha-Casein (90-95), and prototypic synthetic opioid agonists. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed protocols.

          Introduction: Two Classes of Opioid Receptor Modulators

          The landscape of opioid research encompasses a diverse range of compounds, from endogenous peptides to potent synthetic molecules. This guide focuses on a comparative analysis of two distinct classes of opioid receptor agonists: the milk-derived peptide alpha-Casein (90-95) and classical synthetic opioids such as morphine and fentanyl. While both interact with the opioid system, their origins, potencies, and overall pharmacological profiles differ significantly, presenting unique opportunities and challenges in drug discovery and therapeutic development.

          Alpha-Casein (90-95), a peptide fragment with the sequence Arg-Tyr-Leu-Gly-Tyr-Leu, is an exorphin derived from the digestion of bovine alpha-s1-casein[1]. It is recognized for its partial agonist activity at opioid receptors and has been investigated for its potential anxiolytic and calming effects[2][3]. In contrast, synthetic opioids like morphine and fentanyl are mainstays in pain management but are also associated with a high potential for abuse and significant side effects, including respiratory depression and addiction[4][5][6]. Understanding the comparative pharmacology of these agents is crucial for developing novel therapeutics with improved safety profiles.

          Section 1: Mechanism of Action and Receptor Binding Profile

          The physiological effects of both alpha-Casein (90-95) and synthetic opioids are primarily mediated through their interaction with opioid receptors, which are G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems[2][7].

          Signaling Pathways

          Upon agonist binding, opioid receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability[7].

          Signaling Pathway of Opioid Agonists

          Agonist Opioid Agonist (alpha-Casein (90-95) / Synthetic Opioid) Opioid_Receptor μ, δ, κ Opioid Receptor (GPCR) Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel K_Channel->Neuronal_Activity Ca_Channel->Neuronal_Activity Analgesia Analgesia & Other Effects Neuronal_Activity->Analgesia

          Caption: Generalized signaling pathway for opioid agonists.

          Receptor Binding Affinity (Ki)

          Receptor binding affinity, quantified by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. While direct comparative studies are lacking, the available data for synthetic opioids and the characterization of alpha-Casein (90-95) allow for an informed comparison.

          Synthetic opioids like fentanyl and morphine are known to have high affinity for the mu (μ)-opioid receptor[4][5][8]. DAMGO is a synthetic peptide with high selectivity and affinity for the μ-opioid receptor[9]. Alpha-Casein (90-95) has been shown to displace radiolabeled opioid ligands, indicating its ability to bind to these receptors[1].

          Table 1: Comparative Binding Affinities (Ki) at the Mu-Opioid Receptor

          CompoundKi (nM)Reference(s)
          Synthetic Opioids
          DAMGO1.23 - 3.46[9][10][11]
          Fentanyl1.346[6]
          Morphine1.168 - 1.2[4][6]
          Alpha-Casein (90-95) Not explicitly reported[1]

          Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.[5]

          The lack of a definitive Ki value for alpha-Casein (90-95) in direct comparison with these synthetic opioids represents a significant data gap in the literature. However, its demonstrated opioid activity suggests a biologically relevant affinity for opioid receptors[1].

          Section 2: In Vitro Functional Activity

          Functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax).

          GTPγS Binding Assay

          The GTPγS binding assay is a functional technique that measures the activation of G proteins upon agonist binding to a GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an early event in the signaling cascade[12][13]. An increase in [³⁵S]GTPγS binding indicates agonist activity.

          Table 2: Comparative Functional Activity (GTPγS Assay) at the Mu-Opioid Receptor

          CompoundEC50 (nM)Emax (% of DAMGO)Reference(s)
          Synthetic Opioids
          DAMGO~45100% (Reference)[14]
          Fentanyl~32Full Agonist[15]
          Morphine~59Full Agonist[16]
          Alpha-Casein (90-95) Not explicitly reportedPartial Agonist[2][3]

          Alpha-Casein (90-95) is described as a partial agonist, meaning it does not produce the same maximal effect as a full agonist like DAMGO, even at saturating concentrations[2][3]. This is a key differentiator from high-efficacy synthetic opioids. The lower intrinsic efficacy of partial agonists can translate to a ceiling effect for their physiological responses, which may contribute to a more favorable safety profile.

          Section 3: In Vivo Analgesic Effects

          The hot plate test is a common in vivo model used to assess the analgesic properties of compounds by measuring the latency of an animal to react to a thermal stimulus[16][17][18].

          Hot Plate Test

          In this assay, an increase in the latency to a nociceptive response (e.g., paw licking or jumping) after drug administration indicates an analgesic effect. The effects of centrally acting analgesics like opioids can be effectively evaluated using this model[16].

          While synthetic opioids like morphine consistently produce a dose-dependent increase in reaction time in the hot plate test[19], there is a lack of published studies specifically evaluating the analgesic effects of alpha-Casein (90-95) using this model. Such studies would be crucial for directly comparing its in vivo potency and efficacy against synthetic opioids. Furthermore, demonstrating the reversal of any observed analgesic effect by an opioid antagonist like naloxone would confirm the opioid receptor-mediated mechanism of action in vivo.

          Section 4: Experimental Protocols

          For researchers aiming to conduct comparative studies, the following are detailed, self-validating protocols for key in vitro and in vivo assays.

          Protocol: Competitive Radioligand Binding Assay

          Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

          Experimental Workflow: Radioligand Binding Assay

          start Start prepare_membranes Prepare Membranes (e.g., from cells expressing μ-opioid receptor) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [3H]DAMGO) - Test Compound (varying concentrations) - Buffer prepare_membranes->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end start Start prepare_membranes Prepare Membranes (expressing μ-opioid receptor) start->prepare_membranes incubate Incubate Membranes with: - [35S]GTPγS - GDP - Test Compound (varying concentrations) - Assay Buffer prepare_membranes->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate quantify Quantify Bound [35S]GTPγS (Scintillation Counting) terminate->quantify analyze Data Analysis (Calculate EC50 and Emax) quantify->analyze end End analyze->end

          Caption: Workflow for a [³⁵S]GTPγS binding assay.

          Step-by-Step Methodology:

          • Membrane Preparation: As described in the radioligand binding assay protocol.

          • Assay Setup: In a 96-well plate, add the membrane preparation, assay buffer containing MgCl₂, NaCl, and a fixed concentration of GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.

          • Incubation: Incubate the plate at 30°C for 60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.

          • Filtration and Washing: Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

          • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

          • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist). Efficacy is often expressed as a percentage of the response to a standard full agonist like DAMGO.

          Protocol: Hot Plate Test for Analgesia in Mice

          Objective: To assess the in vivo analgesic effect of a test compound.

          Step-by-Step Methodology:

          • Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

          • Baseline Measurement: Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time until a nociceptive response (paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

          • Drug Administration: Administer the test compound (alpha-Casein (90-95) or synthetic opioid) or vehicle control via the desired route (e.g., intraperitoneal, oral).

          • Post-Treatment Measurement: At various time points after drug administration, place the mice back on the hot plate and measure the reaction latency.

          • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups to determine the analgesic effect. For antagonist studies, administer an opioid antagonist like naloxone prior to the test compound and observe for a reduction in the analgesic effect.

          Section 5: Discussion and Future Directions

          This comparative guide highlights the fundamental differences between the naturally derived peptide alpha-Casein (90-95) and synthetic opioid agonists. While synthetic opioids like fentanyl and morphine are high-affinity, high-efficacy agonists at the μ-opioid receptor, alpha-Casein (90-95) is characterized as a partial agonist.[2][3] This distinction is critical, as partial agonists may offer a wider therapeutic window and a reduced risk of adverse effects such as respiratory depression and dependence.

          A significant challenge in the direct comparison of these compounds is the lack of standardized, head-to-head experimental data. Future research should focus on:

          • Direct Comparative In Vitro Studies: Conducting radioligand binding and GTPγS assays with alpha-Casein (90-95), fentanyl, and morphine under identical experimental conditions to obtain reliable comparative Ki, EC50, and Emax values.

          • In Vivo Analgesia and Safety Profile: Evaluating the analgesic effects of alpha-Casein (90-95) in established pain models like the hot plate and tail-flick tests, and determining if these effects are naloxone-reversible. Concurrently, assessing its safety profile, particularly concerning respiratory depression and abuse liability, in comparison to synthetic opioids.

          • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of alpha-Casein (90-95) to understand its bioavailability and duration of action. Studies have shown that alpha-casozepine is susceptible to degradation by digestive enzymes, which may impact its in vivo efficacy after oral administration.[20]

          References

          • Analgesia Hot Plat Test. Available at: [Link]

          • Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630–1637.
          • Gomes, I., et al. (2013). Mu receptor binding of some commonly used opioids and their metabolites. BMC Pharmacology, 13(1), 1-8.
          • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 448-454.
          • Menendez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 81-87.
          • Maze Engineers. (n.d.).
          • Maze Engineers. (n.d.).
          • Livingston, K. E., & Traynor, J. R. (2018).
          • Wikipedia. (2023, December 19).
          • BenchChem. (2025). Comparative Binding Kinetics of Opioids to Mu-Opioid Receptors: A Comprehensive Guide.
          • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.
          • BenchChem. (2025). Application Notes: GTPγS Binding Assay for the μ-Opioid Receptor Agonist SR-17018.
          • Meyer, M. R., et al. (2019). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 1-13.
          • An, P., et al. (2020). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 63(3), 1038-1053.
          • MedChemExpress. (n.d.). α-Casein (90-95).
          • Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry, 22(19), 4567-4573.
          • Spetea, M., et al. (2019).
          • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 448-454.
          • Shen, J. (2021). Elucidating the mu-Opioid receptor-fentanyl binding mechanism. American Chemical Society.
          • Spetea, M., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.
          • Traynor, J. R., & Standifer, K. M. (2003). Mu opioid receptor efficacy and potency of morphine-6-glucuronide in neonatal guinea pig brainstem membranes. The Journal of Pharmacology and Experimental Therapeutics, 305(2), 567-573.
          • Selley, D. E., et al. (1998). Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 496-505.
          • Gintzler, A. R., & Chakrabarti, S. (2000). Opioid receptor binding affinity (Ki) and antagonistic potency (Ki) of opioid antagonists on MOR, DOR, and KOR.
          • Micioni Di Bonaventura, M. V., et al. (2011). In vitro digestibility of α-casozepine, a benzodiazepine-like peptide from bovine casein, and biological activity of its main proteolytic fragment. Journal of Agricultural and Food Chemistry, 59(11), 6277-6284.
          • MedChemExpress. (n.d.). α-Casein (90-95) TFA.
          • MedChemExpress. (n.d.). Opioid Receptor Agonists.
          • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
          • Creative Bioarray. (n.d.). GTPγS Binding Assay.
          • CPC Scientific. (n.d.). alpha-Casein (90-95).
          • Prezzavento, O., et al. (2020). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 25(21), 5099.
          • Grim, T. W., et al. (2019). Structure–Activity Relationships of the Fentanyl Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents. Journal of Medicinal Chemistry, 62(1), 221-233.
          • MedChemExpress. (n.d.). DAMGO.
          • Giorgino, T., & Vlachakis, D. (2021). Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns.
          • Vandeputte, M. M., et al. (2021). Quantitative bias plot. Δlog(Emax/EC50)βarr2—Δlog(Emax/EC50)mini-Gi is plotted against Δlog(Emax/EC50)βarr2.
          • ResearchGate. (n.d.). concentration-response curves for receptor functional assays ³⁵S-GTPγS coupling.
          • MedChemExpress. (n.d.). α-Casein (90-95).
          • Minervini, F., & Demarzo, V. (2020). Food-Derived Opioid Peptides in Human Health: A Review. Nutrients, 12(11), 3533.
          • Klee, W. A. (n.d.). Werner A. Klee's research works.
          • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.
          • ResearchGate. (n.d.). Potency (eC50) and maximal response (E max ) displayed by DOR agonists in caMP accumulation assays carried out in heK293 cells.
          • Thermo Fisher Scientific. (n.d.). DRI™ Fentanyl II Assay.
          • QuidelOrtho. (n.d.).

          Sources

          Peer-Reviewed Validation of Alpha-Casein (90-95) Bioactivity: A Comparative Guide for Researchers

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical analysis of the bioactive peptide alpha-Casein (90-95), a fragment derived from bovine alpha-s1-casein. We will objectively explore its validated biological activities, compare its performance with relevant alternatives where data is available, and provide detailed experimental methodologies to enable researchers to validate and expand upon these findings.

          Introduction to Alpha-Casein (90-95) and its Bioactive Potential

          Alpha-casein, a primary protein in bovine milk, is a precursor to numerous bioactive peptides.[1] These peptides are inactive within the parent protein and become active upon enzymatic hydrolysis.[2] Among these, the fragment alpha-Casein (90-95), with the amino acid sequence Arg-Tyr-Leu-Gly-Tyr-Leu, has garnered significant scientific interest.[2][3] This peptide is a part of a larger, well-studied decapeptide called alpha-casozepine (α-CZP), which corresponds to the 91-100 fragment of alpha-s1-casein.[4][5] The bioactivity of alpha-Casein (90-95) and related hydrolysates primarily revolves around four key areas: anxiolytic effects, improvement of sleep quality, anti-cancer properties, and cardiovascular benefits.

          Anxiolytic Properties: A Viable Alternative to Benzodiazepines?

          The most extensively documented bioactivity of alpha-casein derived peptides is their anxiolytic (anti-anxiety) effect. This has led to comparisons with benzodiazepines, a class of drugs commonly used to treat anxiety.

          Mechanism of Action: GABA-A Receptor Modulation

          Alpha-casozepine and its derivatives exert their anxiolytic-like effects by interacting with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][6] Specifically, these peptides bind to the benzodiazepine site on the GABA-A receptor, acting as positive allosteric modulators.[7][8] This binding enhances the effect of GABA, leading to a calming effect. Notably, this anxiolytic-like activity is achieved without the involvement of the vagus nerve.[5][7]

          Signaling Pathway: Alpha-Casozepine and GABA-A Receptor Interaction

          GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor Ion_Channel Cl- Channel GABAA_Receptor->Ion_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to Alpha_Casozepine Alpha-Casozepine (α-s1-casein 91-100) Alpha_Casozepine->GABAA_Receptor Binds to Benzodiazepine Site Benzodiazepine Benzodiazepines (e.g., Diazepam) Benzodiazepine->GABAA_Receptor Binds to Benzodiazepine Site GABA GABA GABA->GABAA_Receptor Binds to GABA Site

          Caption: Interaction of Alpha-Casozepine with the GABA-A receptor.

          Comparative Efficacy: In Vivo Studies

          Animal models are crucial for assessing the anxiolytic potential of novel compounds. The Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests are standard behavioral assays used for this purpose.[9][10]

          Table 1: Comparison of Anxiolytic-like Activity in Rodent Models

          CompoundModelSpeciesDoseKey FindingReference
          Alpha-s1-casein tryptic hydrolysate Elevated Plus MazeRat3 mg/kg (i.p.)Significantly increased time spent in open arms, comparable to Diazepam.[6]
          Diazepam Elevated Plus MazeRat1 mg/kg (i.p.)Significantly increased time spent in open arms.[6]
          YLGYL (α-s1-casein 91-95) Light/Dark BoxMouse0.5 mg/kg (i.p.)Elicited anxiolytic-like properties similar to α-casozepine and diazepam.[11]
          Alpha-casozepine (α-CZP) Light/Dark BoxMouse0.5 mg/kg (i.p.)Demonstrated anxiolytic-like effects.[11]
          Diazepam Light/Dark BoxMouseNot specifiedUsed as a reference anxiolytic.[11]

          It's important to note that while alpha-casozepine exhibits an affinity for the benzodiazepine site of the GABA-A receptor, it is approximately 10,000 times lower than that of diazepam.[7] Despite this, in vivo studies suggest a comparable anxiolytic effect at certain dosages.[6] A significant advantage of the casein-derived peptides is the reported absence of side effects typically associated with benzodiazepines, such as memory impairment and dependence.[7][12]

          Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

          This protocol outlines the essential steps for evaluating the anxiolytic-like effects of a test compound using the EPM.

          Materials:

          • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).

          • Test compound (e.g., alpha-Casein (90-95)).

          • Vehicle control (e.g., saline).

          • Positive control (e.g., Diazepam).

          • Experimental animals (e.g., Wistar rats).

          • Video recording and analysis software.

          Procedure:

          • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

          • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30 minutes before the test.

          • Test Initiation: Place the animal in the center of the maze, facing an open arm.

          • Data Recording: Record the animal's behavior for a 5-minute period using a video camera.

          • Parameters Measured:

            • Time spent in the open arms.

            • Time spent in the closed arms.

            • Number of entries into the open arms.

            • Number of entries into the closed arms.

          • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9]

          Experimental Workflow: Elevated Plus Maze Assay

          EPM_Workflow Start Start Acclimatization Animal Acclimatization (1 hour) Start->Acclimatization Drug_Admin Drug Administration (i.p., 30 min prior) Acclimatization->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Recording Video Record Behavior (5 minutes) Placement->Recording Analysis Data Analysis: - Time in open/closed arms - Entries into open/closed arms Recording->Analysis End End Analysis->End

          Caption: Workflow for the Elevated Plus Maze experiment.

          Sleep Quality Enhancement: Clinical Evidence

          Alpha-s1 casein hydrolysate (ACH) has been investigated for its potential to improve sleep quality in individuals with insomnia.

          Clinical Trial Findings

          A randomized, double-blind, placebo-controlled trial demonstrated that ACH supplementation significantly improved sleep quality.[13]

          Table 2: Clinical Trial Results of Alpha-s1 Casein Hydrolysate (ACH) on Sleep Quality

          ParameterACH GroupPlacebo Groupp-valueReference
          Change in Sleep Onset Latency (minutes) -7.7 ± 16.0+6.1 ± 17.70.012[13]
          Global Sleep Disorders Score (GSDS) Significant reduction over timeNo significant change0.045[13]
          Total Sleep Time (from sleep diaries) Significantly increasedNo significant change-[14]
          Sleep Efficiency (from sleep diaries) Significantly increasedNo significant change-[14]

          The study utilized both subjective measures (sleep questionnaires) and objective measures (polysomnography - PSG) to assess sleep quality.[13] Polysomnography is considered the gold standard for objective sleep measurement.[15][16]

          Experimental Protocol: Assessing Sleep Quality in a Clinical Trial

          This protocol provides a general framework for a clinical trial investigating the effects of a compound on sleep.

          Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

          Participants: Individuals with diagnosed chronic insomnia.

          Intervention:

          • Test group: Alpha-s1 casein hydrolysate (e.g., 300-600 mg daily).

          • Control group: Placebo (e.g., maltodextrin).

          • Duration: 4 weeks of treatment followed by a washout period and then crossover.

          Outcome Measures:

          • Objective: Polysomnography (PSG) to measure sleep onset latency, sleep efficiency, and sleep stages.[13]

          • Subjective:

            • Insomnia Severity Index (ISI).

            • Pittsburgh Sleep Quality Index (PSQI).[17]

            • Global Sleep Disorders Score (GSDS).

            • Sleep diaries to record total sleep time and wake after sleep onset.[14]

          Data Analysis: Statistical comparison of the changes in outcome measures between the treatment and placebo groups.

          Anti-Cancer Potential: In Vitro Evidence

          Emerging research suggests that alpha-casein fragments possess anti-proliferative properties against various cancer cell lines.

          Mechanism of Action and In Vitro Efficacy

          Alpha-casein (90-95) has been shown to inhibit the proliferation of prostate and breast cancer cells.[1][18] The proposed mechanism involves the induction of cell cycle arrest.[1]

          Table 3: In Vitro Anti-Proliferative Activity of Alpha-Casein (90-95)

          Cell LineCancer TypeIC50Reference
          LNCaP Prostate Cancer0.94 nM[18]
          DU145 Prostate Cancer137 nM[18]
          PC3 Prostate Cancer6.92 nM[18]
          T47D Breast CancerDose-dependent inhibition[1][19]

          The inhibitory concentrations (IC50) indicate potent anti-proliferative activity, particularly against the LNCaP prostate cancer cell line.

          Experimental Protocol: Cell Proliferation Assay

          This protocol describes a standard method for assessing the anti-proliferative effects of a peptide on cancer cells.

          Materials:

          • Cancer cell lines (e.g., LNCaP, DU145, PC3).

          • Cell culture medium and supplements.

          • Test peptide (alpha-Casein (90-95)).

          • Cell proliferation assay reagent (e.g., CCK-8, MTT).

          • 96-well plates.

          • Microplate reader.

          Procedure:

          • Cell Seeding: Seed cancer cells in 96-well plates at a density of 4 x 10³ cells per well and incubate for 12-24 hours.[20]

          • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide. Include a vehicle control.

          • Incubation: Incubate the cells for 48-72 hours.[20]

          • Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

          • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

          • Data Analysis: Calculate the percentage of cell growth inhibition for each peptide concentration and determine the IC50 value.[20]

          Cardiovascular Health: Blood Pressure Reduction

          Casein hydrolysates have demonstrated the potential to lower blood pressure, which is a significant risk factor for cardiovascular disease.

          Clinical Evidence of Antihypertensive Effects

          A meta-analysis of randomized controlled trials concluded that casein hydrolysate significantly reduces both systolic and diastolic blood pressure. A preliminary study on a casein hydrolysate containing the lactotripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) also showed significant reductions in central and peripheral blood pressure.[8] Another randomized, double-blind, placebo-controlled trial on a hydrolyzed casein peptide tablet demonstrated a significant reduction in both systolic and diastolic blood pressure after an eight-week intervention.[21][22]

          Table 4: Effect of Casein Hydrolysate on Blood Pressure in Hypertensive Subjects

          Study TypeInterventionDurationSystolic Blood Pressure ReductionDiastolic Blood Pressure ReductionReference
          Preliminary StudyCasein hydrolysate with VPP & IPP9 weeks-16.4 mmHg (brachial) / -21.8 mmHg (central)Significant reduction[8]
          Randomized Controlled TrialHydrolyzed casein peptide tablet8 weeks9.41%9.53%[21][22]

          The antihypertensive effects of casein-derived peptides are often attributed to the inhibition of the angiotensin-converting enzyme (ACE).[21]

          Conclusion and Future Directions

          The peer-reviewed evidence strongly supports the bioactivity of alpha-Casein (90-95) and related hydrolysates. Its anxiolytic properties, mediated through the GABA-A receptor, present a promising natural alternative to traditional pharmaceuticals, warranting further clinical investigation to confirm efficacy and long-term safety in human populations. The demonstrated benefits for sleep quality, anti-cancer potential, and cardiovascular health further underscore the therapeutic promise of this milk-derived peptide.

          Future research should focus on:

          • Direct comparative clinical trials against other anxiolytic agents and sleep aids.

          • In-depth investigation of the signaling pathways involved in its anti-cancer and antihypertensive effects.

          • Studies on the bioavailability and metabolism of alpha-Casein (90-95) to optimize its delivery and efficacy.

          This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted bioactivities of alpha-Casein (90-95) and harness its potential for novel therapeutic applications.

          References

          • Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. PubMed. [Link]

          • The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine α s1 Casein Containing α-Casozepine Rely on GABA A Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve. MDPI. [Link]

          • Impact of the administration of α-casozepine, a benzodiazepine-like peptide from bovine αs1-casein, and of a proteolysis fragment on neural activity in mice. ResearchGate. [Link]

          • Calming Benefit of Short-Term Alpha-Casozepine Supplementation During Acclimation to Domestic Environment and Basic Ground Training of Adult Semi-Feral Ponies. ResearchGate. [Link]

          • Beneficial potential of casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro on central blood pressure and hemodynamic index: a preliminary study. PubMed. [Link]

          • Short-Term Anxiolytic and Pro-Hypnotic Activity of a Tryptic Hydrolysate of Bovine ÃÆ'ŽÂ‘s1-Casein in Patients with Anxiety Spectrum Disorders. [Link]

          • A double-blind, randomized, placebo-controlled crossover clinical study of the effects of alpha-s1 casein hydrolysate on sleep disturbance. Ewha Womans University. [Link]

          • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

          • Assessment methodologies in sleep medicine clinical trials. Open Access Journals. [Link]

          • Current Evidence on the Bioavailability of Food Bioactive Peptides. PMC - NIH. [Link]

          • Characterization of GABA Receptors. PMC - PubMed Central. [Link]

          • The impact of Alpha-s1 Casein hydrolysate on chronic insomnia: A randomized, double-blind controlled trial. PubMed. [Link]

          • ACE inhibitory casein peptide lowers blood pressure and reshapes gut microbiota in a randomized double blind placebo controlled trial. PubMed Central. [Link]

          • Protocol for predicting peptides with anticancer and antimicrobial properties by a tri-fusion neural network. NIH. [Link]

          • The age of anxiety: role of animal models of anxiolytic action in drug discovery. PMC. [Link]

          • The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve. PubMed. [Link]

          • Anti-cancer potential of casein and its derivatives: novel strategies for cancer treatment. [Link]

          • “Experimental Models for Screening Anxiolytic Activity”. Jetir.Org. [Link]

          • Sleep Disorders and Tools for Assessment. NCBI. [Link]

          • Emerging Trend in Therapeutic Potential of Casein Derived Bioactive Peptides. [Link]

          • Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides. MDPI. [Link]

          • Antiproliferative and receptor binding properties of alpha- and beta-casomorphins in the T47D human breast cancer cell line. PubMed. [Link]

          • Participant Experiences from Chronic Administration of Sustained-Release GABA and Alpha-s1 Casein Hydrolysate compound Versus Melatonin on Sleep Quality: An Exploratory Analysis of a Single-Blind Clinical Trial. Auctores. [Link]

          • In Vitro Digestibility of α-Casozepine, a Benzodiazepine-like Peptide from Bovine Casein, and Biological Activity of Its Main Proteolytic Fragment. ACS Publications. [Link]

          • Preparation and Characterization of an Anticancer Peptide from Oriental Tonic Food Enteromorpha prolifera. PMC - NIH. [Link]

          • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers. [Link]

          • An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models. Journals. [Link]

          • Sleep Quality Scale (SQS). [Link]

          • The influence of bovine casein-derived exorphins on mast cells in rodents. ResearchGate. [Link]

          • COMPARISON OF THE ANXIOLYTIC EFFECTS OF DIAZEPAM AND KAVA ON BEHAVIOUR IN RATS A THESIS SUBMITTED IN FULFILMENT OF THE REQUIREME. University of Canterbury. [Link]

          • A Double-Blind, Randomized, Placebo-Controlled Crossover Clinical Study of the Effects of Alpha-s1 Casein Hydrolysate on Sleep Disturbance. MDPI. [Link]

          • Antihypertensive effect of casein hydrolysate in a placebo-controlled study in subjects with high-normal blood pressure and mild hypertension. British Journal of Nutrition. Cambridge Core. [Link]

          • Review Article Casein and Peptides Derived from Casein as Antileukaemic Agents. Semantic Scholar. [Link]

          • Measuring Subjective Sleep Quality: A Review. PMC - PubMed Central. [Link]

          • (PDF) Effect of Alpha-S1-Casein Tryptic Hydrolysate and L-Theanine on Poor Sleep Quality: A Double Blind, Randomized Placebo-Controlled Crossover Trial. ResearchGate. [Link]

          • IN VIVO EVALUATION OF CASEIN DERIVED ANTI-OXIDATIVE PEPTIDE IN ETHANOL INDUCED OXIDATIVE STRESS. krishikosh. [Link]

          • Cell proliferation assay All peptides were incubated for 72 h in five.... ResearchGate. [Link]

          • Biochemistry and binding assay a, FSEC of GABAA receptor with and.... ResearchGate. [Link]

          • (PDF) ACE inhibitory casein peptide lowers blood pressure and reshapes gut microbiota in a randomized double blind placebo controlled trial. ResearchGate. [Link]

          • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC - PubMed Central. [Link]

          • A Novel Angiotensin I-Converting Enzyme Inhibitory Peptide Derived From Goat Milk Casein Hydrolysate Modulates Angiotensin II-Stimulated Effects on Vascular Smooth Muscle Cells. Frontiers. [Link]

          • GABAA receptor. Wikipedia. [Link]

          Sources

          Navigating the Nuances of Alpha-Casein: A Comparative Guide to the Bioactivity of the Full-Length Protein versus the α-Casein (90-95) Fragment

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: More Than Just a Milk Protein

          Caseins, the predominant phosphoproteins in milk, have long been recognized for their nutritional value. However, their biological significance extends far beyond providing amino acids. Both the full-length alpha-casein protein and its derived peptide fragments are now understood to be bioactive molecules capable of eliciting distinct and sometimes opposing physiological responses. This guide provides an in-depth technical comparison of full-length alpha-casein and a well-characterized bioactive peptide fragment, alpha-Casein (90-95), in key biological assays. Understanding the differential activities of these molecules is crucial for researchers in fields ranging from oncology and immunology to pharmacology.

          Full-length alpha-casein, a major component of the casein micelle, is a large phosphoprotein with a complex structure. In contrast, alpha-Casein (90-95) is a specific six-amino-acid peptide fragment (Arg-Tyr-Leu-Gly-Tyr-Leu) derived from the enzymatic digestion of its parent protein. This guide will explore how this size difference and sequence specificity translate into dramatically different functional outcomes in cellular and receptor-based assays.

          Comparative Analysis of Biological Activities

          The biological activities of full-length alpha-casein and its (90-95) fragment diverge significantly, particularly in the context of cell proliferation and receptor activation. While the full-length protein can, under certain conditions, promote the growth of cancer cells, the peptide fragment exhibits inhibitory effects.

          Prostate Cancer Cell Proliferation: A Tale of Two Opposing Effects

          One of the most striking differences between full-length alpha-casein and the α-Casein (90-95) peptide is their impact on prostate cancer cell proliferation.

          Full-Length Alpha-Casein: A Pro-Proliferative Signal

          Studies have demonstrated that full-length alpha-casein can promote the proliferation and survival of prostate cancer cells, such as the PC3 cell line.[1][2][3] This effect is mediated through the activation of key oncogenic signaling pathways. Specifically, full-length alpha-casein has been shown to activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][4][5][6][7] Activation of this pathway by full-length alpha-casein leads to increased expression of proliferation markers like E2F1 and PCNA, and protects cancer cells from autophagy-related cell death.[1]

          α-Casein (90-95): A Potent Inhibitor

          In stark contrast, the α-Casein (90-95) peptide has been shown to inhibit the proliferation of various prostate cancer cell lines.[8][9] This inhibitory effect is dose-dependent and occurs at nanomolar concentrations. The peptide's mechanism in this context is linked to its opioid-like activity and its ability to induce intracellular calcium release and activate Gi-like proteins.[8][9]

          Quantitative Comparison of Effects on Prostate Cancer Cell Proliferation

          MoleculeCell LineEffectIC50 / Concentration for EffectSource(s)
          α-Casein (90-95) LNCaPInhibition0.94 nM[8][9]
          DU145Inhibition137 nM[8][9]
          PC3Inhibition6.92 nM[8][9]
          Full-Length α-Casein PC3Promotion1 mg/mL (228% increase in proliferation)[2][3]
          LNCaPPromotion1 mg/mL (134% increase in proliferation)[2][3]
          Opioid Receptor Activation: A Peptide-Specific Phenomenon

          The α-Casein (90-95) peptide is classified as an exorphin, a peptide derived from food proteins with opioid-like activity.[10] It acts as a partial agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[8][9] This interaction is responsible for some of its observed biological effects. There is no substantial evidence to suggest that the full-length alpha-casein protein interacts with opioid receptors in a similar manner. The bioactive peptide sequence is likely cryptic within the folded structure of the full-length protein and only becomes active upon proteolytic release.[11]

          Mast Cell Degranulation: A Modulatory Role

          Mast cells play a critical role in allergic and inflammatory responses. Their degranulation, the release of inflammatory mediators like histamine and β-hexosaminidase, is a key event in these processes.

          The α-Casein (90-95) peptide has been shown to induce the secretion of β-hexosaminidase from rat peritoneal mast cells, with an IC50 of 0.1 µM.[8][9] This activity is linked to its ability to induce intracellular calcium release.[8][9] The effect of full-length alpha-casein on mast cell degranulation is less clear and may be context-dependent, potentially contributing to milk allergies in sensitized individuals through IgE-mediated mechanisms rather than direct receptor activation.

          Experimental Methodologies: A Guide to Assay Design

          To enable researchers to validate and expand upon these findings, detailed protocols for the key biological assays are provided below.

          Prostate Cancer Cell Proliferation Assay (MTT Assay)

          This protocol is designed to assess the effect of test compounds on the proliferation of adherent prostate cancer cell lines like PC3 and LNCaP.

          Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

          Step-by-Step Protocol:

          • Cell Seeding: Plate prostate cancer cells (e.g., PC3 or LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

          • Compound Treatment: Prepare serial dilutions of α-Casein (90-95) and full-length alpha-casein in serum-free medium. After 24 hours, remove the growth medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium alone).

          • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

          • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

          • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

          • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

          • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for inhibitory compounds or observe the percentage increase for proliferative compounds.

          Mast Cell Degranulation Assay (β-Hexosaminidase Release)

          This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.

          Principle: β-hexosaminidase released into the supernatant upon mast cell degranulation cleaves a synthetic substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), producing a colored product that can be measured spectrophotometrically.

          Step-by-Step Protocol:

          • Cell Preparation: Culture a suitable mast cell line (e.g., RBL-2H3) or use primary mast cells. On the day of the assay, wash the cells with a suitable buffer (e.g., Tyrode's buffer) and resuspend them at a concentration of 1 x 106 cells/mL.

          • Plating: Add 50 µL of the cell suspension to each well of a 96-well plate.

          • Compound Stimulation: Add 50 µL of the test compounds (α-Casein (90-95) or full-length alpha-casein) at various concentrations to the wells. Include a positive control (e.g., compound 48/80 or IgE cross-linking) and a negative control (buffer alone).

          • Incubation: Incubate the plate at 37°C for 30-60 minutes.

          • Supernatant Collection: Centrifuge the plate at 4°C to pellet the cells. Carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.

          • Enzymatic Reaction: Add 50 µL of the β-hexosaminidase substrate solution to each well containing the supernatant. Incubate at 37°C for 60-90 minutes.

          • Reaction Termination: Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

          • Absorbance Measurement: Read the absorbance at 405 nm.

          • Data Analysis: To determine the total β-hexosaminidase content, lyse the cells in the original plate with 0.1% Triton X-100 and measure the enzyme activity. The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount in the cell lysate.

          Signaling Pathways and Mechanistic Insights

          The divergent biological effects of full-length alpha-casein and its (90-95) fragment can be attributed to their interaction with distinct cellular signaling pathways.

          Full-Length Alpha-Casein and the PI3K/Akt/mTOR Pathway

          Full-length alpha-casein's pro-proliferative effect in prostate cancer cells is mediated by the activation of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.

          FullLengthAlphaCasein_Pathway Full-Length Alpha-Casein Full-Length Alpha-Casein Cell Surface Receptor Cell Surface Receptor Full-Length Alpha-Casein->Cell Surface Receptor Binds PI3K PI3K Cell Surface Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates E2F1/PCNA E2F1/PCNA mTOR->E2F1/PCNA Upregulates Autophagy Inhibition Autophagy Inhibition mTOR->Autophagy Inhibition Inhibits Cell Proliferation & Survival Cell Proliferation & Survival E2F1/PCNA->Cell Proliferation & Survival Autophagy Inhibition->Cell Proliferation & Survival

          Caption: Full-length alpha-casein signaling in prostate cancer cells.

          α-Casein (90-95) and GPCR Signaling

          The α-Casein (90-95) peptide exerts its effects through G-protein coupled receptors, including opioid receptors. This leads to the activation of intracellular signaling cascades involving G-proteins and calcium mobilization.

          AlphaCasein9095_Pathway α-Casein (90-95) α-Casein (90-95) Opioid Receptor (GPCR) Opioid Receptor (GPCR) α-Casein (90-95)->Opioid Receptor (GPCR) Binds Gi-protein Gi-protein Opioid Receptor (GPCR)->Gi-protein Activates Intracellular Ca2+ Release Intracellular Ca2+ Release Gi-protein->Intracellular Ca2+ Release Induces Biological Responses Biological Responses Intracellular Ca2+ Release->Biological Responses Proliferation Inhibition (Prostate Cancer) Proliferation Inhibition (Prostate Cancer) Biological Responses->Proliferation Inhibition (Prostate Cancer) Mast Cell Degranulation Mast Cell Degranulation Biological Responses->Mast Cell Degranulation

          Caption: α-Casein (90-95) signaling via GPCRs.

          Conclusion: Context is Key

          The comparison between full-length alpha-casein and its (90-95) fragment underscores a critical principle in pharmacology and cell biology: the biological activity of a molecule is highly dependent on its structure and the context of the biological system. While the full-length protein may contribute to cell growth in certain pathological conditions, its enzymatic breakdown can release peptide fragments with potent and often opposing activities. For researchers and drug development professionals, this highlights the importance of considering the metabolic fate of protein-based therapeutics and the potential for generating bioactive fragments. A thorough understanding of these differential effects is essential for the accurate interpretation of experimental data and the design of novel therapeutic strategies.

          References

          • Lee, S. D., et al. (2016). α-Casein Changes Gene Expression Profiles and Promotes Tumorigenesis of Prostate Cancer Cells. Nutrition and Cancer, 68(1), 154-164. [Link]

          • VanderWeele, D. (2021). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. [Video]. YouTube. [Link]

          • Teschemacher, H. (2003). Opioid receptor ligands derived from food proteins. Current pharmaceutical design, 9(16), 1331-1344. [Link]

          • VanderWeele, D. (2022). PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. [Video]. YouTube. [Link]

          • Alfaqih, M. A., et al. (2022). AR Signaling and the PI3K Pathway in Prostate Cancer. Cancers, 14(3), 735. [Link]

          • Park, S. W., et al. (2011). A Milk Protein, Casein, as a Proliferation Promoting Factor in Prostate Cancer Cells. Journal of Korean medical science, 26(11), 1417-1421. [Link]

          • Al-Shawabkeh, R., et al. (2022). Phylogenetic comparative analysis: Chemical and biological features of caseins (alpha-S-1, alpha-S-2, beta- and kappa-) in domestic dairy animals. Frontiers in bioscience (Landmark edition), 27(9), 263. [Link]

          • Masoodi, T. A., & Shafi, G. (2010). Analysis of casein alpha S1 & S2 proteins from different mammalian species. Bioinformation, 5(6), 242-245. [Link]

          • Jinsmaa, Y., & Yoshikawa, M. (1999). Identification of a novel opioid peptide (Tyr-Val-Pro-Phe-Pro) derived from human alpha S1 casein (alpha S1-casomorphin, and alpha S1-casomorphin amide). Peptides, 20(8), 957-962. [Link]

          • Ramunno, L., et al. (2004). Identification of a new casomorphin pentapeptide (alpha S1-casomorphin) in human alpha S1-casein. FEBS letters, 578(1-2), 111-114. [Link]

          • Alvaro, C. G., et al. (2008). Specific α-Arrestins Negatively Regulate Saccharomyces cerevisiae Pheromone Response by Down-Modulating the G-Protein-Coupled Receptor Ste2. Molecular and cellular biology, 28(21), 6661-6674. [Link]

          • Masoodi, T. A., & Shafi, G. (2010). Analysis of casein alpha S1 & S2 proteins from different mammalian species. Bioinformation, 5(6), 242-245. [Link]

          • Pompura, S. L., et al. (2020). The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. International journal of molecular sciences, 21(15), 5469. [Link]

          • Park, S. W., et al. (2011). A Milk Protein, Casein, as a Proliferation Promoting Factor in Prostate Cancer Cells. Synapse, 2011. [Link]

          • Park, S. W., et al. (2011). A Milk Protein, Casein, as a Proliferation Promoting Factor in Prostate Cancer Cells. Journal of Korean medical science, 26(11), 1417-1421. [Link]

          • Wölk, M., et al. (2020). Comprehensive Profiling of the Native and Modified Peptidomes of Raw Bovine Milk and Processed Milk Products. Journal of agricultural and food chemistry, 68(51), 15236-15247. [Link]

          • Teschemacher, H., & Brantl, V. (2006). BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms. Foods, 9(11), 976. [Link]

          • Lattova, E., & Perreault, H. (2020). G Protein-Coupled Receptors in the Sweet Spot: Glycosylation and other Post-translational Modifications. ACS chemical biology, 15(4), 836-849. [Link]

          • Han, X., et al. (2022). Secrets behind Protein Sequences: Unveiling the Potential Reasons for Varying Allergenicity Caused by Caseins from Cows, Goats, Camels, and Mares Based on Bioinformatics Analyses. Foods, 11(1), 108. [Link]

          • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. [Webinar]. BrightTALK. [Link]

          • Ladom, M., et al. (2021). Casein Kinase 1α—A Target for Prostate Cancer Therapy?. International journal of molecular sciences, 22(13), 7083. [Link]

          Sources

          Safety Operating Guide

          Personal protective equipment for handling alpha-Casein (90-95)

          [1]

          Sequence: Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) Molecular Weight: 783.9 Da Primary Hazard Class: Bioactive Peptide (Opioid Receptor Agonist)[1][2][3]

          Part 1: Risk Profile & Strategic Pre-Work[1]

          Do not treat this simply as "food protein." While alpha-Casein (90-95) is derived from milk, purified research-grade peptides possess concentrated biological activity.[1] This specific fragment acts as an opioid receptor agonist and has been shown to inhibit cancer cell proliferation and induce mast cell degranulation.[4]

          The Core Threat:

          • Inhalation: The lyophilized powder is light and easily aerosolized.[5] Inhalation allows direct access to the bloodstream via the lungs, bypassing metabolic breakdown and potentially triggering systemic opioid or allergenic effects.

          • Mucosal Absorption: Contact with eyes or nasal membranes can lead to rapid absorption.

          Pre-Handling Checklist (The "Go/No-Go" Protocol)

          Before retrieving the vial from the -20°C freezer, verify the following:

          • Engineering Control: Is a certified Chemical Fume Hood or Biosafety Cabinet available? Never open the lyophilized powder on an open bench.

          • Solvent Readiness: Have the reconstitution solvents (typically sterile water, PBS, or DMSO) been aliquoted to prevent contaminating the stock bottle?

          • Static Control: Do you have an anti-static gun or ionizer? (Peptide powders are notoriously static and will "jump" out of the vial).

          Part 2: The Gear (Personal Protective Equipment)[5]

          Standard lab PPE is insufficient without specific modifications for bioactive powders.

          ComponentSpecificationThe "Why" (Causality)
          Respiratory N95 Respirator (minimum) or P100 If working outside a hood (not recommended), this is critical to prevent inhalation of bioactive dust.[1]
          Hand Protection Double Nitrile Gloves (4 mil min.)[1]The outer glove protects against chemical solvents (DMSO); the inner glove protects the skin from peptide permeation during doffing.
          Eye Protection Chemical Splash Goggles Safety glasses leave gaps.[1] Goggles seal the eyes against airborne dust and accidental splashes during reconstitution.[5]
          Body Defense Tyvek Sleeves or Lab Coat with Cuffs Exposed wrists are a common contamination point.[1] Ensure the glove cuff overlaps the lab coat sleeve completely.

          Part 3: Operational Workflow (Step-by-Step)

          Phase A: Retrieval & Equilibration
          • Equilibration: Remove the vial from -20°C storage. Do not open immediately.

          • The Wait: Allow the vial to warm to room temperature (approx. 20–30 minutes) inside a desiccator if available.

            • Scientific Logic:[1][4][6][7] Opening a cold vial causes condensation. Moisture initiates hydrolysis and peptide aggregation, ruining the reagent before you even use it.

          Phase B: Weighing & Reconstitution (The Critical Step)

          Perform this entire phase inside the Fume Hood.

          • Static Discharge: Point an anti-static gun at the vial and the spatula for 2 seconds. This prevents the "flying powder" phenomenon.

          • Taring: Place the weighing boat on the balance. Close the draft shield. Wait for stability.

          • Transfer: Gently tap the peptide powder onto the boat. Avoid scooping vigorously,[1] which creates dust.

          • Dissolution:

            • Add the solvent (e.g., PBS or DMSO) directly to the vial if possible, rather than transferring powder to a tube. This minimizes loss.

            • Solubility Note: alpha-Casein (90-95) is generally soluble in water.[1] If using DMSO for stock solutions, ensure the final concentration in your assay does not exceed 0.1% to avoid cytotoxicity.

          Phase C: Storage of Aliquots
          • Aliquot Immediately: Do not store the bulk solution. Freeze-thaw cycles degrade the peptide sequence.[1]

          • Vessel: Use low-protein-binding polypropylene tubes (e.g., LoBind).[1]

          • Labeling: Mark with "Bioactive - Opioid Agonist" to warn future users.

          Part 4: Waste Disposal & Decontamination[1][8][9]

          Do not dispose of down the sink.

          Decontamination Logic

          Peptides can be denatured and chemically fragmented to destroy bioactivity.

          • Surface Decontamination:

            • Wipe the work area with 10% Bleach (Sodium Hypochlorite) . Allow it to sit for 10 minutes. The oxidative power of bleach cleaves peptide bonds.

            • Follow with 70% Ethanol to remove the bleach residue and corrosive salts.

          • Solid Waste:

            • Dispose of gloves, weighing boats, and empty vials into Biohazardous Waste or Chemical Incineration bins, depending on institutional rules for "bioactive chemicals."

          • Liquid Waste:

            • Collect all peptide solutions in a dedicated "Chemical Waste" carboy. Label as "Peptide Solution + [Solvent Name]."

          Part 5: Visualization of Safety Logic

          Figure 1: Safe Handling Decision Matrix

          This diagram illustrates the decision-making process for handling the peptide in different physical states.

          SafetyWorkflowStartStart: alpha-Casein (90-95)StateCheckPhysical State?Start->StateCheckPowderLyophilized PowderStateCheck->PowderSolidSolutionReconstituted SolutionStateCheck->SolutionLiquidHoodMust use Fume HoodPowder->HoodBenchBenchtop (Low Risk)Solution->BenchStaticAnti-Static GunHood->StaticPPE_HighPPE: N95 + Goggles + Dbl GlovesStatic->PPE_HighPPE_High->SolutionReconstitutionPPE_StdPPE: Safety Glasses + NitrileBench->PPE_StdDeconDecon: 10% Bleach -> 70% EtOHPPE_Std->DeconDisposalDisposal: Chemical IncinerationDecon->Disposal

          Caption: Operational workflow distinguishing between high-risk powder handling and lower-risk solution maintenance.

          Figure 2: Exposure Response Protocol

          Immediate actions to take in case of accidental exposure.

          ExposureResponseIncidentExposure IncidentTypeExposure Type?Incident->TypeInhalationInhalation (Powder)Type->InhalationSkinSkin ContactType->SkinEyeEye ContactType->EyeAction_InhaleMove to Fresh AirSeek Medical Attention (Opioid Risk)Inhalation->Action_InhaleAction_SkinWash with Soap/Water (15 min)Do NOT use Ethanol (Enhances absorption)Skin->Action_SkinAction_EyeFlush with Eyewash (15 min)Hold Eyelids OpenEye->Action_EyeReportReport to EHS & Medical MonitoringAction_Inhale->ReportAction_Skin->ReportAction_Eye->Report

          Caption: Emergency response logic. Note the specific prohibition of ethanol for skin cleaning.

          Part 6: References

          • National Institutes of Health (PubChem). (2024). Compound Summary: alpha-Casein (90-95).[1][2][4][8][9] Retrieved from [Link]

          • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          alpha-Casein (90-95)
          Reactant of Route 2
          alpha-Casein (90-95)

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.